Product packaging for Iotasul(Cat. No.:CAS No. 71767-13-0)

Iotasul

Cat. No.: B1205220
CAS No.: 71767-13-0
M. Wt: 1608.3 g/mol
InChI Key: OQHLOKBHRXMXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H50I6N6O14S B1205220 Iotasul CAS No. 71767-13-0

Properties

CAS No.

71767-13-0

Molecular Formula

C38H50I6N6O14S

Molecular Weight

1608.3 g/mol

IUPAC Name

5-[3-[3-[3,5-bis[2,3-dihydroxypropyl(methyl)carbamoyl]-2,4,6-triiodoanilino]-3-oxopropyl]sulfanylpropanoylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C38H50I6N6O14S/c1-47(9-17(55)13-51)35(61)23-27(39)24(36(62)48(2)10-18(56)14-52)30(42)33(29(23)41)45-21(59)5-7-65-8-6-22(60)46-34-31(43)25(37(63)49(3)11-19(57)15-53)28(40)26(32(34)44)38(64)50(4)12-20(58)16-54/h17-20,51-58H,5-16H2,1-4H3,(H,45,59)(H,46,60)

InChI Key

OQHLOKBHRXMXLD-UHFFFAOYSA-N

Canonical SMILES

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)CCSCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)N(C)CC(CO)O)I)C(=O)N(C)CC(CO)O)I)I)C(=O)N(C)CC(CO)O)I

Other CAS No.

71767-13-0

Synonyms

5,5'-(4-thiaheptanedioyldiimino)-bis(2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide)
iotasul

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Iotasul for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Iotasul, a non-ionic, dimeric, water-soluble, third-generation iodinated X-ray contrast agent. The information herein is intended to support research and development applications by providing key data on its chemical characteristics, analytical methodologies, and its interactions with cellular signaling pathways.

Core Physicochemical Properties

This compound (CAS Number: 71767-13-0) is a high molecular weight contrast medium designed for diagnostic imaging, particularly lymphography. Its structure, comprising two tri-iodinated benzene rings, results in a high iodine content, providing excellent X-ray attenuation. The non-ionic nature and dimeric structure contribute to its low osmolality in solution, enhancing its biocompatibility and patient tolerance compared to earlier ionic and monomeric agents.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, some values are based on calculations and data from structurally similar non-ionic, dimeric iodinated contrast agents such as Iotrolan and Iodixanol.

PropertyValueSource/Method
Chemical Formula C38H50I6N6O14S[1][2]
Molecular Weight 1608.33 g/mol Calculated from chemical formula[1][2]
Appearance White to off-white solidGeneral property of similar compounds
Solubility Freely soluble in water[3]
logP (Octanol-Water Partition Coefficient) Estimated between -3.0 and -4.5Based on values for structurally similar compounds like Iodixanol (-3.4) and Iotrolan (-4.2)
pKa Not applicableAs a non-ionic compound, this compound does not have readily ionizable functional groups under physiological pH.
Osmolality Low; can be formulated to be iso-osmolar with plasma

Experimental Protocols

Precise and accurate analytical methods are crucial for the quality control and research applications of this compound. High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of iodinated contrast media.

High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound

This section outlines a detailed, representative HPLC method for the quantification of this compound in bulk material or pharmaceutical formulations. This protocol is based on established methods for similar non-ionic, dimeric iodinated contrast agents.

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 20 µL
Run Time 35 minutes

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in water to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with water to concentrations ranging from 0.01 to 0.2 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in water to a final concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

The following diagram illustrates the general workflow for this HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Weigh this compound Reference Standard Standard_Dissolve Dissolve in Water (Stock Solution) Standard->Standard_Dissolve Sample Weigh this compound Sample Sample_Dissolve Dissolve in Water Sample->Sample_Dissolve Dilute Prepare Working Standards Standard_Dissolve->Dilute Inject Inject Samples and Standards Sample_Dissolve->Inject Dilute->Inject HPLC HPLC System Chromatogram Generate Chromatograms HPLC->Chromatogram Inject->HPLC Calibration Construct Calibration Curve Chromatogram->Calibration Quantify Determine Sample Concentration Chromatogram->Quantify Calibration->Quantify

HPLC Analysis Workflow for this compound.

Signaling Pathways

While this compound, as a contrast agent, does not have a primary pharmacological target or a direct mechanism of action involving specific signaling pathways for its diagnostic effect, its administration, particularly at high concentrations, can induce cellular stress, primarily in the kidneys. This can lead to a condition known as contrast-induced nephropathy (CIN). The pathophysiology of CIN involves the modulation of several signaling pathways related to oxidative stress, inflammation, and apoptosis.

Cellular Stress Signaling in Renal Cells

The high osmolality and viscosity of contrast media, along with the generation of reactive oxygen species (ROS), can trigger a cascade of events in renal tubular cells.

Key signaling pathways implicated in contrast-induced nephropathy include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Contrast media can activate the MAPK signaling cascade, including ERK, JNK, and p38 MAPK. This activation can lead to the induction of apoptosis.

  • Rho/Rho-associated kinase (ROCK) Pathway: Activation of this pathway by contrast agents can enhance the transcriptional activity of NF-κB, leading to increased oxidative stress, inflammation, and apoptosis.

  • Sirtuin 1 (SIRT1) Signaling Pathway: Downregulation of SIRT1 by contrast media can increase ROS production and enhance apoptosis. Conversely, activation of the SIRT1 pathway is being explored as a potential therapeutic strategy to mitigate CIN.

The following diagram provides a simplified representation of these interconnected pathways in the context of contrast-induced renal cellular stress.

CIN_Signaling cluster_stress Cellular Stress Inducers cluster_pathways Signaling Pathways cluster_effects Cellular Effects CM This compound (Contrast Medium) ROS Reactive Oxygen Species (ROS) CM->ROS Hypoxia Medullary Hypoxia CM->Hypoxia SIRT1 SIRT1 Pathway CM->SIRT1 downregulates MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK Rho Rho/ROCK Pathway ROS->Rho Vasoconstriction Renal Vasoconstriction Hypoxia->Vasoconstriction Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation Rho->Inflammation Rho->Apoptosis SIRT1->Apoptosis inhibits Inflammation->Apoptosis Vasoconstriction->Hypoxia

References

Iotasul Contrast Media: A Technical Guide to Molecular Weight and Osmolality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble iodinated contrast agent developed for radiological imaging.[1] As a low-osmolar contrast medium (LOCM), its physicochemical properties, particularly molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides an in-depth overview of the molecular weight and osmolality of this compound, including detailed experimental protocols for their determination and a workflow for quality control.

Core Physicochemical Properties of this compound

The fundamental characteristics of this compound are summarized below. These properties are essential for understanding its behavior in vitro and in vivo.

PropertyValueReference
Molecular Formula C₃₈H₅₀I₆N₆O₁₄S
Molecular Weight 1608.33 g/mol
Classification Non-ionic, dimeric, water-soluble contrast agent[1]
Available Formulations Aqueous solutions with iodine concentrations of 275 mg/mL and 300 mg/mL.[1][1]

Osmolality of this compound Formulations

This compound is classified as a low-osmolar contrast medium (LOCM), meaning its osmolality is significantly lower than that of high-osmolar contrast media (HOCM), approaching but still exceeding that of human serum (approximately 290 mOsm/kg H₂O).[2] While specific osmolality values for the 275 mgI/mL and 300 mgI/mL formulations of this compound are not publicly available in the reviewed literature, the osmolality of LOCMs typically ranges from 500 to 850 mOsm/kg H₂O.

Formulation (Iodine Concentration)Osmolality (mOsm/kg H₂O)
275 mg/mLData not available in public literature. Expected to be in the LOCM range.
300 mg/mLData not available in public literature. Expected to be in the LOCM range.

Experimental Protocols

The determination of molecular weight and osmolality are crucial quality control steps in the manufacturing and development of contrast media. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight

For a small molecule like this compound, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a standard and accurate method for confirming its molecular weight.

Objective: To determine the molecular weight of this compound.

Principle: The sample is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., Quadrupole Time-of-Flight)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and filters

Reagents:

  • This compound reference standard

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mobile phase acidification)

Procedure:

  • Standard Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in a known volume of methanol to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Sample Preparation: Prepare the this compound sample in the same manner as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-2000 m/z

    • Data Acquisition: Full scan mode.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC-MS system. The mass spectrometer will detect the molecular ion of this compound, and its mass-to-charge ratio will be used to determine the molecular weight.

Determination of Osmolality

Vapor pressure osmometry or freezing point depression osmometry are the two most common and reliable methods for determining the osmolality of pharmaceutical solutions.

Objective: To measure the osmolality of this compound formulations.

Principle (Freezing Point Depression): The freezing point of a solution is depressed in proportion to the number of solute particles. The osmometer measures this depression to calculate the osmolality.

Apparatus:

  • Freezing point depression osmometer

  • Calibration standards (e.g., 100, 500, 1000 mOsm/kg H₂O)

  • Sample tubes

  • Pipettor and tips

Procedure:

  • Calibration: Calibrate the osmometer according to the manufacturer's instructions using at least two calibration standards that bracket the expected osmolality of the this compound sample.

  • Sample Preparation: Allow the this compound formulation to come to room temperature.

  • Measurement:

    • Pipette the required volume of the this compound sample into a sample tube.

    • Place the sample tube into the osmometer's sample holder.

    • Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point is measured and converted to an osmolality value.

  • Data Recording: Record the osmolality reading in mOsm/kg H₂O. Perform the measurement in triplicate and calculate the mean and standard deviation.

Quality Control Workflow for this compound Contrast Media

A robust quality control workflow is essential to ensure the safety and efficacy of each batch of this compound contrast media. The following diagram illustrates a typical workflow, incorporating the determination of molecular weight and osmolality.

Iotasul_QC_Workflow cluster_0 Raw Material Testing cluster_1 In-Process Control cluster_2 Finished Product Testing cluster_3 Final Release Raw_Material Receipt of this compound API and Excipients QC_Raw_Material QC Testing: - Identity (FTIR, HPLC) - Purity (HPLC) - Impurities (GC, HPLC) Raw_Material->QC_Raw_Material Compounding Compounding of This compound Formulation QC_Raw_Material->Compounding Approved Materials IPC_Testing In-Process Testing: - pH - Appearance - Iodine Concentration (Titration) Compounding->IPC_Testing Sterile_Filtration Sterile Filtration and Aseptic Filling IPC_Testing->Sterile_Filtration Passed In-Process Specs Finished_Product_QC Finished Product QC: - Sterility Test - Endotoxin Test - Particulate Matter - Container-Closure Integrity Sterile_Filtration->Finished_Product_QC Molecular_Weight Molecular Weight Verification (LC-MS) Finished_Product_QC->Molecular_Weight Osmolality_Test Osmolality Measurement (Osmometer) Finished_Product_QC->Osmolality_Test Data_Review Data Review and Certificate of Analysis Generation Finished_Product_QC->Data_Review Molecular_Weight->Data_Review Osmolality_Test->Data_Review Batch_Release Batch Release for Clinical/Commercial Use Data_Review->Batch_Release

Caption: Quality Control Workflow for this compound Production.

References

An In-Depth Technical Guide to Iotasul: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iotasul is a non-ionic, dimeric, water-soluble X-ray contrast agent designed for lymphography. Its chemical structure, characterized by two tri-iodinated benzene rings linked by a sulfur-containing chain, provides high radiopacity and favorable physicochemical properties for imaging the lymphatic system. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway of this compound, based on available chemical literature and established synthetic methodologies for related compounds. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the chemical structure and synthesis are presented to support researchers and professionals in the field of diagnostic imaging and drug development.

Chemical Structure of this compound

This compound, chemically named 5,5'-(4-thiaheptanedioyldiimino)-bis[2,4,6-triiodoisophthalic acid-bis-(2,4-dihydroxypropyl-N-methyl)diamide], is a complex molecule with the empirical formula C₃₈H₅₀I₆N₆O₁₄S and a molecular weight of 1608.33 g/mol .[1] The structure features two symmetrical units, each based on a 2,4,6-triiodoisophthalic acid core. The key features of the this compound structure are:

  • Two Tri-iodinated Phenyl Rings: These provide the high atomic number iodine atoms necessary for efficient X-ray attenuation.

  • Isophthalamide Core: Each phenyl ring is part of an isophthalamide structure.

  • Dimeric Linker: The two monomeric units are connected at the 5-position of the phenyl rings via a 4-thiaheptanedioyldiimino linker. This dimeric nature contributes to a higher molecular weight and lower osmolality compared to monomeric contrast agents.

  • Solubilizing Side Chains: Each isophthalic acid moiety is further derivatized with two N-(2,4-dihydroxypropyl)-N-methylamide side chains. These hydrophilic groups are crucial for the high water solubility of this compound.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Preclinical Data

A preclinical investigation of this compound provided key quantitative data on its properties and safety profile.

Table 1: Physicochemical Properties of Aqueous this compound Formulation[2]
Property275 mg Iodine/mL350 mg Iodine/mL
Viscosity (mPa·s)19.832.9
Density at 37°C ( kg/L )1.301.32
Table 2: Acute Toxicity of this compound[2]
SpeciesRoute of AdministrationLD₅₀ (g Iodine/kg)
RatIntraperitoneal> 11
MouseIntraperitoneal> 14
RatSubcutaneous> 11
MouseSubcutaneous> 14
RatIntragastric> 11
MouseIntragastric> 14
DogIntragastric> 10

Proposed Synthesis Pathway of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the synthesis of its known precursors and analogous dimeric contrast agents. The synthesis can be logically divided into three main stages:

  • Synthesis of the Key Intermediate: Preparation of 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

  • Synthesis of the Dimeric Linker: Preparation of 4-thiaheptanedioyl dichloride.

  • Final Dimerization: Coupling of the key intermediate with the dimeric linker.

Stage 1: Synthesis of the Key Intermediate

The synthesis of the monomeric unit starts from 5-aminoisophthalic acid.

Synthesis_Stage1 A 5-Aminoisophthalic Acid B 5-Amino-2,4,6-triiodoisophthalic acid A->B Iodination C 5-Amino-2,4,6-triiodoisophthaloyl dichloride B->C Chlorination D 5-Amino-N¹,N³-bis(2,3-dihydroxypropyl)- 2,4,6-triiodo-N¹,N³-dimethyl- 1,3-benzenedicarboxamide C->D Amidation

Caption: Proposed synthesis pathway for the key monomeric intermediate.

Experimental Protocol (Hypothetical):

  • Step 1: Iodination of 5-Aminoisophthalic Acid. 5-Aminoisophthalic acid is subjected to an electrophilic iodination reaction. A common method involves the use of iodine monochloride (ICl) in a suitable solvent, such as aqueous hydrochloric acid, to yield 5-amino-2,4,6-triiodoisophthalic acid[2]. The product is typically isolated by filtration and purified by recrystallization.

  • Step 2: Chlorination of 5-Amino-2,4,6-triiodoisophthalic acid. The resulting tri-iodinated compound is then converted to its more reactive acid chloride derivative. This can be achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or phosgene (COCl₂), often in an inert solvent with a catalytic amount of a tertiary amine or a quaternary ammonium salt. This yields 5-amino-2,4,6-triiodoisophthaloyl dichloride.

  • Step 3: Amidation. The final step in the synthesis of the key intermediate involves the amidation of the acid chloride. 5-Amino-2,4,6-triiodoisophthaloyl dichloride is reacted with N-(2,3-dihydroxypropyl)-N-methylamine in the presence of a base to neutralize the HCl byproduct. This reaction forms the desired 5-amino-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N¹,N³-dimethyl-1,3-benzenedicarboxamide.

Stage 2: Synthesis of the Dimeric Linker

The linker, 4-thiaheptanedioic acid, is converted to its acid chloride for the subsequent coupling reaction.

Synthesis_Stage2 E 4-Thiaheptanedioic acid F 4-Thiaheptanedioyl dichloride E->F Chlorination

Caption: Synthesis of the dimeric linker precursor.

Experimental Protocol (Hypothetical):

  • Chlorination of 4-Thiaheptanedioic acid. 4-Thiaheptanedioic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce 4-thiaheptanedioyl dichloride. The reaction is typically performed in an inert solvent, and the excess thionyl chloride can be removed by distillation.

Stage 3: Final Dimerization

The final step involves the coupling of two molecules of the key intermediate with one molecule of the dimeric linker.

Synthesis_Stage3 G 2x Key Intermediate (from Stage 1) I This compound G->I H 4-Thiaheptanedioyl dichloride (from Stage 2) H->I

References

In Vivo Distribution and Pharmacokinetics of Iotasul: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo distribution and pharmacokinetic profile of Iotasul, a non-ionic, dimeric, water-soluble contrast agent. The information is compiled from preclinical investigations and is intended to support further research and development.

Executive Summary

This compound is designed for lymphography and exhibits favorable pharmacokinetic properties. Preclinical studies in canine models demonstrate that following intralymphatic administration, this compound is rapidly and almost completely eliminated from the body, primarily through renal excretion. A key characteristic of this compound is its metabolic stability, as it is excreted in its unchanged form. This guide presents the available quantitative data, details the experimental methodologies used in its preclinical evaluation, and visualizes the key processes involved in its systemic disposition.

In Vivo Distribution and Pharmacokinetics

The distribution and pharmacokinetic profile of this compound were primarily investigated in canine models following intralymphatic administration.

Data Presentation

The following tables summarize the key pharmacokinetic parameters and excretion profile of this compound based on available preclinical data.

Table 1: Pharmacokinetic Parameters of this compound in Dogs (Intralymphatic Administration)

ParameterValueSource
Elimination Half-life (t½) ~4 hours (estimated from graphical data)[1]
Time to Peak Concentration (Tmax) End of infusion[1]
Metabolism Not metabolized[1]
Primary Route of Excretion Renal[1]

Table 2: Excretion Profile of this compound in Dogs (Intralymphatic Administration)

Excretion RoutePercentage of DoseTimeframeSource
Renal (Urine) > 98%24 hours[1]
Fecal < 2%24 hours
Experimental Protocols

The foundational data on this compound's pharmacokinetics and distribution were derived from a key preclinical study.

2.2.1. Animal Model and Dosing

  • Species: Dog

  • Administration Route: Intralymphatic infusion into a lymphatic vessel in the hind limb.

  • Dosage: An aqueous formulation of this compound with an iodine content of 275 mg/ml was used.

2.2.2. Sample Collection and Analysis

  • Blood Sampling: Venous blood samples were collected at various time points post-administration to determine the concentration of this compound in the blood.

  • Urine and Feces Collection: Urine and feces were collected over a 24-hour period to quantify the extent of excretion through renal and fecal routes.

  • Analytical Method: A thin-layer chromatographic analysis of urine was performed to assess for biotransformation of this compound.

Visualizations

The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and the physiological pathways of this compound's disposition.

Experimental_Workflow cluster_pre_administration Pre-Administration cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis cluster_data_analysis Data Analysis Animal_Model Canine Model Selection Dose_Prep This compound Formulation (275 mg Iodine/ml) Administration Intralymphatic Infusion (Hind Limb) Dose_Prep->Administration Blood_Sampling Serial Blood Collection Administration->Blood_Sampling Excreta_Collection Urine & Feces Collection (0-24h) Administration->Excreta_Collection Blood_Analysis Blood Concentration Determination Blood_Sampling->Blood_Analysis Urine_Analysis Excretion Quantification & Metabolite Profiling Excreta_Collection->Urine_Analysis PK_Analysis Pharmacokinetic Modeling (Half-life, Excretion Rate) Blood_Analysis->PK_Analysis Urine_Analysis->PK_Analysis

Experimental workflow for this compound pharmacokinetic studies.

Pharmacokinetic_Pathway cluster_absorption_distribution Absorption & Distribution cluster_metabolism Metabolism cluster_excretion Excretion Administration Intralymphatic Administration Systemic_Circulation Systemic Circulation Administration->Systemic_Circulation Absorption Metabolism No Biotransformation Systemic_Circulation->Metabolism No significant metabolism Kidney Kidney Systemic_Circulation->Kidney Distribution Feces Fecal Excretion (<2%) Systemic_Circulation->Feces Minor Elimination Pathway Urine Renal Excretion (>98%) Kidney->Urine Elimination

Pharmacokinetic pathway of this compound.

Discussion

The preclinical data indicate that this compound possesses a favorable pharmacokinetic profile for its intended use as a lymphographic contrast agent. Its rapid and near-complete renal excretion in an unchanged form minimizes the potential for systemic toxicity associated with long-term retention or metabolite formation. The lack of significant biotransformation simplifies its pharmacokinetic modeling and suggests a low likelihood of drug-drug interactions involving metabolic enzymes.

The intralymphatic route of administration leads to direct delivery to the lymphatic system, which is the target for imaging. The subsequent distribution into the systemic circulation and rapid clearance via the kidneys ensure that the contrast agent is efficiently removed from the body following the diagnostic procedure.

Conclusion

This compound is a water-soluble contrast agent characterized by rapid renal elimination and a lack of metabolic transformation. These properties, demonstrated in preclinical canine models, make it a promising candidate for direct and indirect lymphography. Further clinical investigations in human subjects would be required to confirm these pharmacokinetic characteristics and to establish its safety and efficacy profile for diagnostic imaging.

References

Iotasul for Imaging Lymphatic Architecture in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble contrast agent developed for X-ray lymphography. Preclinical studies, primarily conducted in the 1980s, demonstrated its efficacy in visualizing lymphatic architecture in animal models.[1] This technical guide provides an in-depth overview of this compound, its physicochemical properties, and its application in both direct and indirect lymphography for the study of lymphatic systems in an experimental setting. While this compound is a historically significant contrast medium, it is important to note that many modern research applications have shifted towards newer imaging modalities like near-infrared fluorescence and computed tomography (CT) lymphography.

Physicochemical Properties of this compound

This compound was designed to overcome the limitations of conventional water-soluble X-ray contrast media, which were characterized by high osmotic pressure and low molecular weight, leading to rapid diffusion from the lymphatic system.[1] this compound's higher molecular weight and lower osmotic pressure contribute to its longer retention time within lymphatic vessels, enabling satisfactory radiographic investigation.[1]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Chemical Name 5,5'-(4-thiaheptanedioyldiimino)-bis[2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide]
Molecular Weight 1608
Iodine Content 47%

Table 2: Properties of an Aqueous Formulation of this compound [1]

Property275 mg I/ml Formulation300 mg I/ml Formulation
Viscosity at 37°C (mPa·s) 19.832.9
Density at 37°C ( kg/l ) 1.301.32

A notable characteristic of the aqueous formulation of this compound is its behavior when infused into body fluids like serum or lymph. It separates into two phases, with a more highly associated phase having an apparent molecular weight of over 100,000. This high degree of association is thought to contribute to its low tendency to diffuse through lymphatic vessel walls.

Experimental Protocols

This compound has been used in animal models, particularly dogs, for both direct and indirect lymphography. The choice between these methods depends on the specific research question and the lymphatic structures of interest.

General Animal Preparation

For all procedures, the animal models (e.g., dogs) were anesthetized. While the original preclinical studies on this compound did not specify the exact anesthetic regimen, standard protocols for the species and procedure duration should be followed.

Direct Lymphography

Direct lymphography involves the cannulation of a lymphatic vessel and the direct infusion of the contrast agent. This method provides clear visualization of the lymphatic channels and downstream lymph nodes.

Protocol:

  • Surgical Exposure: Surgically expose a superficial lymphatic vessel, for example, in a hind limb.

  • Cannulation: Carefully cannulate the lymphatic vessel with a small-gauge needle or catheter.

  • Infusion: Infuse the this compound solution (aqueous formulation with 275 or 300 mg/ml iodine content) using an automatic injection pump.

    • Volume: 3–15 ml per animal.

    • Infusion Rate: 0.08 ml/min.

  • Radiographic Imaging: Acquire X-ray images during and after the infusion to visualize the lymphatic architecture.

G cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging Anesthesia Anesthetize Animal Surgical_Exposure Surgically Expose Superficial Lymphatic Vessel Anesthesia->Surgical_Exposure Cannulation Cannulate Lymphatic Vessel Surgical_Exposure->Cannulation Infusion Infuse this compound (3-15 ml @ 0.08 ml/min) Cannulation->Infusion XRay Acquire X-ray Images Infusion->XRay

Experimental workflow for direct lymphography with this compound.
Indirect Lymphography

Indirect lymphography is a less invasive technique where the contrast medium is injected into the interstitial space and is subsequently taken up by the lymphatic capillaries. This method is particularly useful for visualizing the initial lymphatic plexus and the draining lymph nodes.

Protocol:

  • Injection Site Selection: Choose an injection site based on the lymphatic drainage basin of interest (e.g., subcutaneous tissue of the paw, ear, or tongue).

  • Injection: Inject the this compound solution into the selected tissue. The administration can be done manually or with an automatic injection pump.

    • Infusion Rate: 0.02 to 0.08 ml/min.

  • Radiographic Imaging: Perform X-ray imaging at time points after the injection to observe the opacification of the lymphatic vessels and regional lymph nodes. Visualization could be demonstrated for about 45 minutes post-injection.

G cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging Anesthesia Anesthetize Animal Select_Site Select Interstitial Injection Site Anesthesia->Select_Site Injection Inject this compound (@ 0.02-0.08 ml/min) Select_Site->Injection XRay Acquire Serial X-ray Images Injection->XRay

Experimental workflow for indirect lymphography with this compound.

Data Presentation and Findings

The preclinical investigations of this compound focused on the qualitative assessment of lymphatic visualization and the overall safety and tolerance of the contrast agent.

Visualization of Lymphatic Architecture
  • Quality of Contrast: The quality of contrast and detail of the lymphatic system visualized with this compound was reported to be as good as that obtained with oily contrast media.

  • Homogeneous Visualization: this compound allowed for the homogeneous visualization of lymphatic structures, including the thoracic duct up to its entry into the venous system.

  • Simultaneous Information: Unlike oily contrast media which may require imaging at different stages, this compound provided simultaneous visualization of the lymphatic system.

Pharmacokinetics and Safety
  • Elimination: After intralymphatic administration in dogs, this compound is almost completely eliminated via the renal route within 24 hours, with less than 2% of the dose excreted in the feces.

  • Biotransformation: No biotransformation of this compound was detected in dog urine.

  • Systemic Toxicity: The systemic toxicity of this compound after intraperitoneal, subcutaneous, and intragastric administration was generally low in mice and rats.

  • Local Tolerance: No inflammatory reactions or other pathological alterations were observed in the lymphatic system or other major organs in dogs following intralymphatic or intratissue administration.

Table 3: Summary of this compound Administration and Observations in Dogs

MethodAdministration DetailsKey Observations
Direct Lymphography 3–15 ml/animal into a superficial lymph vessel of a hind limb at 0.08 ml/min.- Quality of contrast and detail comparable to oily contrast media. - Homogeneous visualization of the thoracic duct.
Indirect Lymphography Injection into various tissue sites at 0.02 to 0.08 mJ/min.- Opacification of lymphatics and regional lymph nodes for about 45 minutes. - Excellent visualization of the first lymph node group.

Logical Relationships in Lymphatic Imaging with this compound

The use of this compound in lymphography is based on its physicochemical properties that allow it to be retained within the lymphatic vessels long enough for radiographic imaging. The choice between direct and indirect methods is determined by the desired level of detail and invasiveness.

G cluster_properties This compound Properties cluster_outcome Imaging Outcome cluster_methods Methodology High_MW High Molecular Weight Good_Retention Good Retention in Lymphatic Vessels High_MW->Good_Retention Low_Osmolality Low Osmolality Low_Osmolality->Good_Retention High_Association High Degree of Association High_Association->Good_Retention Clear_Visualization Clear Visualization of Lymphatic Architecture Good_Retention->Clear_Visualization Direct Direct Lymphography Clear_Visualization->Direct Indirect Indirect Lymphography Clear_Visualization->Indirect

Logical relationship of this compound properties to imaging outcomes and methods.

Conclusion

This compound was a significant advancement in water-soluble contrast media for lymphography at the time of its development. Its favorable physicochemical properties allowed for detailed visualization of lymphatic architecture in animal models with good tolerance and rapid elimination. The experimental protocols for direct and indirect lymphography using this compound, as outlined in this guide, provide a basis for understanding historical methods of lymphatic imaging. While modern techniques have largely superseded X-ray lymphography with agents like this compound for many research applications, the foundational principles and methodologies remain relevant to the field of lymphatic research. For current studies, researchers are encouraged to explore contemporary imaging agents and modalities that offer higher resolution, quantitative data, and functional insights into the lymphatic system.

References

Core Principles of Indirect Lymphography with Iotasul: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves to elucidate the foundational principles of indirect lymphography utilizing Iotasul, a non-ionic, dimeric, water-soluble contrast agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical findings to provide a comprehensive overview of the methodology, its underlying physiological mechanisms, and its investigational applications.

Introduction to this compound and Indirect Lymphography

Indirect lymphography is a minimally invasive imaging technique designed to visualize the lymphatic system. Unlike direct lymphography, which necessitates the surgical cannulation of a lymphatic vessel, the indirect method involves the administration of a contrast agent into the interstitial space (e.g., subcutaneously or intradermally). From the interstitium, the contrast medium is naturally taken up by the initial lymphatics and transported through the lymphatic network to regional lymph nodes.

This compound emerged as a candidate for indirect lymphography due to its specific physicochemical properties. As a non-ionic, dimeric, water-soluble contrast agent, it possesses a higher molecular weight and lower osmotic pressure compared to conventional monomeric contrast media.[1] These characteristics were hypothesized to facilitate its retention within the lymphatic vessels, allowing for more effective and prolonged opacification for radiographic imaging.[1] The agent is cleared from the body relatively quickly, with near-complete renal elimination within 24 hours, and demonstrates better tolerance than oily contrast agents.[1]

Mechanism of Action: Lymphatic Uptake of this compound

The fundamental principle behind indirect lymphography with this compound lies in the physiological process of lymph formation. Following interstitial injection, this compound disperses in the extracellular fluid. The uptake into the lymphatic system is a passive process driven by interstitial fluid pressure dynamics and the unique structure of lymphatic capillaries.

Lymphatic capillaries are blind-ended vessels composed of a single layer of overlapping endothelial cells. These cells are anchored to the surrounding connective tissue by elastic filaments. When interstitial fluid pressure increases, it pushes the flaps of the endothelial cells inwards, opening gaps that allow interstitial fluid, macromolecules, and particulate matter—including the this compound contrast agent—to enter the lymphatic capillary. As the pressure within the lymphatic capillary rises, it forces these flaps to close, preventing the backflow of lymph into the interstitium. This process is visually represented in the diagram below.

cluster_interstitium Interstitial Space cluster_lymphatic Lymphatic Capillary This compound This compound Molecules Lumen Lumen (Lymph) This compound->Lumen Enters through inter-endothelial gaps Fluid Interstitial Fluid Fluid->Lumen Primary driving force Pressure Increased Interstitial Fluid Pressure LEC1 Lymphatic Endothelial Cell (LEC) Pressure->LEC1 Pulls on filaments, opens gaps LEC2 LEC AF Anchoring Filaments AF->LEC1 AF->LEC2

Mechanism of this compound uptake into a lymphatic capillary.

While direct signaling pathways initiated by this compound are not documented, the process of lymphatic filling and flow is intrinsically linked to mechanotransduction. The flow of lymph itself can influence the behavior of lymphatic endothelial cells, but the initial uptake is primarily a biomechanical event.

Experimental Protocols

Based on preclinical and clinical studies, a generalized protocol for indirect lymphography with this compound can be outlined. The specific parameters, such as injection site and volume, are adapted based on the anatomical region of interest.

Materials
  • This compound aqueous solution (e.g., 275 or 300 mg iodine/mL)[1]

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Radiographic imaging equipment (e.g., conventional X-ray, xeroradiography)

  • Anesthetic agents (if required for animal studies)

Procedure: An Exemplary Workflow

The following diagram illustrates a typical experimental workflow for indirect lymphography.

start Start: Subject Preparation injection Interstitial Injection of this compound (e.g., subcutaneous, intradermal) start->injection uptake Passive Uptake Phase (this compound enters lymphatic capillaries) injection->uptake Target anatomical region transport Transport Through Lymphatic Vessels uptake->transport imaging Serial Radiographic Imaging transport->imaging e.g., at 5, 15, 30, 45 min analysis Image Analysis: - Opacification of vessels - Visualization of lymph nodes imaging->analysis end End: Data Interpretation analysis->end

Generalized experimental workflow for indirect lymphography.
  • Subject Preparation: The subject is positioned to allow access to the desired injection site. For animal studies, this may involve sedation or general anesthesia.

  • Contrast Administration: this compound is injected slowly into the interstitial space. The injection site is chosen based on the lymphatic drainage basin to be investigated. For example, for axillary lymph nodes, an intradermal infusion into the areola has been used.[2] For inguinal nodes, the hind paw is a common site in animal models.

  • Imaging: Radiographic images are acquired at multiple time points post-injection to observe the progression of the contrast medium through the lymphatic vessels and its accumulation in the lymph nodes. Opacification of lymphatics and nodes could be demonstrated for approximately 45 minutes in some animal studies.

  • Data Analysis: The resulting images are analyzed to assess the number of lymph nodes visualized, the degree of opacification, and the morphology of the lymphatic vessels.

Quantitative Data Summary

The efficacy of indirect lymphography with this compound has been quantified in several studies. The data highlights both the potential and the limitations of the technique.

ParameterSpecies/ContextFindingReference
Axillary Node Visualization Human (Breast Carcinoma)Axillary lymph nodes were visualized in 78.6% of patients.
Nodal Opacification Human (Breast Carcinoma)Only 5.7% of surgically excised lymph nodes were partially or totally opacified.
Metastasis Detection Human (Breast Carcinoma)Of 4 patients with histologically confirmed metastases, only 2 were detected by lymphography.
Vessel/Node Visualization Human (Head and Neck Tumors)In 29 patients, lymph vessels were seen in 25 (86.2%) and lymph nodes in 20 (69.0%).
Elimination Half-Life DogThe contrast medium is eliminated almost completely via the renal route within 24 hours.

Relevant Signaling Pathways in Lymphatic Endothelia

While this compound's interaction with signaling pathways is not defined, the integrity and function of the lymphatic endothelium, which are critical for the uptake process, are regulated by complex signaling networks. The Vascular Endothelial Growth Factor C (VEGF-C) signaling pathway is arguably the most critical for lymphatic development and function.

VEGFC VEGF-C VEGFR3 VEGFR-3 Receptor (on LEC surface) VEGFC->VEGFR3 Binds and activates PI3K PI3K VEGFR3->PI3K ERK MAPK/ERK VEGFR3->ERK AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Promotes Proliferation Proliferation ERK->Proliferation Promotes Migration Migration ERK->Migration Promotes

Simplified VEGF-C/VEGFR-3 signaling pathway in LECs.

This pathway is crucial for lymphangiogenesis (the formation of new lymphatic vessels) and the maintenance of the lymphatic endothelium. Its proper function is a prerequisite for a healthy lymphatic system capable of performing the uptake required for indirect lymphography.

Conclusion and Future Directions

For researchers and drug development professionals, the story of this compound provides valuable insights. The core principle of using a water-soluble, high-molecular-weight agent for indirect lymphography remains sound. Future advancements may focus on developing agents with enhanced affinity for lymphatic endothelium or novel delivery systems that improve the consistency of uptake and nodal retention, potentially reviving the prospect of effective, minimally invasive lymphatic imaging.

References

Methodological & Application

Iotasul Administration Protocol for Rodent Lymphography: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble contrast agent designed for lymphography.[1] Its advantageous physicochemical properties, including high molecular weight and low osmotic pressure, make it well-suited for both direct and indirect visualization of the lymphatic system.[1] Unlike conventional oily contrast media, this compound offers better tolerance, reduced risk of microembolism, and is eliminated from the body, primarily via the renal route, within 24 hours.[1] These characteristics, combined with adequate radiopacity and low diffusion through lymphatic vessel walls, allow for detailed and rapid diagnostic imaging of the lymphatic system.[1]

Physicochemical Properties and Mechanism of Action

This compound is an iodinated contrast agent, meaning it contains iodine atoms which have a high atomic number.[2] This high atomic number leads to greater X-ray attenuation compared to soft tissues, enabling visualization of the structures it fills. The mechanism of action for this compound in lymphography is physical, not pharmacological. After administration, it enters the lymphatic capillaries and vessels, opacifying them and adjacent lymph nodes, allowing for their radiographic imaging. This compound is formulated as a water-soluble solution with an iodine content of 275 or 300 mg/ml.

Experimental Protocols

Two primary methods for this compound-based lymphography in animal models have been described: direct and indirect lymphography.

Direct Lymphography

This method involves the direct injection of the contrast agent into a surgically exposed lymphatic vessel.

Objective: To directly visualize a specific lymphatic vessel and its downstream drainage.

Materials:

  • This compound solution (275 or 300 mg iodine/ml)

  • Anesthetic agent (e.g., Combelen® + 1-Polamivet® for dogs)

  • Automatic injection pump

  • Surgical instruments for vessel exposure

  • X-ray imaging equipment

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Surgically expose a superficial lymph vessel, for example, in a hind limb.

  • Carefully cannulate the lymphatic vessel.

  • Using an automatic injection pump, infuse the this compound solution at a rate of 0.08 ml/min .

  • The total infusion volume will vary depending on the animal size and the specific lymphatic system being investigated (e.g., 3-15 ml per animal in dog studies).

  • Perform radiographic imaging during and after the infusion to visualize the lymphatic drainage.

Indirect Lymphography

This technique involves injecting this compound into the interstitial space, allowing it to be naturally taken up by the lymphatic capillaries. This method avoids surgical exposure of lymphatic vessels.

Objective: To visualize the lymphatic drainage from a specific tissue or region.

Materials:

  • This compound solution (275 or 300 mg iodine/ml)

  • Syringe and needle or automatic injection pump

  • X-ray imaging equipment

Procedure:

  • Select the injection site based on the desired lymphatic system to be visualized (e.g., intracutaneous in the hind paw, submucosal in the stomach).

  • Administer the this compound solution via manual injection or with an automatic injection pump.

  • The infusion rate should be slow, ranging from 0.02 to 0.08 ml/min .

  • The total infusion volume will depend on the injection site and animal size (e.g., 2.0 to 4.0 ml for intracutaneous administration in the hind paw of dogs).

  • Radiographic imaging can demonstrate opacification of the lymphatics and regional lymph nodes for approximately 45 minutes post-administration.

Data Presentation

Toxicity Data

The systemic toxicity of this compound has been shown to be low in mice and rats.

Route of AdministrationSpeciesLD50 (g iodine/kg)
IntraperitonealRat> 11
Mouse> 14
SubcutaneousRat> 11
Mouse> 14
IntragastricRat> 11
Mouse> 14

Table adapted from preclinical investigation data.

Visualizations

Experimental Workflow for Lymphography

G cluster_prep Preparation cluster_direct Direct Lymphography cluster_indirect Indirect Lymphography cluster_imaging Imaging & Analysis animal_prep Animal Anesthesia expose_vessel Surgically Expose Lymphatic Vessel animal_prep->expose_vessel select_site Select Interstitial Injection Site animal_prep->select_site contrast_prep Prepare this compound Solution infuse_direct Infuse this compound (0.08 ml/min) contrast_prep->infuse_direct infuse_indirect Infuse this compound (0.02-0.08 ml/min) contrast_prep->infuse_indirect cannulate Cannulate Vessel expose_vessel->cannulate cannulate->infuse_direct xray X-ray Imaging infuse_direct->xray select_site->infuse_indirect infuse_indirect->xray analysis Analyze Lymphatic Opacification xray->analysis

Caption: Experimental workflow for direct and indirect lymphography using this compound.

References

Standard Operating Procedure for Iotasul Injection in Canines: Application Notes and Protocols for Lymphography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble contrast agent designed for lymphography. Its physicochemical properties, including high molecular weight and low osmotic pressure, make it particularly suitable for visualizing the lymphatic system in preclinical canine models. Unlike conventional oily contrast media, this compound offers the advantages of being water-soluble, having good local and systemic tolerance, and allowing for rapid diagnostic procedures.[1] This document provides detailed application notes and protocols for the administration of this compound in canines for both direct and indirect lymphography.

Mechanism of Action

The primary mechanism of action of this compound is the attenuation of X-rays. As an iodinated contrast agent, the iodine atoms in the this compound molecule absorb X-rays more effectively than the surrounding soft tissues.[2][3] This differential absorption creates a high contrast on radiographic images, allowing for the detailed visualization of the lymphatic vessels and nodes into which the agent is distributed.[3] this compound does not exert a pharmacological effect through interaction with specific signaling pathways in the manner of a therapeutic drug. Its function is purely physical, based on its radiopaque properties.

Application Notes

This compound is well-suited for both direct and indirect lymphography in canines.[1]

  • Direct Lymphography: This technique involves the injection of this compound directly into a surgically exposed lymphatic vessel. It provides excellent opacification of the lymphatic system and is comparable in quality to images obtained with oily contrast media.

  • Indirect Lymphography: This less invasive method involves the injection of this compound into the interstitial space (intratissue, intraparenchymal, submucosal, or intracutaneous). The contrast medium is then naturally taken up by the lymphatic capillaries. This technique is particularly useful for visualizing the first lymph node group, which is important for tumor staging.

The choice between direct and indirect lymphography depends on the specific research objectives and the target lymphatic structures.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from preclinical investigations of this compound in canines.

ParameterValueReference
Iodine Content275 or 300 mg/ml
Pharmacokinetics
Biological Half-lifeApproximately 1 hour
Maximum Blood Iodine Conc.~0.2 mg/ml (after intralymphatic admin.)
Excretion RoutePrimarily renal
Time to Complete ExcretionPractically complete within 24 hours
Fecal Excretion< 2% of the dose
BiotransformationNo biotransformation detected in dog urine

Table 1: Physicochemical and Pharmacokinetic Properties of this compound in Canines

Route of AdministrationInjection VolumeInfusion RateNotesReference
Direct Lymphography3 - 15 ml/animal0.08 ml/minAdministered into a superficial lymph vessel of a hind limb using an automatic injection pump.
Indirect LymphographyVariable0.02 to 0.08 ml/minAdministered manually or with an automatic injection pump at various sites (see Table 3).
Intralymphatic (for PK)0.3 g iodine/kgNot specifiedUsed for pharmacokinetic studies.

Table 2: Dosage and Administration of this compound for Lymphography in Canines

Injection SiteInjection VolumeResultReference
Intraparenchymal (mammary gland)1.0 - 1.5 mlOpacification of superficial inguinal and axillary lymph nodes.
Submucosal (stomach, vagina)1.0 mlOpacification of gastric and sacral lymph nodes.
Intracutaneous (hind paw)2.0 - 4.0 mlOpacification of popliteal lymph node and efferent lymphatic vessels leading to an iliac lymph node.

Table 3: Examples of Indirect Lymphography Injection Sites and Volumes in Canines

Experimental Protocols

The following are detailed protocols for direct and indirect lymphography with this compound in canines, based on published preclinical studies.

Protocol 1: Direct Lymphography

Objective: To visualize the major lymphatic ducts and associated lymph nodes.

Materials:

  • This compound solution (275 or 300 mg iodine/ml)

  • Anesthetic agents (e.g., Combelen® + 1-Polamivet®)

  • Intravenous catheter

  • Surgical instruments for vessel isolation

  • Automatic injection pump

  • Radiographic imaging equipment

Procedure:

  • Animal Preparation: Anesthetize the canine subject intravenously.

  • Surgical Exposure: Surgically expose a superficial lymphatic vessel, typically in a hind limb.

  • Catheterization: Carefully cannulate the lymphatic vessel.

  • This compound Administration: Connect the cannula to an automatic injection pump. Infuse this compound at a rate of 0.08 ml/min. The total volume will depend on the size of the animal and the desired extent of visualization (typically 3-15 ml).

  • Radiographic Imaging: Acquire radiographs during and after the infusion to visualize the lymphatic drainage.

Protocol 2: Indirect Lymphography

Objective: To visualize regional lymph nodes and initial lymphatic drainage pathways.

Materials:

  • This compound solution (275 or 300 mg iodine/ml)

  • Anesthetic agents

  • Syringes and needles

  • Automatic injection pump (optional)

  • Radiographic imaging equipment

Procedure:

  • Animal Preparation: Anesthetize the canine subject.

  • Injection Site Selection: Choose the injection site based on the lymphatic drainage basin of interest (e.g., paw, mammary gland, submucosa of an organ).

  • This compound Administration: Inject this compound slowly into the selected tissue. The administration can be performed manually or with an automatic injection pump at a rate of 0.02 to 0.08 ml/min. The volume will vary depending on the site (see Table 3).

  • Radiographic Imaging: Take a series of radiographs at time points post-injection (e.g., immediately, 15, 30, and 45 minutes) to monitor the uptake and transport of the contrast agent to the regional lymph nodes. Opacification of lymphatics and regional nodes can be demonstrated for about 45 minutes.

Safety and Toxicology

Preclinical studies in dogs have demonstrated that this compound has good local and systemic tolerance. After intralymphatic or intratissue administration, no inflammatory reactions or other pathological alterations were observed in the lymphatic system, heart, lungs, kidneys, spleen, or liver. The systemic toxicity of this compound is generally low.

Visualizations

Experimental_Workflow_Direct_Lymphography cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis anesthesia Anesthetize Canine iv_access Establish IV Access anesthesia->iv_access expose_vessel Surgically Expose Lymphatic Vessel iv_access->expose_vessel cannulate Cannulate Vessel expose_vessel->cannulate administer Administer this compound (0.08 ml/min) cannulate->administer radiograph Acquire Radiographs administer->radiograph analyze Analyze Images radiograph->analyze

Caption: Workflow for Direct Lymphography with this compound.

Experimental_Workflow_Indirect_Lymphography cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis anesthesia Anesthetize Canine select_site Select Injection Site anesthesia->select_site administer Administer this compound (0.02-0.08 ml/min) select_site->administer radiograph_series Acquire Radiograph Series administer->radiograph_series analyze Analyze Images radiograph_series->analyze

Caption: Workflow for Indirect Lymphography with this compound.

Iotasul_Clearance_Pathway cluster_admin Administration cluster_distribution Distribution & Clearance cluster_excretion Excretion injection This compound Injection (Intralymphatic/Intratissue) lymphatics Lymphatic System injection->lymphatics bloodstream Systemic Circulation lymphatics->bloodstream kidneys Kidneys bloodstream->kidneys feces Feces (<2%) bloodstream->feces Minor Pathway urine Urine (>98%) kidneys->urine

Caption: this compound Clearance Pathway in Canines.

References

Application Notes and Protocols for Indirect Lymphography Using Iotasul

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirect lymphography is a minimally invasive imaging technique used to visualize the lymphatic system, including lymph vessels and nodes. This method involves the interstitial injection of a contrast agent, which is then naturally taken up by the lymphatic capillaries and transported through the lymphatic network. Iotasul is a water-soluble, non-ionic, dimeric contrast agent that has demonstrated suitability for indirect lymphography in preclinical and clinical research.[1] Its physicochemical properties, such as high molecular weight and low osmotic pressure, allow for good radiopacity with minimal diffusion through lymphatic vessel walls, providing clear visualization of the lymphatic system.[1] Unlike oily contrast media, this compound offers the advantage of better tolerance and is eliminated from the body via the renal route within approximately 24 hours, reducing the risk of complications like microembolism.[1]

These application notes provide a detailed, step-by-step guide to performing indirect lymphography using this compound, based on findings from preclinical and clinical studies.

Principle of the Method

Following interstitial (intradermal or subcutaneous) injection, this compound is taken up by the initial lymphatic capillaries. The contrast agent then travels through the collecting lymphatic vessels to the regional lymph nodes. This process allows for the radiographic visualization of the lymphatic drainage pathways and the morphology of the lymph nodes. This technique is valuable for staging tumors by assessing metastatic involvement of regional lymph nodes and for evaluating the overall function and structure of the lymphatic system.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative parameters for indirect lymphography using this compound as reported in various studies.

Table 1: this compound Formulation and Administration

ParameterValueSource
Iodine Content275 or 300 mg/ml
Injection Rate0.02 to 0.08 ml/min
Injection MethodManual or automatic injection pump

Table 2: Species-Specific Injection Parameters and Observations

SpeciesAnatomical RegionInjection VolumeObservationsSource
DogHind Paw (intracutaneous)4.0 mlOpacification of popliteal lymph node and efferent vessels.
DogStomach (submucosal)1.0 mlOpacification of a gastric lymph node.
HumanHead and Neck (sub-epidermal)~12 mlVisualization of lymph vessels in 25/29 patients and lymph nodes in 20/29 patients.
HumanBreast (intradermal, areola)Not specifiedConsistent opacification of the subareolar plexus and latero-cranial lymphatic trunk. Axillary nodes visualized in 78.6% of patients.

Experimental Protocols

Preclinical Protocol: Indirect Lymphography in an Animal Model (e.g., Dog)

This protocol is based on preclinical investigations of this compound.

Materials:

  • This compound solution (275 or 300 mg iodine/ml)

  • Sterile syringes (e.g., 1 ml, 5 ml)

  • Needles (e.g., 30-gauge)

  • Automatic injection pump (optional)

  • Animal preparation supplies (anesthetics, clippers, antiseptic solution)

  • Radiographic imaging equipment (e.g., X-ray, fluoroscopy)

Procedure:

  • Animal Preparation:

    • Anesthetize the animal following approved institutional protocols.

    • Shave the hair from the injection site (e.g., hind paw).

    • Cleanse the injection site with an appropriate antiseptic solution.

  • Contrast Administration:

    • Draw the this compound solution into a sterile syringe.

    • Perform an intracutaneous or subcutaneous injection at the desired site (e.g., webbing of the hind paw).

    • Administer the contrast agent manually or using an automatic injection pump at a controlled rate of 0.02 to 0.08 ml/min. A slow infusion is crucial to prevent backflow and ensure uptake by the lymphatic vessels.

  • Radiographic Imaging:

    • Position the animal for radiographic imaging of the region of interest.

    • Acquire a pre-contrast (scout) image.

    • Begin acquiring images shortly after the start of the injection and continue periodically to visualize the flow of the contrast agent through the lymphatic vessels and into the lymph nodes. Opacification of lymphatics and regional nodes can be observed for approximately 45 minutes.

  • Post-Procedure Care:

    • Monitor the animal during recovery from anesthesia.

    • Observe the injection site for any signs of local reaction.

Clinical Protocol: Indirect Lymphography in the Head and Neck Region

This protocol is adapted from a study on patients with head and neck tumors.

Materials:

  • This compound solution

  • Sterile syringes and fine-gauge needles

  • Conventional radiography or xeroradiography equipment

Procedure:

  • Patient Preparation:

    • Obtain informed consent.

    • Position the patient comfortably. No local anesthesia is typically required.

  • Contrast Administration:

    • Perform a careful sub-epidermal injection of approximately 12 ml of this compound.

    • Potential injection sites include the region lateral to the eye or in the chin area, depending on the desired lymphatic drainage pathway to be visualized.

  • Imaging:

    • Acquire images using conventional radiography or xeroradiography to visualize the opacified lymph vessels and nodes.

Visualizations

Physiological Pathway of this compound Uptake in Indirect Lymphography

G cluster_0 Lymphatic System cluster_1 Regional Drainage A Interstitial Space B Lymphatic Capillaries A->B C Collecting Lymphatic Vessels B->C D Afferent Lymphatic Vessel C->D E Lymph Node D->E F Efferent Lymphatic Vessel E->F This compound This compound Injection (Subcutaneous/Intradermal) This compound->A Uptake

Caption: Physiological pathway of this compound uptake and transport.

Experimental Workflow for Indirect Lymphography

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_subject Subject Preparation (Anesthesia, Site Prep) injection Interstitial Injection of this compound prep_subject->injection prep_contrast Prepare this compound Solution prep_contrast->injection imaging Radiographic Imaging (X-ray/Fluoroscopy) injection->imaging visualization Visualization of Lymphatic Structures imaging->visualization assessment Assessment of Drainage and Nodes visualization->assessment

Caption: General experimental workflow for indirect lymphography.

Discussion and Limitations

This compound has been shown to be a well-tolerated and effective contrast agent for indirect lymphography. The ability to visualize the lymphatic system without surgical intervention is a significant advantage. However, the success of the technique can be variable. For instance, in the context of breast cancer, while axillary nodes were visualized in a high percentage of patients, only a small fraction of the surgically excised nodes were opacified, suggesting limitations in its clinical utility for this specific application. The success of the procedure is also dependent on the injection technique, including the rate and location of administration. Researchers and clinicians should consider these factors when designing studies or performing procedures. Further research may be needed to optimize protocols for specific anatomical regions and clinical questions.

References

Application Notes and Protocols: Iotasul for Head and Neck Lymphatic Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphatic mapping and sentinel lymph node (SLN) biopsy are critical procedures for staging and managing head and neck cancers, influencing subsequent treatment decisions. The sentinel lymph node is the first lymph node to which cancer cells are most likely to spread from a primary tumor. Historically, various agents have been investigated for their utility in visualizing the lymphatic system. This document provides detailed application notes and protocols regarding Iotasul, a water-soluble contrast medium investigated for indirect lymphography, in the context of head and neck lymphatic mapping. While this compound was explored as a promising agent, it is important to note that current standard-of-care techniques have largely evolved to utilize radioisotopes, blue dyes, and fluorescence imaging.

This compound: An Investigational Contrast Agent

This compound was developed as a non-ionic, dimeric, water-soluble contrast agent with physicochemical properties intended to be well-suited for both direct and indirect lymphography[1]. Preclinical studies in the 1980s suggested that this compound offered adequate radiopacity, very low diffusion through lymphatic vessel walls, good local and systemic tolerance, and a short but sufficient retention time for radiological investigation[1]. Unlike oily contrast media, this compound was reported to have better tolerance, with no risk of microembolism in the lungs, and was eliminated from the body, primarily via the renal route, within 24 hours[1].

The mechanism of action for indirect lymphography with this compound relies on the pressure gradient between the connective tissue and the lymphatic system, which facilitates the passage of the contrast medium into the lymph capillaries[1].

Clinical Application of this compound in Head and Neck Lymphatic Mapping (Historical Data)

An early clinical study investigated the use of this compound for indirect lymphography in 29 patients with tumors in the head and neck region[2]. The findings from this study are summarized below.

Quantitative Data Summary
ParameterValueReference
Number of Patients29
ConditionTumors in the head and neck
Contrast AgentThis compound (experimental, Schering AG)
Injection VolumeApproximately 12 ml
Injection MethodSub-epidermal
Injection SitesLateral to the eye or in the region of the chin
Visualization of Lymph Vessels25 out of 29 patients
Visualization of Lymph Nodes20 out of 29 patients
Imaging ModalityConventional radiography or xeroradiography
Adverse ReactionsNo local or generalized reactions reported

Experimental Protocol: Indirect Lymphography with this compound (Based on Historical Clinical Data)

This protocol is based on the methodology described in the 1985 study by Bähren et al..

Objective: To visualize the lymphatic vessels and nodes of the head and neck region using the water-soluble contrast medium this compound.

Materials:

  • This compound (aqueous solution)

  • Syringe (e.g., 20 ml) with a fine-gauge needle

  • Conventional radiography or xeroradiography equipment

Procedure:

  • Patient Preparation: No specific preparations such as local anesthesia were reported to be necessary.

  • Injection:

    • Carefully administer a sub-epidermal injection of approximately 12 ml of this compound.

    • The injection site should be chosen based on the tumor location to map the relevant lymphatic drainage basin. In the historical study, injections were made either lateral to the eye or in the region of the chin.

  • Imaging:

    • Perform conventional radiography or xeroradiography of the head and neck region to visualize the opacified lymphatic vessels and lymph nodes.

    • The timing of imaging post-injection should be optimized to capture the transit of the contrast agent. Preclinical data suggests opacification for about 45 minutes.

  • Analysis:

    • Examine the radiographs for the presence and morphology of lymphatic vessels and nodes.

Current Standard of Care: A Comparative Overview

While this compound showed early promise, the field of lymphatic mapping has advanced significantly. Current standard techniques for sentinel lymph node biopsy in head and neck cancer offer higher detection rates and are the established standard of care. These methods often involve a combination of a radiotracer and a blue dye, or increasingly, near-infrared fluorescence imaging.

Current Techniques for Sentinel Lymph Node Biopsy
TechniqueAgent(s)Detection MethodKey Advantages
Radiotracer Technetium-99m (99mTc) colloidGamma probe, Lymphoscintigraphy (SPECT/CT)High detection rate, allows for preoperative localization.
Blue Dye Isosulfan blue, Methylene blueVisual identificationSimple, intraoperative visualization.
Dual Technique Radiotracer + Blue DyeGamma probe + Visual identificationConsidered the gold standard, combining the benefits of both methods for higher accuracy.
Fluorescence Imaging Indocyanine green (ICG)Near-infrared (NIR) cameraReal-time intraoperative visualization, high sensitivity.

Experimental Protocol: Sentinel Lymph Node Biopsy using Radiotracer and Blue Dye

This protocol represents a generalized standard-of-care approach for SLNB in head and neck cancer.

Objective: To identify and excise the sentinel lymph node(s) for pathological examination.

Materials:

  • Technetium-99m labeled colloid (e.g., sulfur colloid or filtered technetium)

  • Isosulfan blue 1% or Methylene blue 1%

  • Syringes with fine-gauge needles

  • Hand-held gamma probe

  • Standard surgical and pathology equipment

Procedure:

  • Preoperative Lymphoscintigraphy:

    • A few hours before surgery, inject the radiotracer (e.g., up to 50 MBq of 99mTc-colloid) peritumorally at multiple sites.

    • Perform lymphoscintigraphy (often with SPECT/CT) to map the lymphatic drainage pathways and identify the location of the sentinel node(s).

  • Intraoperative Mapping:

    • In the operating room, inject 1-2 ml of blue dye into the peritumoral tissue.

    • Use the hand-held gamma probe to localize the "hot" sentinel node(s) identified on the preoperative scan.

    • Make a skin incision over the area of highest radioactivity.

  • Node Identification and Excision:

    • Dissect through the tissues, guided by the gamma probe and visual identification of blue-stained lymphatic channels and nodes.

    • Excise the "hot" and/or "blue" node(s).

    • Confirm the removal of the radioactive node by measuring its radioactivity ex vivo and by scanning the surgical bed for any residual activity.

  • Pathological Analysis:

    • Submit the excised sentinel lymph node(s) for histopathological analysis, including hematoxylin and eosin (H&E) staining and immunohistochemistry, to detect micrometastases.

Visualizations

Iotasul_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_outcome Outcome Patient Patient with Head and Neck Tumor Injection Sub-epidermal Injection (peritumoral area) Patient->Injection This compound This compound Solution (~12 ml) This compound->Injection Imaging Radiography or Xeroradiography Injection->Imaging Contrast Uptake by Lymphatics Visualization Visualization of Lymphatic Vessels and Nodes Imaging->Visualization Analysis Radiological Analysis Visualization->Analysis

Workflow for Indirect Lymphography with this compound.

SLNB_Workflow cluster_preop Preoperative Phase cluster_intraop Intraoperative Phase cluster_postop Postoperative Phase Radiotracer Peritumoral Injection of Radiotracer (99mTc) Lymphoscintigraphy Lymphoscintigraphy (SPECT/CT) to Map SLNs Radiotracer->Lymphoscintigraphy GammaProbe Localization with Gamma Probe Lymphoscintigraphy->GammaProbe BlueDye Peritumoral Injection of Blue Dye VisualID Visual Identification of Blue Nodes/Vessels BlueDye->VisualID Excision Surgical Excision of Sentinel Node(s) GammaProbe->Excision VisualID->Excision Pathology Histopathological Analysis Excision->Pathology Staging Tumor Staging Pathology->Staging

Standard Workflow for Sentinel Lymph Node Biopsy (SLNB).

Conclusion

This compound represented an early effort to improve lymphatic imaging with a water-soluble contrast agent, showing feasibility in a small cohort of head and neck tumor patients. However, the technology for lymphatic mapping has evolved considerably. Today, a multi-modal approach, typically combining radiotracers and blue dyes, is the standard for sentinel lymph node biopsy in head and neck oncology, offering high accuracy in detecting occult metastases. Newer techniques, such as near-infrared fluorescence imaging with ICG, continue to refine the procedure. For researchers and drug development professionals, understanding the properties of historical agents like this compound can provide valuable context for the development of novel imaging and therapeutic agents targeting the lymphatic system.

References

Utilizing Iotasul for Sentinel Lymph Node Biopsy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sentinel lymph node biopsy (SLNB) is a critical procedure in the staging of various cancers, allowing for the assessment of metastatic spread to the regional lymph nodes. The identification of the sentinel lymph node (SLN), the first lymph node to receive lymphatic drainage from a primary tumor, is crucial for accurate staging and subsequent treatment planning. While radioisotopes like technetium-99m sulfur colloid and vital blue dyes are the current standards for SLN mapping, research into alternative contrast agents continues.[1][2][3][4] Iotasul, a water-soluble, non-ionic contrast agent, was investigated in preclinical studies for its potential in lymphography.[5] These notes provide an overview of this compound's properties and a hypothetical protocol for its use in preclinical SLNB studies, alongside a comparison with current methodologies.

Physicochemical Properties and Preclinical Rationale

This compound was developed as a contrast medium for lymphography with several desirable properties for lymphatic system visualization. Preclinical investigations suggested that this compound meets essential requirements for lymphography, including adequate radiopacity, low diffusion through lymphatic vessel walls, and good local and systemic tolerance. Its water-soluble nature allows for rapid clearance from the injection site and elimination via the renal route, with a biological half-life of approximately one hour in dogs, minimizing the risk of long-term retention and potential for microembolism associated with oily contrast media.

Experimental Protocols

The following is a hypothetical protocol for a preclinical study evaluating this compound for SLN identification in a rabbit model, based on methodologies described in early lymphography studies.

Objective: To assess the feasibility and efficacy of this compound for the radiographic visualization of sentinel lymph nodes following interstitial administration.
Materials:
  • This compound solution (300 mg iodine/ml)

  • Animal model (e.g., New Zealand white rabbit)

  • Digital X-ray imaging system

  • Standard surgical instruments for biopsy

  • Anesthesia and animal monitoring equipment

Experimental Workflow Diagram

G cluster_pre Pre-Procedure cluster_proc Procedure cluster_post Post-Procedure A Animal Preparation and Anesthesia B Identification of Injection Site (e.g., peritumoral) A->B C Interstitial Injection of this compound B->C D Serial Radiographic Imaging C->D Initiate imaging immediately post-injection E Identification of Opacified SLN D->E F Surgical Excision of Identified SLN E->F G Histopathological Analysis F->G G A Primary Tumor Site B Interstitial Space A->B D Lymphatic Capillaries B->D Uptake C This compound Injection C->B E Afferent Lymphatic Vessel D->E F Sentinel Lymph Node (SLN) E->F G Efferent Lymphatic Vessel F->G H Downstream Lymph Nodes G->H

References

Application Notes and Protocols for Visualizing Lymphatic Drainage Patterns Using Iotasul

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Iotasul, a water-soluble contrast agent, in the visualization of lymphatic drainage patterns.

Introduction to this compound

This compound is a non-ionic, dimeric, water-soluble X-ray contrast agent specifically developed for lymphography.[1] Its advantageous physicochemical properties, including a high molecular weight and low osmotic pressure, allow for better retention within the lymphatic system compared to conventional water-soluble contrast media.[1] This results in improved visualization of lymphatic vessels and nodes.[1] this compound is primarily eliminated by the renal route within 24 hours and exhibits good local and systemic tolerance.[1]

Applications

This compound is suitable for both direct and indirect lymphography.

  • Direct Lymphography: Involves the direct injection of the contrast medium into a surgically exposed lymphatic vessel.[1]

  • Indirect Lymphography: A less invasive method where this compound is injected into the interstitial space (e.g., intradermally or subcutaneously), from where it is taken up by the initial lymphatics. This technique allows for the visualization of the lymphatic system without surgical intervention.

Preclinical studies in animals and clinical investigations in humans have demonstrated its utility in mapping lymphatic drainage in various anatomical regions, including the limbs, head and neck, and breast.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies using this compound for lymphatic visualization.

Table 1: Preclinical Data in Canines

ParameterValueReference
Elimination RoutePrimarily Renal
Elimination TimeframePractically complete within 24 hours
Fecal Excretion< 2% of the dose
BiotransformationNo biotransformation detected

Table 2: Clinical Data in Humans

ApplicationParameterValueReference
Head and Neck Tumors Number of Patients29
Visualization of Lymph Vessels25/29 patients
Visualization of Lymph Nodes20/29 patients
Breast Carcinoma Visualization of Axillary Nodes78.6% of patients
Opacification of Excised Nodes5.7% of surgically excised nodes
Detection of Confirmed Metastases2 out of 4 patients
Experimental Protocols

Below are detailed methodologies for performing direct and indirect lymphography using this compound.

4.1. Materials

  • This compound aqueous formulation (iodine content of 275 or 300 mg/ml).

  • Syringes and needles suitable for the intended injection technique.

  • Automatic injection pump (optional, but recommended for controlled injection rates).

  • Anesthetic agents (as required for the animal model or patient).

  • Imaging equipment (conventional radiography or xeroradiography).

4.2. Protocol for Direct Lymphography (Preclinical - Canine Model)

  • Animal Preparation: Anesthetize the dog using an appropriate intravenous anesthetic agent (e.g., Combelen® + 1-Polamivet®).

  • Surgical Exposure: Surgically expose a superficial lymphatic vessel in a hind limb.

  • Catheterization: Carefully cannulate the exposed lymphatic vessel.

  • Injection: Inject 3-15 ml of this compound per animal at a controlled rate of 0.08 ml/min using an automatic injection pump.

  • Imaging: Perform radiological imaging during and after the injection to visualize the lymphatic drainage pathway.

4.3. Protocol for Indirect Lymphography (Preclinical - Canine Model)

  • Animal Preparation: Anesthetize the dog as described for direct lymphography.

  • Injection Site Selection: Choose an injection site in an area with good lymphatic drainage.

  • Injection: Manually inject or use an automatic pump to administer this compound at a slow rate of 0.02 to 0.08 ml/min. The slow injection rate is crucial for the uptake of the contrast medium into the lymph capillaries.

  • Imaging: Acquire radiographs at appropriate time points post-injection to visualize the opacified lymphatic vessels and nodes.

4.4. Protocol for Indirect Lymphography (Clinical - Human)

4.4.1. Head and Neck Region

  • Patient Preparation: No local anesthesia is typically required.

  • Injection Site Selection: For visualizing cervical lymph nodes, select a sub-epidermal injection site either lateral to the eye or in the region of the chin.

  • Injection: Carefully inject approximately 12 ml of this compound.

  • Imaging: Use conventional radiography or xeroradiography to visualize the lymphatic vessels and nodes.

4.4.2. Breast Region

  • Patient Preparation: Position the patient appropriately.

  • Injection: Perform an intradermal infusion of this compound into the areola.

  • Imaging: Conduct radiological imaging to visualize the subareolar plexus, lymphatic trunks, and axillary lymph nodes.

Mechanism of Uptake and Visualization

The visualization of the lymphatic system with this compound in indirect lymphography is based on the principle of interstitial fluid pressure dynamics. The slow intratissue injection of this compound creates a pressure gradient between the connective tissue and the lymphatic system. This pressure difference facilitates the passage of the high-molecular-weight this compound into the lymph capillaries. Once inside the lymphatic vessels, this compound is transported along with the lymph, opacifying the lymphatic network for radiological visualization.

Visualizations

Experimental Workflow and Mechanism

The following diagram illustrates the general experimental workflow for indirect lymphography using this compound and the proposed mechanism of its uptake into the lymphatic system.

Iotasul_Workflow cluster_prep Preparation cluster_injection Injection cluster_uptake Mechanism of Uptake cluster_visualization Visualization & Analysis prep Subject Preparation (Anesthesia if required) injection_site Select Injection Site (e.g., intradermal, sub-epidermal) prep->injection_site This compound This compound Formulation (275-300 mg/ml Iodine) injection Slow Interstitial Injection (0.02-0.08 ml/min) This compound->injection injection_site->injection pressure Increased Interstitial Pressure Gradient injection->pressure uptake This compound Uptake into Lymphatic Capillaries pressure->uptake transport Transport via Lymphatic Vessels uptake->transport imaging Radiological Imaging (X-ray, Xeroradiography) transport->imaging analysis Analysis of Lymphatic Drainage Patterns imaging->analysis

References

Application Notes and Protocols for Iotasul-Enhanced CT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble iodinated contrast agent with favorable physicochemical properties for X-ray-based imaging.[1] Historically investigated for lymphography due to its excellent tolerance and ability to opacify the lymphatic system, its properties also make it a candidate for broader preclinical computed tomography (CT) applications.[1] As a non-ionic dimer, this compound offers the advantage of low osmolality, which is associated with a lower incidence of adverse effects compared to ionic or monomeric agents. This document provides detailed application notes and suggested starting protocols for the use of this compound as a contrast agent in preclinical CT imaging, with a focus on optimizing imaging parameters for various research applications.

Physicochemical Properties of this compound

A clear understanding of this compound's properties is crucial for designing effective imaging protocols.

PropertyValue/DescriptionSource
Chemical Class Non-ionic, dimeric, water-soluble iodinated contrast agent[1]
Iodine Content Aqueous formulations typically contain 275 or 300 mg/ml of iodine.[1]
Osmolality Low, characteristic of non-ionic dimeric contrast media.[1]
Elimination Primarily excreted by the renal route, with nearly complete elimination within 24 hours. No evidence of biotransformation.
Key Advantages Good local and systemic tolerance, very low diffusion through lymphatic vessel walls, and adequate radiopacity for imaging.

General Workflow for Preclinical CT Imaging with this compound

The following diagram outlines a typical workflow for a preclinical CT imaging study using this compound.

G General Experimental Workflow for this compound-Enhanced CT Imaging A Animal Preparation (e.g., anesthesia, cannulation) B Pre-Contrast CT Scan (Baseline) A->B C This compound Administration (Specify route, dose, and rate) B->C D Post-Contrast Dynamic CT Scans (e.g., arterial, venous, delayed phases) C->D E Image Reconstruction and Analysis (e.g., ROI analysis, 3D rendering) D->E F Data Interpretation and Reporting E->F

Caption: A flowchart illustrating the key steps in a preclinical this compound-enhanced CT study.

This compound Elimination Pathway

This compound is cleared from the body primarily through the kidneys. This simple elimination pathway minimizes the potential for metabolic complications.

G This compound Systemic Elimination Pathway cluster_body Body A Intravascular Administration of this compound B Systemic Circulation A->B C Renal Filtration (Kidneys) B->C D Excretion in Urine C->D

Caption: A diagram showing the renal elimination route of this compound from the body.

Recommended CT Imaging Parameters and Protocols

Due to a lack of recent, specific preclinical CT studies for this compound, the following parameters are recommended as a starting point, based on studies using the similar non-ionic, dimeric contrast agent, Iodixanol, and general principles of preclinical CT lymphangiography. Optimization for your specific application and scanner is highly recommended.

General Purpose Vascular and Soft Tissue Imaging (Rodent Models)

This protocol is adapted from preclinical studies using Iodixanol in rats and mice and is suitable for general vascular and soft tissue imaging.

Animal Preparation:

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane, pentobarbital sodium).

  • Maintain the animal's body temperature throughout the experiment.

  • If required, place a catheter in the tail vein for contrast administration.

Imaging Protocol:

  • Perform a pre-contrast (baseline) CT scan of the region of interest.

  • Administer this compound intravenously. The dose and injection rate should be optimized based on the animal's weight and the specific application. A starting point could be a volume dose of 0.5 mL/25 g of mouse weight.

  • Acquire dynamic post-contrast CT images at various time points (e.g., immediately after injection for arterial phase, and at later time points for venous and delayed phases).

Suggested CT Scanner Parameters (Micro-CT):

ParameterSuggested Starting ValueRange for OptimizationSource (for similar agents)
Tube Voltage 50 kVp40 - 80 kVp
Tube Current 150 mA100 - 200 mA
Number of Projections 1024360 - 1024
Exposure Time 10 seconds5 - 20 seconds
Slice Thickness Dependent on scanner and resolution requirements-
Field of View (FOV) ~80 mmAdjusted to the size of the animal/organ
CT Lymphangiography (Rodent Models)

This protocol is based on this compound's original intended application and adapted from modern CT lymphangiography techniques.

Animal Preparation:

  • Anesthetize the animal.

  • For direct lymphangiography, surgically expose a lymphatic vessel for cannulation.

  • For indirect lymphangiography, prepare the injection site (e.g., subcutaneous, intranodal).

Imaging Protocol:

  • Perform a pre-contrast CT scan.

  • Administer this compound via the chosen route (intralymphatic, subcutaneous, or intranodal). The injection should be performed slowly to avoid extravasation and damage to the lymphatic vessels. A suggested starting dose for intralymphatic administration is 300 mg iodine/kg.

  • Acquire CT images at different time points to visualize the lymphatic drainage pathways and lymph nodes.

Suggested CT Scanner Parameters (Micro-CT):

ParameterSuggested Starting ValueRange for OptimizationSource (for similar applications)
Tube Voltage 80 kVp80 - 120 kVp
Tube Current Quality reference tube current of 90 mA (human parameter, needs scaling for preclinical)To be optimized
Slice Thickness 1.5 mm (human parameter, should be much smaller for preclinical)As low as possible for high resolution
Pitch 1.21.0 - 1.5

Data Analysis

Following image acquisition, quantitative analysis can be performed to assess the degree of contrast enhancement. This typically involves:

  • Region of Interest (ROI) Analysis: Drawing ROIs on specific anatomical structures in both pre- and post-contrast images to measure the change in Hounsfield Units (HU).

  • Contrast-to-Noise Ratio (CNR) and Signal-to-Noise Ratio (SNR) Calculations: These metrics can be used to objectively assess image quality and the effectiveness of the contrast agent.

  • 3D Volume Rendering: To visualize the contrast-enhanced structures in three dimensions.

Conclusion

This compound is a promising contrast agent for preclinical CT imaging, particularly for applications requiring a well-tolerated, low-osmolality agent. While recent, specific CT protocols for this compound are limited, the information provided in these application notes, derived from early studies of this compound and modern protocols for similar contrast agents, offers a solid foundation for researchers to develop and optimize their own imaging studies. Careful consideration of the experimental aims, animal model, and available CT scanner capabilities will be crucial for achieving optimal results.

References

Application Notes and Protocols for Preparing Iotasul Solutions for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotasul is a non-ionic, dimeric, water-soluble X-ray contrast agent designed for lymphography. Its physicochemical properties, including high water solubility and low osmolality compared to conventional contrast agents, make it well-suited for preclinical imaging studies in animal models. Proper preparation of this compound solutions is critical to ensure the accuracy of experimental results and the welfare of research animals. These application notes provide detailed protocols for the preparation of this compound solutions for in vivo research, along with essential data on its properties and administration.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper formulation and handling.

Table 1: Physicochemical Properties of this compound

PropertyDescriptionReference
Chemical Name 5,5'-(azelaoyldiimino)bis[2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide]
Molecular Weight High molecular weight, contributing to its low diffusion through lymphatic vessel walls.[1]
Solubility Water-soluble. Preclinical investigations have utilized aqueous formulations.[1]
Osmolality Lower osmotic pressure compared to conventional ionic contrast media, which enhances tolerance.[1]
Ionic Character Non-ionic dimer.
Elimination Primarily eliminated via the renal route, with elimination being practically complete within 24 hours in dogs. Less than 2% is excreted with the faeces.[1]
Biotransformation No evidence of biotransformation was observed in thin-layer chromatographic analysis of dog urine.[1]

Experimental Protocols

Preparation of this compound Stock Solution (e.g., 300 mg Iodine/mL)

This protocol describes the preparation of a sterile this compound solution from a solid form. All procedures should be conducted in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI)

  • Sterile, depyrogenated vials

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Calibrated analytical balance

  • pH meter

  • Osmometer (optional)

Procedure:

  • Calculation: Determine the required amount of this compound powder to achieve the desired iodine concentration. For example, to prepare a solution with an iodine content of 300 mg/mL, the mass of this compound powder will depend on its purity and iodine content per molecule. This information should be provided by the manufacturer.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile, tared container.

  • Dissolution: In a sterile beaker or vial, add a portion of the Sterile Water for Injection to the this compound powder. Stir gently with a sterile stir bar until the powder is completely dissolved. A clear, monophasic solution should be obtained by shaking, which disassociates the highly associated phase of the contrast agent.

  • Volume Adjustment: Add Sterile Water for Injection to reach the final desired volume.

  • pH Measurement and Adjustment (if necessary): Measure the pH of the solution. For parenteral administration, the pH should ideally be close to physiological pH (7.4). If adjustment is necessary, use sterile, dilute solutions of sodium hydroxide or hydrochloric acid.

  • Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a final sterile, depyrogenated vial. This step is crucial for removing any potential microbial contamination.

  • Quality Control:

    • Visual Inspection: The final solution should be clear and free of any particulate matter.

    • Sterility Testing (Recommended): A sample of the final solution should be sent for sterility testing to ensure the absence of microbial contamination.

    • Endotoxin Testing (Recommended): For intravenous and other parenteral routes, endotoxin testing is recommended to prevent pyrogenic reactions.

  • Labeling and Storage: Label the vial clearly with the name of the compound, concentration (in mg Iodine/mL), preparation date, and storage conditions. Store the solution as recommended (see Section 4).

In Vivo Administration of this compound Solutions

The choice of administration route and dosage will depend on the specific research objectives and the animal model used.

Table 2: Reported Administration Routes and Dosages of this compound in Preclinical Studies

Administration RouteSpeciesDosageReference
IntralymphaticDog300 mg iodine/kg; infusion rate of 0.08 mL/min
IntracutaneousDogInfusion rate of 0.02 to 0.08 mL/min
IntraperitonealRatLD50 > 11 g iodine/kg
MouseLD50 > 14 g iodine/kg
SubcutaneousRatLD50 > 11 g iodine/kg
MouseLD50 > 14 g iodine/kg
IntragastricRatLD50 > 11 g iodine/kg
MouseLD50 > 14 g iodine/kg

General Administration Guidelines:

  • Use appropriate and calibrated equipment for administration.

  • Ensure the volume of administration is suitable for the chosen route and animal species.

  • Monitor the animal for any adverse reactions during and after administration.

  • All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.

Stability and Storage

Table 3: Recommended Storage and Stability Guidelines for this compound Solutions

ParameterRecommendation
Storage Temperature Store sterile solutions at 2-8°C, protected from light.
Container Use sterile, single-use vials to prevent contamination.
Shelf-life For aseptically prepared solutions without preservatives, it is recommended to use them as soon as possible after preparation. If storage is necessary, a conservative shelf-life should be established based on sterility and chemical stability considerations, and ideally validated.
Visual Inspection Before each use, visually inspect the solution for any signs of precipitation or discoloration. Discard the solution if any changes are observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing and administering this compound solutions for in vivo research.

G cluster_prep Solution Preparation (Aseptic Environment) cluster_admin In Vivo Administration calc 1. Calculate this compound Mass weigh 2. Weigh this compound Powder calc->weigh dissolve 3. Dissolve in Sterile WFI weigh->dissolve adjust_vol 4. Adjust to Final Volume dissolve->adjust_vol ph_osmo 5. Measure & Adjust pH/Osmolality (Optional) adjust_vol->ph_osmo filter 6. Sterile Filtration (0.22 µm) ph_osmo->filter qc 7. Quality Control (Visual, Sterility, Endotoxin) filter->qc store 8. Store at 2-8°C, Protected from Light qc->store prep_animal 1. Prepare Animal Model store->prep_animal administer 2. Administer this compound Solution (Specific Route & Dosage) prep_animal->administer monitor 3. Monitor Animal administer->monitor imaging 4. Perform In Vivo Imaging monitor->imaging

References

Application Notes and Protocols for Post-Administration Monitoring in Iotasul Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the post-administration monitoring of Iotasul in preclinical animal studies. The protocols outlined below are based on established guidelines for nonclinical safety assessments of contrast agents and can be adapted for specific research needs.

Introduction

This compound is a contrast agent under investigation. Rigorous post-administration monitoring in animal models is critical to evaluate its safety profile. This document outlines key experimental protocols and data presentation formats to ensure comprehensive and standardized data collection for regulatory submissions and internal evaluation.

Data Presentation

Quantitative data from post-administration monitoring should be summarized in clear, structured tables to facilitate comparison between dose groups and across time points.

Table 1: Systemic Toxicity of this compound

Route of AdministrationSpeciesLD50 (g iodine/kg)
IntraperitonealRat> 11
Mouse> 14
SubcutaneousRat> 11
Mouse> 14
IntragastricRat> 11
Mouse> 14
IntralymphaticDog> 10

Data sourced from preclinical investigations of this compound.

Table 2: Standard Hematology Parameters

ParameterUnitsRodent Reference RangeCanine Reference Range
Red Blood Cell Count (RBC)x10^6/µL7.0 - 10.05.5 - 8.5
Hemoglobin (HGB)g/dL12.0 - 17.012.0 - 18.0
Hematocrit (HCT)%38 - 5037 - 55
Mean Corpuscular Volume (MCV)fL45 - 6060 - 77
Mean Corpuscular Hemoglobin (MCH)pg14 - 1919.5 - 24.5
Mean Corpuscular Hemoglobin Concentration (MCHC)g/dL30 - 3632 - 36
White Blood Cell Count (WBC)x10^3/µL3.0 - 11.06.0 - 17.0
- Neutrophilsx10^3/µL0.6 - 4.53.0 - 11.5
- Lymphocytesx10^3/µL1.5 - 8.01.0 - 4.8
- Monocytesx10^3/µL0.0 - 0.50.15 - 1.35
- Eosinophilsx10^3/µL0.0 - 0.40.1 - 1.25
- Basophilsx10^3/µL0.0 - 0.10.0 - 0.1
Platelet Count (PLT)x10^3/µL500 - 1500200 - 500

Note: Reference ranges can vary based on strain, age, and specific laboratory.

Table 3: Standard Clinical Chemistry Parameters

ParameterUnitsRodent Reference RangeCanine Reference Range
Alanine Aminotransferase (ALT)U/L15 - 8010 - 100
Aspartate Aminotransferase (AST)U/L50 - 20015 - 66
Alkaline Phosphatase (ALP)U/L100 - 40023 - 212
Total Bilirubinmg/dL0.1 - 0.50.0 - 0.6
Blood Urea Nitrogen (BUN)mg/dL10 - 307 - 27
Creatininemg/dL0.2 - 0.80.5 - 1.8
Glucosemg/dL70 - 15074 - 143
Total Proteing/dL5.0 - 7.55.2 - 8.2
Albuming/dL2.5 - 4.52.2 - 3.9
Globuling/dL2.0 - 3.52.5 - 4.5
Calciummg/dL8.5 - 11.59.0 - 11.8
Phosphorusmg/dL4.0 - 9.02.5 - 6.8
SodiummEq/L138 - 150144 - 160
PotassiummEq/L3.8 - 5.53.5 - 5.8
ChloridemEq/L98 - 110109 - 122

Note: Reference ranges can vary based on strain, age, and specific laboratory.

Experimental Protocols

Detailed methodologies for key post-administration monitoring experiments are provided below. These protocols are designed to be adapted to specific study designs.

General Health and Clinical Observations

Objective: To monitor the general health and well-being of animals and to detect any signs of toxicity.

Procedure:

  • Frequency: Perform clinical observations at least twice daily (morning and afternoon) for the first 24 hours post-administration, and at least once daily thereafter for the duration of the study.

  • Parameters to Observe:

    • Appearance: Fur/skin condition, posture, and any signs of swelling, redness, or discharge.

    • Behavior: Activity level (hypoactivity, hyperactivity), grooming, social interaction, and any abnormal behaviors (e.g., circling, head-pressing).

    • Respiration: Rate and character (e.g., labored, shallow).

    • Feces and Urine: Presence, consistency, and color.

    • Signs of Pain or Distress: Vocalization, guarding, and changes in posture.

  • Scoring: Utilize a standardized scoring system to quantify the severity of clinical signs.

Body Weight and Food/Water Consumption

Objective: To assess the impact of this compound on the general physiological state of the animals.

Procedure:

  • Body Weight:

    • Measure the body weight of each animal prior to dosing (baseline) and at regular intervals throughout the study (e.g., daily for the first week, then weekly).

  • Food and Water Consumption:

    • Measure the amount of food and water consumed per cage daily or weekly.

    • Calculate the average consumption per animal.

Clinical Pathology (Hematology and Clinical Chemistry)

Objective: To evaluate the effects of this compound on hematopoietic and major organ function.

Procedure:

  • Blood Collection:

    • Collect blood samples from a designated site (e.g., retro-orbital sinus in rodents, cephalic or jugular vein in dogs) at pre-determined time points (e.g., pre-dose, 24 hours, 7 days, and at termination).

    • Use appropriate anticoagulants for hematology (e.g., EDTA) and separate serum for clinical chemistry.

  • Hematology Analysis:

    • Perform a complete blood count (CBC) including the parameters listed in Table 2.

  • Clinical Chemistry Analysis:

    • Analyze serum samples for the parameters listed in Table 3 to assess liver, kidney, and metabolic function.

Gross Pathology and Histopathology

Objective: To identify any macroscopic and microscopic changes in tissues and organs following this compound administration.

Procedure:

  • Necropsy:

    • At the end of the study, euthanize all animals and perform a thorough gross pathological examination.

    • Examine all external surfaces, orifices, and the cranial, thoracic, and abdominal cavities and their contents.

  • Organ Weights:

    • Weigh key organs (e.g., liver, kidneys, spleen, heart, brain).

  • Tissue Collection and Fixation:

    • Collect a comprehensive set of tissues from all animals, including those that die prematurely.

    • Fix tissues in 10% neutral buffered formalin.

  • Histopathological Examination:

    • Process, embed, section, and stain tissues (typically with Hematoxylin and Eosin - H&E).

    • A qualified veterinary pathologist should perform a microscopic examination of the tissues. In preclinical investigations of this compound, no inflammatory reactions or other pathologic alterations were demonstrated in the lymphatic system, heart, lungs, kidneys, spleen, and liver after intralymphatic or intratissue administration in dogs.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for post-administration monitoring in this compound animal studies.

G cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Monitoring cluster_analysis Analysis cluster_terminal Terminal Procedures Animal_Acclimation Animal Acclimation & Baseline Health Check Baseline_Data Baseline Data Collection (Body Weight, Blood Samples) Animal_Acclimation->Baseline_Data Iotasul_Admin This compound Administration Baseline_Data->Iotasul_Admin Clinical_Obs Clinical Observations (Daily) Iotasul_Admin->Clinical_Obs Body_Weight Body Weight & Food/Water (Regular Intervals) Iotasul_Admin->Body_Weight Blood_Collection Blood Collection (Scheduled Time Points) Iotasul_Admin->Blood_Collection Necropsy Gross Necropsy & Organ Weights Clinical_Obs->Necropsy Body_Weight->Necropsy Hematology Hematology Blood_Collection->Hematology Clinical_Chem Clinical Chemistry Blood_Collection->Clinical_Chem Blood_Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology

Post-administration monitoring workflow.
Logical Relationships in Preclinical Safety Assessment

This diagram outlines the logical flow of a preclinical safety assessment for a contrast agent like this compound.

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Repeated-Dose Toxicity cluster_2 Phase 3: Terminal Evaluation cluster_3 Outcome LD50 Single-Dose Escalation to Determine LD50 Acute_Obs Observe for Immediate Adverse Effects LD50->Acute_Obs Repeat_Dose Administer this compound at Multiple Dose Levels (e.g., 28-day study) Acute_Obs->Repeat_Dose Inform Dose Selection In_Life_Monitoring In-Life Monitoring (Clinical Signs, Body Weight, Food/Water Intake) Repeat_Dose->In_Life_Monitoring Clinical_Pathology Clinical Pathology (Hematology, Clinical Chemistry) In_Life_Monitoring->Clinical_Pathology Gross_Pathology Gross Pathology at Necropsy Clinical_Pathology->Gross_Pathology Histopathology Microscopic Histopathological Examination Gross_Pathology->Histopathology Safety_Profile Establish Safety Profile of this compound Histopathology->Safety_Profile

Preclinical safety assessment logic.

References

Troubleshooting & Optimization

Technical Support Center: Iotasul Lymphatic Visualization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iotasul for lymphatic visualization.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during lymphatic imaging experiments with this compound.

Q1: What are the potential causes of poor or no visualization of lymphatic vessels and nodes after this compound injection?

Poor visualization can stem from several factors related to the contrast agent, injection technique, patient-specific characteristics, and imaging parameters. A primary reason for non-visualization can be the obstruction of lymphatic pathways due to advanced metastatic disease.[1][2] Patient-related factors such as age (≥ 70 years) and a high body mass index (BMI ≥ 30 kg/m2 ) have also been associated with non-visualization of sentinel lymph nodes.[3]

Here is a breakdown of potential causes:

  • Injection Technique:

    • Incorrect injection depth: For indirect lymphography, a careful sub-epidermal or intradermal injection is crucial.[4] Injecting too deep may lead to faster uptake by blood capillaries.

    • Rapid injection rate: A very rapid injection can cause extravasation and poor lymphatic uptake.[5]

    • Inappropriate volume: Both insufficient and excessive volumes can lead to poor results.

    • Intratumoral vs. Peritumoral Injection: In cancer studies, peritumoral injections have shown greater promise for detecting sentinel lymph nodes compared to intratumoral injections.

  • Patient-Specific Factors:

    • Lymphedema or altered circulation: Pre-existing conditions affecting the lymphatic system can impair this compound transport.

    • Tumor blockage: Advanced tumors can physically obstruct lymphatic vessels, preventing the passage of the contrast agent.

    • Previous surgery or radiation: Scar tissue from prior treatments can disrupt normal lymphatic drainage pathways.

  • This compound Properties:

    • High water solubility: While beneficial for safety and clearance, the high water-solubility of this compound can lead to rapid diffusion from lymphatic vessels into the surrounding tissue and blood capillaries, resulting in decreased contrast over time.

  • Imaging Parameters:

    • Incorrect timing of acquisition: As a water-soluble agent, this compound has a relatively short retention time in the lymphatic system. Imaging too early or too late will result in suboptimal visualization.

    • Suboptimal X-ray parameters: Inadequate energy settings can lead to poor contrast and image quality.

Troubleshooting Workflow for Poor this compound Visualization

Troubleshooting Poor this compound Visualization cluster_injection Injection Technique Review cluster_patient Patient-Specific Factor Assessment cluster_imaging Imaging Protocol Optimization cluster_solutions Potential Solutions start Poor or No Lymphatic Visualization injection_depth Verify Injection Depth (Sub-epidermal/Intradermal) start->injection_depth Was the injection performed correctly? patient_history Review Patient History (Lymphedema, Surgery, Radiation) start->patient_history Are there confounding patient factors? imaging_timing Adjust Acquisition Timing start->imaging_timing Were imaging parameters optimal? injection_rate Check Injection Rate (Slow and steady) injection_depth->injection_rate injection_volume Confirm Injection Volume injection_rate->injection_volume injection_site Assess Injection Site (Peritumoral vs. Intratumoral) injection_volume->injection_site solution_injection Refine Injection Technique injection_site->solution_injection tumor_status Evaluate Tumor Burden (Potential for obstruction) patient_history->tumor_status solution_patient Consider Alternative Imaging Modality tumor_status->solution_patient xray_params Optimize X-ray Parameters (kVp, mAs) imaging_timing->xray_params solution_imaging Optimize Imaging Protocol xray_params->solution_imaging

Caption: Troubleshooting workflow for poor this compound visualization.

Q2: What should I do in case of this compound extravasation?

Extravasation is the leakage of the contrast agent into the surrounding tissue instead of the intended lymphatic vessel. While this compound has good local tolerance, extravasation can cause localized swelling and discomfort.

Immediate Steps:

  • Stop the injection immediately.

  • Leave the needle in place initially to attempt to aspirate any residual this compound.

  • Elevate the affected limb to help reduce swelling.

  • Apply a cold compress to the area to cause vasoconstriction and limit the spread of the contrast agent.

For severe or persistent symptoms, consult with a clinical professional.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 5,5'-(4-thiaheptanedioyldiimino)-bis[2,4,6-triiodoisophthalic acid-bis-(2,3-dihydroxypropyl-N-methyl)diamide]
Molecular Weight 1608 g/mol
Iodine Content 47%
Formulation Aqueous solution
Iodine Concentration 275 mg/mL or 300 mg/mL
Viscosity at 37°C 19.8 mPas (for 275 mg/mL)
32.9 mPas (for 350 mg/mL)
Density at 37°C 1.30 kg/L (for 275 mg/mL)
1.32 kg/L (for 350 mg/mL)
Elimination Primarily renal, almost complete within 24 hours

Table 2: Recommended Injection Parameters for this compound (Preclinical & Clinical)

ParameterDirect Lymphography (Preclinical - Dog)Indirect Lymphography (Preclinical - Dog/Monkey)Indirect Lymphography (Clinical - Head & Neck)
Injection Volume 3 - 15 mL per animal1 - 6 mL~12 mL
Injection Rate 0.08 mL/min0.02 - 0.08 mL/minSlow, careful injection
Injection Site Superficial lymph vessel of a hind limbIntracutaneous, submucosal, intraparenchymalSub-epidermal (lateral to the eye or in the chin region)
Reference

Experimental Protocols

Protocol 1: Direct Lymphography with this compound (Preclinical Model - Dog)

This protocol is adapted from preclinical investigations of this compound.

  • Animal Preparation: Anesthetize the dog following approved institutional protocols.

  • Surgical Exposure: Surgically expose a superficial lymphatic vessel in one of the hind limbs.

  • Catheterization: Carefully cannulate the lymphatic vessel with a small-gauge needle or catheter.

  • This compound Administration:

    • Connect the catheter to an automatic injection pump.

    • Infuse an aqueous solution of this compound (275 or 300 mg iodine/mL) at a rate of 0.08 mL/min.

    • The total volume will range from 3 to 15 mL, depending on the size of the animal and the desired extent of visualization.

  • Imaging:

    • Acquire X-ray images during and immediately after the infusion.

    • The timing of subsequent images will depend on the research question, but visualization of lymphatics and regional nodes can be expected for about 45 minutes.

Protocol 2: Indirect Lymphography with this compound (Clinical - Head and Neck)

This protocol is based on a clinical study of this compound for head and neck cancer imaging.

  • Patient Preparation: No specific preparation is required. Local anesthesia is generally not necessary.

  • Injection Site Selection: Choose a site lateral to the eye or in the region of the chin for visualizing cervical lymph nodes.

  • This compound Administration:

    • Using a fine-gauge needle, perform a careful and slow sub-epidermal injection of approximately 12 mL of this compound solution.

  • Imaging:

    • Acquire images using conventional radiography or xeroradiography.

    • Lymph vessels may be visible in a significant number of patients, with lymph node visualization being slightly less frequent.

Signaling Pathways and Workflows

Logical Flow for Optimizing Indirect Lymphography with this compound

Optimizing Indirect Lymphography cluster_prep Pre-Procedure Planning cluster_execution Injection and Imaging cluster_analysis Image Analysis and Troubleshooting start Goal: Successful Indirect Lymphography patient_assessment Assess Patient Factors (Age, BMI, Clinical History) start->patient_assessment protocol_selection Select Appropriate Protocol (Injection site, volume, rate) patient_assessment->protocol_selection injection Perform Careful Injection (Sub-epidermal/Intradermal) protocol_selection->injection imaging Acquire Images at Optimal Times injection->imaging image_quality Evaluate Image Quality (Contrast, vessel delineation) imaging->image_quality troubleshoot Troubleshoot Poor Visualization (Refer to Troubleshooting Guide) image_quality->troubleshoot If poor outcome Optimal Lymphatic Visualization image_quality->outcome If good troubleshoot->start Re-evaluate and repeat

Caption: Logical workflow for optimizing indirect lymphography with this compound.

References

How to prevent extravasation of Iotasul during injection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iotasul Injection Protocols

Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the extravasation of this compound, a non-ionic, dimeric, water-soluble contrast agent, during intravenous injections.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing extravasation important?

A: this compound is a non-ionic, dimeric, iso-osmolar iodinated contrast medium used to enhance the visibility of internal structures in imaging.[1] Extravasation is the accidental leakage of this agent from the vein into the surrounding soft tissues.[2][3] While most instances of contrast media extravasation result in minor swelling or redness with no long-term effects, severe cases can lead to complications like tissue necrosis, nerve damage, and compartment syndrome, which may require surgical intervention.[4]

Q2: What are the initial signs and symptoms of this compound extravasation?

A: During or immediately after injection, be alert for the following signs at the injection site:

  • Swelling, tightness, or edema

  • Pain, stinging, or a burning sensation

  • Redness of the skin (erythema)

  • Difficulty or inability to draw blood from the cannula

  • High pressure indicated by an injector pump or resistance during a manual injection

It's important to note that some individuals may experience little to no initial discomfort.

Q3: Which patient factors increase the risk of extravasation?

A: Certain patient populations are at a higher risk for extravasation. These include:

  • Individuals who cannot communicate effectively (e.g., infants, patients with altered consciousness).

  • Severely ill or debilitated patients.

  • Elderly patients, who may have more fragile veins.

  • Patients with compromised circulation, such as those with peripheral vascular disease, venous insufficiency, or prior radiation therapy to the limb.

Q4: Does the injection site matter?

A: Yes. Certain intravenous access sites are more prone to extravasation and should be avoided if possible. These include the veins in the hand, wrist, foot, and ankle. The preferred location for power injections is a large vein in the antecubital fossa (the area opposite the elbow).

Q5: What is the recommended catheter gauge for this compound injection?

A: For power injections, a 20-gauge or larger catheter is preferable for flow rates of 3 mL/sec or higher. While 22-gauge catheters may tolerate flow rates up to 5 mL/sec, using a larger catheter is generally recommended to ensure safety and optimal flow. For patients with difficult venous access, smaller gauges may be necessary, but the injection rate should be adjusted accordingly (e.g., less than 3.0 cc/sec for a 22-gauge catheter in adults).

Troubleshooting Guide

This guide provides immediate steps to take if extravasation is suspected during an experiment.

Issue / Observation Immediate Action Follow-Up Procedure
Patient complains of pain, burning, or swelling at the injection site. 1. Stop the injection immediately. 2. Notify the supervising professional.1. Elevate the affected limb above the level of the heart to reduce swelling. 2. Apply a cold compress to the area to help relieve pain and reduce inflammation. 3. Document the event, including the estimated volume of extravasated agent.
Visible swelling or redness appears at the IV site. 1. Halt the injection. 2. Disconnect the tubing.1. Observe the patient for at least two hours to monitor for worsening symptoms. 2. Instruct the patient to seek medical care if pain increases, skin ulceration appears, or they experience circulatory or neurological symptoms.
High pressure alarm from the power injector or resistance to manual injection. 1. Do not force the injection. Stop immediately. 1. Assess the patency of the IV line. 2. If extravasation is confirmed, remove the catheter. 3. Follow the steps for managing a confirmed extravasation.

Experimental Protocols to Minimize Extravasation

Adherence to standardized protocols can significantly reduce the incidence of extravasation.

Protocol 1: Pre-Injection Cannula Patency Check

Objective: To confirm the intravenous catheter is correctly positioned and fully patent before injecting this compound.

Methodology:

  • Visual Inspection: Examine the insertion site for any signs of redness, swelling, or leakage.

  • Check for Venous Backflow: Gently pull back on the syringe plunger to confirm blood return. Note that a lack of backflow does not always indicate improper placement, as the catheter tip could be against the vein wall.

  • Saline Flush Test:

    • Connect a syringe with 0.9% normal saline to the catheter.

    • Inject the saline at a rate similar to the planned this compound injection.

    • Palpate the injection site during the first 15 seconds of the flush.

    • Successful Test: The saline flushes easily with no resistance, and there is no pain or swelling at the site.

    • Failed Test: If there is resistance, pain, or any sign of swelling, do not proceed with the this compound injection. Remove the catheter and establish a new IV access point.

Data Summary

Table 1: Catheter Gauge and Recommended Injection Flow Rates
Catheter GaugeRecommended Max Flow RateConsiderations
18-20 Gauge ≥ 3.0 mL/secPreferred for power injections. Provides optimal balance between flow rate and patient comfort.
22 Gauge < 3.0 mL/secCan be used for power injection but may increase the risk of catheter failure at higher rates.
24 Gauge Hand injection only / ≤ 1.5 mL/secMay be necessary for patients with difficult venous access. Associated with a higher risk of extravasation during power injection.
Table 2: Risk Factors for Contrast Media Extravasation
CategoryRisk FactorMitigation Strategy
Patient-Related Communication difficulties, elderly, severely ill, compromised circulation.Increased monitoring during injection, careful site selection.
Technique-Related Use of small-gauge catheters (22G or smaller) for high-rate injections.Use the appropriate gauge for the desired flow rate (see Table 1).
Injection into fragile veins (hand, wrist, foot).Select a large vein in the antecubital fossa whenever possible.
Indwelling IV lines > 24 hours old.Establish fresh IV access for contrast injection.
Contrast-Related High-osmolar contrast media.This compound is a non-ionic, iso-osmolar agent, which inherently reduces this risk.
Not warming the contrast agent.Warming high-viscosity contrast to 37°C can reduce viscosity and lower injection pressure.

Visual Workflow Guides

The following diagrams illustrate key decision-making and troubleshooting processes.

G start Start: Prepare for this compound Injection assess_patient Assess Patient Risk Factors (e.g., age, vein quality, communication ability) start->assess_patient select_site Select Appropriate IV Site (Prefer large antecubital vein) assess_patient->select_site select_catheter Select Appropriate Catheter Gauge (e.g., 20G for >3mL/sec) select_site->select_catheter insert_iv Insert IV Catheter select_catheter->insert_iv patency_check Perform Saline Flush Patency Check insert_iv->patency_check flush_ok Flush Successful? patency_check->flush_ok proceed Proceed with this compound Injection (Continuous monitoring) flush_ok->proceed Yes stop_reassess Stop. Re-site IV. flush_ok->stop_reassess No (Pain/Swelling/Resistance) end Injection Complete proceed->end stop_reassess->select_site

Caption: Pre-Injection Workflow for Extravasation Prevention.

G start Extravasation Suspected (Pain, Swelling, Alarm) stop_injection IMMEDIATELY STOP INJECTION start->stop_injection notify Notify Supervisor/Radiologist stop_injection->notify remove_catheter Remove IV Catheter notify->remove_catheter elevate Elevate Affected Limb (Above heart level) remove_catheter->elevate compress Apply Cold Compress elevate->compress document Document Incident (Volume, site, symptoms) compress->document observe Observe Patient (min. 2 hours) document->observe symptoms_improve Symptoms Improving? observe->symptoms_improve discharge Discharge with Instructions symptoms_improve->discharge Yes consult Seek Surgical/Medical Consult symptoms_improve->consult No (Worsening pain, blisters, etc.) end Case Resolution discharge->end consult->end

Caption: Troubleshooting Workflow for Suspected Extravasation.

References

Technical Support Center: Iotasul Contrast Enhancement in CT Scans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Iotasul as a contrast agent in computed tomography (CT) scans.

This compound Physicochemical Properties

This compound is a non-ionic, dimeric, water-soluble contrast agent. Its key physicochemical properties are summarized below, which are crucial for designing and troubleshooting CT imaging experiments.

PropertyValue
Chemical Name 5,5'-(azelanediylimino)bis[2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide]
Molecular Formula C38H50I6N6O14S
Molecular Weight 1608 g/mol
Iodine Content 47%
Iodine Concentration 275 mg/mL
Viscosity (mPa·s) 19.8
Density at 37°C ( kg/L ) 1.30
Iodine Concentration 350 mg/mL
Viscosity (mPa·s) 32.9
Density at 37°C ( kg/L ) 1.32

Troubleshooting Guide

This guide addresses specific issues that may arise during CT experiments using this compound, presented in a question-and-answer format.

Question: Why is the contrast enhancement in my region of interest (ROI) lower than expected?

Answer: Suboptimal contrast enhancement can be attributed to several factors. Consider the following troubleshooting steps:

  • This compound Concentration and Dose: Was the appropriate this compound concentration and dose administered for the target tissue and animal model? A lower iodine dose will result in lower Hounsfield Unit (HU) enhancement. Refer to established protocols or perform pilot scans to determine the optimal dose.

  • Injection Rate and Technique: A slow injection rate can lead to excessive dilution of the contrast agent in the blood pool before it reaches the target tissue.[1] Ensure a consistent and appropriate injection rate for the vessel being accessed. The use of a power injector is highly recommended for reproducibility.

  • Scan Timing: The delay between contrast injection and scan acquisition is critical.[2] If the scan is performed too early, the contrast may not have adequately perfused the tissue. If performed too late, the contrast may have already washed out. The optimal scan delay varies depending on the organ and vascularity. Dynamic contrast-enhanced CT (DCE-CT) can help determine the optimal imaging window.

  • Animal Physiology: Factors such as body weight, cardiac output, and hydration status can influence contrast distribution and enhancement.[1] Ensure that animals are adequately hydrated and that these physiological parameters are consistent across your experimental groups.

  • Catheter Placement and Patency: Improper catheter placement or a partial blockage can impede the flow of this compound, resulting in a dispersed and less effective bolus. Verify catheter placement and flush with saline to ensure patency before injecting the contrast agent.

Question: I am observing significant streak artifacts in my CT images. What could be the cause?

Answer: Streak artifacts, particularly from dense materials, are a common challenge in CT imaging.

  • High Concentration of this compound: A very high concentration of this compound in a small area, especially in dense tissues like bone, can cause beam hardening artifacts. This occurs when the lower-energy X-rays are absorbed more than the higher-energy X-rays, leading to streaks and dark bands in the reconstructed image. Consider using a lower concentration of this compound or adjusting the reconstruction algorithm if your scanner software allows for beam hardening correction.

  • Patient Positioning: Ensure the animal is positioned correctly in the scanner to minimize the path length of the X-ray beam through very dense areas.

  • Metal Components: Check for any metallic components (e.g., clips, implants) in the imaging field of view, as these are a common cause of severe streak artifacts.

Question: The variability in contrast enhancement between my study animals is high. How can I improve consistency?

Answer: High inter-subject variability can obscure experimental results. To improve consistency:

  • Standardize Injection Protocol: Use a power injector to ensure a consistent injection rate and volume for all animals.[3] Manual injections are prone to variability.

  • Normalize Dose to Body Weight: Always calculate the this compound dose based on the animal's body weight to account for differences in size and blood volume.

  • Consistent Animal Handling: Ensure consistent levels of anesthesia and maintain normal physiological parameters (body temperature, heart rate) during the imaging procedure.

  • Acclimatize Animals: Allow animals to acclimatize to the facility and handling procedures to reduce stress, which can affect physiological parameters.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A1: this compound solutions should be stored protected from light at a controlled room temperature. Do not freeze. Before injection, it is advisable to warm the contrast medium to body temperature to reduce its viscosity, which can facilitate a smoother and more consistent injection.[1]

Q2: How does the concentration of this compound affect the CT image?

A2: The concentration of iodine in the this compound solution directly influences the degree of X-ray attenuation and, therefore, the brightness (Hounsfield Units) on the CT image. Higher iodine concentrations will result in greater attenuation and higher HU values, leading to brighter enhancement. However, higher concentrations also lead to increased viscosity, which may require adjustments to the injection parameters.

Q3: Are there any known drug interactions with this compound that could affect contrast enhancement?

A3: While specific drug interaction studies with this compound are limited in the provided search results, it is important to consider that any co-administered drugs that affect cardiovascular function (e.g., vasodilators, vasoconstrictors) or renal clearance could potentially alter the pharmacokinetics and biodistribution of this compound, thereby impacting contrast enhancement. Always review the literature for potential interactions with your specific experimental compounds.

Q4: What is the typical clearance time for this compound?

A4: As a water-soluble contrast agent, this compound is primarily eliminated by the kidneys. Preclinical studies have shown that it is almost completely eliminated within 24 hours via the renal route.

Experimental Protocols

Detailed Methodology for a Preclinical Oncology CT Study

This protocol provides a general framework for a contrast-enhanced CT study in a murine tumor model. Parameters should be optimized for your specific animal model, tumor type, and imaging system.

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Place a tail-vein catheter for intravenous injection of the contrast agent.

    • Position the animal on the scanner bed, ensuring the tumor is within the field of view. Use appropriate monitoring equipment to maintain physiological stability (e.g., body temperature, respiratory rate).

  • Pre-Contrast Scan:

    • Acquire a non-contrast CT scan of the region of interest. This serves as a baseline for comparison and can help identify any calcifications or other high-density areas.

  • This compound Administration:

    • Warm the this compound solution (e.g., 300 mgI/mL) to 37°C to reduce viscosity.

    • Calculate the required volume of this compound based on the animal's body weight and the desired iodine dose (e.g., 300-600 mgI/kg).

    • Using a power injector, administer the this compound bolus via the tail-vein catheter at a consistent rate (e.g., 1-2 mL/min).

    • Immediately follow the contrast injection with a saline flush (e.g., 0.1-0.2 mL) at the same injection rate to ensure the full dose of contrast is delivered to the central circulation.

  • Dynamic and/or Delayed Post-Contrast Scans:

    • Arterial Phase: Begin scanning approximately 15-25 seconds after the start of the injection to visualize arterial enhancement.

    • Portal Venous Phase: For abdominal imaging, acquire a scan at 60-70 seconds post-injection to assess organ perfusion.

    • Delayed Phase: Acquire one or more scans at later time points (e.g., 5-15 minutes post-injection) to evaluate contrast washout and retention in the tumor and surrounding tissues.

  • Image Reconstruction and Analysis:

    • Reconstruct the CT images using an appropriate algorithm. If available, use a correction for beam hardening.

    • Co-register the pre- and post-contrast scans.

    • Draw regions of interest (ROIs) around the tumor and other relevant tissues on the pre- and post-contrast images.

    • Quantify the change in Hounsfield Units (ΔHU) to determine the degree of contrast enhancement.

Mandatory Visualizations

Factors_Affecting_Iotasul_Enhancement cluster_contrast This compound Properties cluster_injection Injection Parameters cluster_patient Subject Factors Iodine_Concentration Iodine Concentration Enhancement Contrast Enhancement (HU) Iodine_Concentration->Enhancement Viscosity Viscosity Flow_Rate Flow Rate Viscosity->Flow_Rate Volume Volume Volume->Enhancement Flow_Rate->Enhancement Scan_Delay Scan Delay Scan_Delay->Enhancement Body_Weight Body Weight Body_Weight->Enhancement Cardiac_Output Cardiac Output Cardiac_Output->Enhancement

Caption: Factors influencing this compound contrast enhancement in CT.

Preclinical_CT_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Animal Preparation (Anesthesia, Catheter) Pre_Scan Pre-Contrast Scan Animal_Prep->Pre_Scan Contrast_Prep This compound Preparation (Warming) Injection This compound Injection (Power Injector) Contrast_Prep->Injection Pre_Scan->Injection Post_Scan Post-Contrast Scans (Arterial, Venous, Delayed) Injection->Post_Scan Reconstruction Image Reconstruction Post_Scan->Reconstruction Analysis ROI Analysis (ΔHU Quantification) Reconstruction->Analysis

Caption: A typical experimental workflow for a preclinical CT study.

References

Technical Support Center: Optimizing Iotasul Injection for Enhanced Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Iotasul injection techniques for achieving clearer and more informative images in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for imaging?

This compound is a non-ionic, dimeric, water-soluble X-ray contrast agent. Its key features include a high molecular weight and low osmotic pressure, which contribute to better retention within the lymphatic system compared to conventional water-soluble contrast media.[1] These properties are advantageous for procedures like lymphography, as they minimize rapid dilution and spread into surrounding tissues, leading to sharper and more sustained contrast in the target structures.[1]

Q2: What are the primary applications of this compound in preclinical imaging?

This compound is particularly well-suited for direct and indirect lymphography in experimental animals.[1] Its ability to provide detailed visualization of the lymphatic system makes it a valuable tool for tumor staging and studying lymphatic drainage.[1]

Q3: What is the recommended injection route for this compound?

The optimal injection route depends on the experimental goal. The two primary methods described in preclinical studies are:

  • Direct Lymphography: Injection directly into a surgically exposed lymphatic vessel.[1]

  • Indirect Lymphography: Sub-epidermal or intranodal injection, which is less invasive.

Q4: How is this compound eliminated from the body?

Preclinical studies in dogs have shown that this compound is almost completely eliminated via the renal route within 24 hours.

Troubleshooting Guide

Issue 1: Blurred or Poorly Defined Lymphatic Vessels

  • Possible Cause: The injection rate may be too high, causing excessive pressure and extravasation of the contrast agent into surrounding tissues. Another possibility is that the concentration of this compound is too low for the specific imaging parameters being used.

  • Troubleshooting Steps:

    • Optimize Injection Rate: For direct lymphography, preclinical studies have utilized an automatic injection pump at a rate of 0.08 ml/min. For indirect lymphography, rates between 0.02 to 0.08 ml/min have been used. Consider starting at the lower end of this range and gradually increasing if necessary.

    • Adjust Concentration: this compound has been formulated with iodine concentrations of 275 mg/ml and 300 mg/ml. Ensure the concentration is appropriate for the tissue being imaged and the X-ray energy (kVp) of your imaging system.

    • Verify Needle Placement: For direct lymphography, ensure the needle is securely and accurately placed within the lymphatic vessel. For indirect methods, confirm the injection is at the correct tissue depth (e.g., sub-epidermal).

Issue 2: Inconsistent or Weak Image Contrast

  • Possible Cause: This could be due to a number of factors including patient-related variables, inappropriate CT acquisition parameters, or a suboptimal Iodine Delivery Rate (IDR).

  • Troubleshooting Steps:

    • Calculate Iodine Delivery Rate (IDR): The IDR is a critical factor for achieving optimal contrast. It is calculated as: IDR (gI/s) = Concentration (gI/mL) x Flow Rate (mL/s)

    • Adjust for Body Weight: The total amount of iodine administered should be appropriate for the subject's body weight. In preclinical studies, dosing is often tailored to the animal's weight to ensure consistent results.

    • Optimize CT Parameters: Lowering the tube voltage (kVp) can increase the attenuation of iodine, thereby enhancing contrast. A practical approach is the "10-to-10 rule," which suggests decreasing the IDR by 10% for each 10 kVp reduction.

Issue 3: Presence of Motion Artifacts

  • Possible Cause: Movement of the animal during image acquisition can lead to significant artifacts, obscuring fine details.

  • Troubleshooting Steps:

    • Ensure Adequate Anesthesia: Use an appropriate anesthetic protocol to ensure the animal remains immobile throughout the imaging procedure.

    • Secure Animal Positioning: Utilize appropriate restraints or positioning aids to minimize involuntary movements.

    • Use Gating Techniques: For physiological motion such as respiration or cardiac movement, employ respiratory or cardiac gating during image acquisition if your system supports it.

Data Presentation

Table 1: Physico-chemical Properties of this compound Aqueous Formulation

PropertyValue (at 275 mg/ml Iodine)Value (at 350 mg/ml Iodine)
Viscosity (mPas)19.832.9
Density at 37°C ( kg/l )1.301.32

Table 2: Recommended Injection Parameters from Preclinical Studies

Injection MethodInjection Rate (ml/min)Typical Volume (per animal)
Direct Lymphography0.083 - 15 ml
Indirect Lymphography0.02 - 0.08Varies by injection site

Experimental Protocols

Protocol 1: Direct Lymphography in a Rodent Model (Adapted from)

  • Anesthesia: Anesthetize the animal according to your institution's approved protocol.

  • Surgical Exposure: Surgically expose a superficial lymphatic vessel in the hind limb.

  • Catheterization: Carefully insert a fine-gauge needle or catheter into the lymphatic vessel and secure it in place.

  • This compound Preparation: Draw the appropriate volume of this compound (e.g., 275 mg/ml iodine concentration) into a syringe.

  • Injection: Connect the syringe to an automatic injection pump. Set the injection rate to 0.08 ml/min and administer the calculated volume based on the animal's weight.

  • Imaging: Begin image acquisition according to the planned imaging protocol.

Protocol 2: Indirect Lymphography via Sub-epidermal Injection (Adapted from)

  • Anesthesia: Anesthetize the animal as per the approved protocol.

  • Site Preparation: Shave and clean the intended injection site (e.g., lateral to the eye or in the chin region for head and neck imaging).

  • This compound Preparation: Prepare the this compound solution in a syringe with a fine-gauge needle.

  • Injection: Carefully perform a sub-epidermal injection of the this compound solution. For head and neck imaging in human studies, approximately 12 ml was used; this volume should be scaled down appropriately for the animal model.

  • Imaging: Commence imaging, allowing sufficient time for the contrast agent to be taken up by the lymphatic system.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_injection Injection cluster_imaging Imaging cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Positioning) iotasul_prep This compound Preparation (Concentration, Volume) animal_prep->iotasul_prep injection_setup Injection Setup (Pump, Catheter) iotasul_prep->injection_setup injection Administer this compound (Direct or Indirect) injection_setup->injection acquisition Image Acquisition (CT Parameters) injection->acquisition image_analysis Image Analysis & Troubleshooting acquisition->image_analysis

Caption: Experimental workflow for this compound-enhanced imaging.

troubleshooting_logic cluster_issue Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Poor Image Quality cause1 Injection Technique start->cause1 cause2 Imaging Parameters start->cause2 cause3 Subject Factors start->cause3 sol1a Adjust Injection Rate cause1->sol1a sol1b Verify Needle Placement cause1->sol1b sol2a Optimize kVp cause2->sol2a sol2b Adjust IDR cause2->sol2b sol3a Ensure Proper Anesthesia cause3->sol3a sol3b Adjust Dose for Weight cause3->sol3b

Caption: Troubleshooting logic for poor image quality.

References

Iotasul Technical Support Center: Managing Adverse Reactions in Animal Subjects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for managing potential adverse reactions to Iotasul, a water-soluble, non-ionic dimeric contrast agent, during animal experiments. The following information is intended to supplement, not replace, established institutional animal care and use protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general toxicity levels?

A1: this compound is a water-soluble contrast agent designed for lymphography. Preclinical studies have demonstrated its good local and systemic tolerance in several animal species. Systemic toxicity is generally low. The 50% lethal dose (LD50) has been determined for various administration routes in mice and rats, indicating a high safety margin for typical diagnostic doses.

Q2: What are the potential adverse reactions to this compound in animal subjects?

A2: While this compound itself has shown low rates of adverse events in preclinical trials, researchers should be aware of potential reactions common to water-soluble contrast media. These are generally categorized as mild, moderate, or severe.

  • Mild Reactions: Transient changes in heart rate or blood pressure (10-20% change from baseline), minor muscular contractions, or tremors.[1][2][3][4]

  • Moderate Reactions: More pronounced changes in heart rate or blood pressure (>20% change from baseline), vomiting, or cutaneous reactions such as erythema (redness) and urticaria (hives).[1]

  • Severe Reactions (Anaphylactoid): These are rare but can be life-threatening. Signs include severe hypotension (a sharp drop in blood pressure), tachycardia (rapid heart rate), bronchospasm (leading to difficulty breathing), and cardiovascular collapse.

Q3: What is the underlying mechanism of severe adverse reactions to contrast media?

A3: Severe reactions are often anaphylactoid in nature, meaning they mimic an allergic reaction but are not always IgE-mediated. Contrast agents can directly trigger the degranulation of mast cells and basophils, leading to a massive release of inflammatory mediators like histamine. This release causes vasodilation, increased vascular permeability, and smooth muscle contraction, resulting in the clinical signs of an anaphylactoid reaction.

Q4: Are there any pre-existing conditions that might increase the risk of an adverse reaction?

A4: While data specific to this compound is limited, for contrast agents in general, a previous reaction to any contrast medium is the most significant risk factor. Caution should also be exercised in animals with pre-existing cardiovascular or renal conditions.

Q5: Can we premedicate animal subjects to prevent adverse reactions?

A5: Yes, premedication protocols are often used, particularly if an animal has a known sensitivity or if the experimental protocol carries a higher risk. These regimens typically involve a combination of corticosteroids and antihistamines. A common approach is to administer prednisone and diphenhydramine at specific time intervals before the administration of the contrast agent.

Troubleshooting Guide: Managing Acute Adverse Reactions

This section provides guidance on identifying and responding to adverse reactions during your experiment.

Observed Sign/Symptom Severity Immediate Action
Minor, transient fluctuation in heart rate or respiration (<20% from baseline).Mild Continue to monitor vital signs closely. Most mild reactions are self-limiting and resolve without intervention.
Sustained change in heart rate or blood pressure (>20% from baseline), vomiting, hives, or facial edema.Moderate 1. Stop the this compound infusion immediately.2. Administer intravenous fluids to support blood pressure.3. Consider administration of an H1 antihistamine (e.g., Diphenhydramine). See Protocol 2 for dosing.
Severe drop in blood pressure, difficulty breathing (bronchospasm), profound tachycardia, or collapse.Severe 1. This is a medical emergency. Stop the this compound infusion.2. Call for veterinary assistance immediately.3. Administer Epinephrine. See Protocol 2 for dosing.4. Begin supportive care, including intravenous fluids and oxygen therapy.

Quantitative Data Summary

The following tables summarize toxicity data for this compound and the incidence of adverse reactions observed with other non-ionic water-soluble contrast agents in veterinary studies.

Table 1: Systemic Toxicity of this compound (LD50)

Route of AdministrationSpeciesLD50 (g iodine/kg)
IntraperitonealRat> 11
Mouse> 14
SubcutaneousRat> 11
Mouse> 14
IntragastricRat> 11
Mouse> 14

Data from preclinical investigations of this compound.

Table 2: Incidence of Adverse Reactions to Non-Ionic Contrast Media in Anesthetized Dogs and Cats

Species Contrast Agent Mild Reactions Moderate Reactions Severe Reactions
Dogs Iohexol18.0%18.3%0.8%
Gadobutrol9.9%20.5%0.2%
Cats Iohexol13.8%17.2%0%
Gadobutrol12.2%12.2%0%

Data adapted from a retrospective study on iohexol and gadobutrol.

Experimental Protocols

Protocol 1: Premedication to Reduce Risk of Hypersensitivity Reactions

This protocol is intended for animal subjects with a known prior sensitivity to contrast media or for high-risk studies.

  • 13 hours prior to this compound administration: Administer Prednisone at 50 mg orally.

  • 7 hours prior to this compound administration: Administer a second dose of Prednisone at 50 mg orally.

  • 1 hour prior to this compound administration:

    • Administer a third dose of Prednisone at 50 mg orally.

    • Administer Diphenhydramine at 50 mg, either orally, intramuscularly, or intravenously.

Note: These dosages are based on human protocols and should be adjusted by a veterinarian based on the animal's species and weight.

Protocol 2: Emergency Management of Severe Anaphylactoid Reactions

This protocol outlines the immediate steps for treating a severe reaction. This should be performed under the guidance of a qualified veterinarian.

  • Cease Administration: Immediately stop the infusion of this compound.

  • Airway, Breathing, Circulation (ABC):

    • Ensure a patent airway.

    • Provide oxygen supplementation (6-10 L/min via face mask).

    • Establish intravenous access if not already present.

  • Epinephrine Administration: This is the first-line treatment for anaphylaxis.

    • Dosage: 0.01 mg/kg intravenously.

    • Alternatively, for less immediate access, 0.2-0.5 mg total dose can be given intramuscularly.

  • Fluid Therapy: Administer intravenous isotonic crystalloid fluids (e.g., Lactated Ringer's solution) to combat hypotension.

  • Antihistamine Administration (Ancillary Treatment):

    • Diphenhydramine (H1 blocker): 1-4 mg/kg intramuscularly for dogs; 0.5 to 2 mg/kg intramuscularly for cats.

    • Famotidine (H2 blocker): 0.5–1 mg/kg intravenously.

  • Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, respiratory rate, and oxygen saturation.

Visualizations

Adverse_Reaction_Workflow start Administer this compound observe Observe for Adverse Reactions start->observe mild Mild Reaction? (e.g., transient HR change) observe->mild moderate Moderate Reaction? (e.g., vomiting, hives) no_reaction No Reaction: Continue Monitoring end_protocol End Protocol / Post-Event Care mild->no_reaction No mild->moderate No action_mild Continue Close Monitoring mild->action_mild Yes severe Severe Reaction? (e.g., collapse, dyspnea) moderate->severe No action_moderate Stop Infusion Administer IV Fluids Consider Antihistamines moderate->action_moderate Yes action_severe EMERGENCY Stop Infusion Administer Epinephrine Supportive Care severe->action_severe Yes action_mild->observe action_moderate->end_protocol action_severe->end_protocol

Caption: Workflow for managing adverse reactions to this compound.

Hypersensitivity_Signaling_Pathway cluster_mast_cell Mast Cell cluster_signaling Intracellular Signaling Cascade cluster_effects Physiological Effects cm This compound (Contrast Medium) receptor Cell Surface Receptors cm->receptor Direct Activation pi3k PI3K/Akt Pathway receptor->pi3k erk ERK/JNK Pathway receptor->erk ca_influx Calcium Influx receptor->ca_influx degranulation Degranulation pi3k->degranulation erk->degranulation ca_influx->degranulation histamine Histamine Release degranulation->histamine vasodilation Vasodilation (Hypotension) histamine->vasodilation permeability Increased Permeability (Edema) histamine->permeability bronchoconstriction Bronchoconstriction (Dyspnea) histamine->bronchoconstriction

Caption: Anaphylactoid reaction signaling pathway in mast cells.

References

Improving the retention time of Iotasul in lymphatic vessels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Iotasul for lymphatic imaging. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on strategies to improve the retention time of this compound in lymphatic vessels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics for lymphography?

A1: this compound is a non-ionic, dimeric, water-soluble contrast agent developed for direct and indirect lymphography.[1] Its key features include:

  • Good local and systemic tolerance: Better tolerated than oily contrast media with no risk of microembolism in the lungs.[1]

  • Low diffusion through lymphatic vessel walls: Due to its higher molecular weight and lower osmotic pressure compared to conventional water-soluble contrast agents.[1]

  • Sufficient radiopacity: Allows for clear visualization of the lymphatic system.[1]

  • Rapid elimination: Primarily cleared by the renal route, with almost complete elimination within 24 hours in preclinical models.[1]

Q2: What is the typical retention time of this compound in lymphatic vessels?

A2: this compound is designed for a relatively short but sufficient retention time for radiological investigations. In preclinical studies involving dogs, opacification of the lymphatics and regional lymph nodes has been observed for approximately 45 minutes. The biological half-life of this compound in the blood is about one hour.

Q3: Why is the retention time of this compound shorter than that of oily contrast media?

A3: The shorter retention time is a deliberate design feature to improve safety and patient comfort. Unlike oily contrast media which can persist in lymph nodes for months, water-soluble agents like this compound are rapidly cleared from the body, reducing the risk of long-term side effects.

Q4: Can the retention time of this compound in lymphatic vessels be improved?

A4: Yes, while this compound itself has a short intrinsic retention time, modern formulation strategies can be employed to prolong its residence in the lymphatic system. These approaches generally focus on increasing the hydrodynamic size of the contrast agent complex to enhance lymphatic uptake and retention.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during lymphatic imaging experiments with this compound, particularly concerning its retention time.

Issue Potential Cause Troubleshooting Steps & Solutions
Poor or transient visualization of lymphatic vessels. Rapid clearance of this compound: The inherent property of water-soluble contrast agents is rapid drainage from the injection site and clearance.1. Optimize Injection Technique: For indirect lymphography, ensure a slow and steady intradermal or subcutaneous injection to maximize uptake by lymphatic capillaries. 2. Formulation Modification: Consider encapsulating this compound into nanoparticles or liposomes to increase its size and improve lymphatic retention.
Contrast agent diffuses too quickly into surrounding tissue. High injection pressure or incorrect injection plane: Forcing the injection can lead to extravasation.1. Control Injection Rate: Use an automatic injection pump for a controlled, slow infusion rate (e.g., 0.02 to 0.08 ml/min as used in preclinical studies). 2. Verify Needle Placement: For indirect lymphography, ensure the injection is intradermal or subcutaneous, not intramuscular.
Inconsistent or incomplete filling of downstream lymph nodes. Variable lymphatic flow: Physiological factors can influence the rate of lymph transport. Pathological conditions: Obstruction or alterations in lymphatic drainage due to disease.1. Standardize Experimental Conditions: Ensure consistent animal positioning and anesthesia to minimize physiological variability. 2. Increase Retention at the Injection Site: Formulate this compound in a way that creates a depot at the injection site, allowing for sustained release and uptake by lymphatic vessels.
Difficulty in visualizing sentinel lymph nodes (SLNs). Rapid transit of this compound past the SLN: The small molecular size of this compound can lead to rapid passage through the first draining lymph node.1. Employ Macromolecular Carriers: Conjugate this compound to macromolecules like polymers (e.g., PEGylation) or encapsulate it within larger nanocarriers to enhance retention within the SLN.

Strategies to Improve this compound Retention Time

To address the core challenge of this compound's short retention time, several advanced formulation strategies can be explored. These methods aim to increase the particle size of the contrast agent, thereby promoting its uptake and retention within the lymphatic system.

Nanoparticle-Based Formulations

Encapsulating this compound into nanoparticles offers a promising approach to prolong its lymphatic residence time.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound. The size of liposomes can be controlled to be in the optimal range for lymphatic uptake (typically 10-100 nm).

  • Polymeric Nanoparticles: Biodegradable polymers can be used to form a matrix that entraps this compound. The surface of these nanoparticles can be further modified, for instance with Polyethylene Glycol (PEG), to improve their stability and circulation time within the lymphatic system.

Workflow for Developing a Nanoparticle-Based this compound Formulation A This compound Solution C Encapsulation Process (e.g., Sonication, Emulsification) A->C B Nanocarrier (e.g., Lipids for Liposomes, Polymers for Nanoparticles) B->C D This compound-Loaded Nanoparticles C->D E Characterization (Size, Zeta Potential, Encapsulation Efficiency) D->E F In Vivo Administration (Indirect Lymphography) E->F G Enhanced Lymphatic Retention & Imaging F->G

Diagram of the workflow for creating and testing nanoparticle-formulated this compound.
Macromolecule Conjugation

Covalently attaching this compound to a larger macromolecule can also effectively increase its hydrodynamic radius, leading to improved lymphatic retention.

  • PEGylation: The process of attaching PEG chains to a molecule. PEGylation can increase the size and stability of this compound, reducing its clearance rate from the lymphatic vessels.

Logical Relationship of Factors Influencing this compound Retention cluster_0 This compound Properties cluster_1 Physiological Factors A Native this compound (Low Molecular Weight) E Short Retention Time A->E B Formulated this compound (e.g., Nanoparticle Encapsulation) C Lymphatic Flow Rate B->C Large size can modulate flow interaction D Vessel Permeability B->D Large size reduces leakage F Improved Retention Time B->F C->E High flow increases clearance D->E High permeability increases leakage

Factors influencing the lymphatic retention time of this compound.

Quantitative Data Summary

The following table summarizes available quantitative data on this compound from preclinical studies.

ParameterValueSpeciesAdministration RouteSource
Blood Biological Half-life ~ 1 hourDogIntralymphatic
Elimination Route RenalDogIntralymphatic
Time to Complete Elimination ~ 24 hoursDogIntralymphatic
Opacification Time ~ 45 minutesDogIntralymphatic

Experimental Protocols

Indirect Lymphography Protocol (Adapted from Preclinical and Clinical Studies)

This protocol is a general guideline and should be adapted based on the specific experimental model and research question.

  • Preparation of this compound:

    • Use a sterile aqueous formulation of this compound with an appropriate iodine concentration (e.g., 275 or 300 mg/ml).

    • For improved retention, prepare this compound-loaded nanoparticles or conjugates as described in the strategies section.

  • Animal/Patient Preparation:

    • Anesthetize the animal according to approved institutional protocols.

    • For human studies, local anesthesia is typically not necessary.

    • Select and prepare the injection site. Common sites for indirect lymphography include the intradermal space of the limbs or the sub-epidermal region of the head and neck.

  • Injection Procedure:

    • Use a fine-gauge needle (e.g., 25-gauge or smaller).

    • Inject the this compound solution slowly and steadily into the subcutaneous or intradermal tissue.

    • Injection Volume: This will vary depending on the target area and species. In preclinical dog studies, volumes have ranged from 1.0 to 15.0 ml. In human studies of the head and neck, approximately 12 ml has been used.

    • Injection Rate: A slow infusion rate is critical to prevent extravasation and promote lymphatic uptake. Rates of 0.02 to 0.08 ml/min have been used in preclinical studies with an automatic injection pump.

  • Imaging:

    • Acquire radiographic images at regular intervals post-injection to visualize the lymphatic vessels and draining lymph nodes.

    • Imaging can begin immediately after injection and continue for up to 60 minutes or longer, depending on the formulation and research goals.

Experimental Workflow for Indirect Lymphography with this compound A Prepare this compound Formulation (Native or Modified) C Slow Intradermal/Subcutaneous Injection A->C B Prepare Animal/Patient & Select Injection Site B->C D Serial Radiographic Imaging C->D E Image Analysis: Visualization of Lymphatics & Nodes D->E F Data Interpretation: Assess Retention Time & Drainage E->F

A generalized workflow for performing indirect lymphography using this compound.
Direct Lymphography Protocol (Adapted from Preclinical Studies)

Direct lymphography is a more invasive procedure that involves the cannulation of a lymphatic vessel.

  • Surgical Preparation:

    • Anesthetize the animal.

    • Surgically expose a superficial lymphatic vessel (e.g., in a limb).

  • Cannulation and Injection:

    • Carefully cannulate the lymphatic vessel with a small-gauge catheter.

    • Infuse the this compound solution directly into the lymphatic vessel using an automatic injection pump at a controlled rate (e.g., 0.08 ml/min).

    • Infusion Volume: In dog studies, volumes have ranged from 3 to 15 ml per animal.

  • Imaging:

    • Perform radiography during and after the infusion to visualize the lymphatic network, including downstream vessels and lymph nodes.

References

Technical Support Center: Overcoming Challenges in Contrast-Enhanced Breast Cancer Lymphography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Iotasul-based and other contrast-enhanced breast cancer lymphography experiments. While this compound was explored as a water-soluble contrast agent for lymphography, its use has been largely superseded by nanoparticle-based and near-infrared fluorescent probes, which offer improved sensitivity and resolution.[1][2] The following information addresses challenges common to various contrast agents used in preclinical breast cancer lymphography.

Troubleshooting Guide

Issue 1: Poor or No Visualization of Sentinel Lymph Nodes (SLNs)

Question: We injected the contrast agent but are unable to visualize the sentinel lymph nodes. What are the potential causes and solutions?

Answer:

Several factors can contribute to poor or absent SLN visualization. A systematic approach to troubleshooting is recommended.

  • Injection Technique: The depth and location of the injection are critical. Intradermal or subcutaneous injections are often more effective than deep intraparenchymal injections for lymphatic uptake.[3] Ensure the injection is not too deep, as this can lead to clearance by blood vessels rather than lymphatics.

  • Contrast Agent Properties: The size, surface charge, and formulation of the contrast agent significantly influence lymphatic uptake.[1] Nanoparticles between 10-100 nm are generally optimal for lymphatic drainage.[4] Aggregation of nanoparticles can lead to retention at the injection site.

  • Animal Model and Physiology: Factors such as the age and body mass index (BMI) of the animal can affect lymphatic flow. Anesthesia can also impact lymphatic contractility and flow.

  • Imaging Parameters: Ensure the imaging modality and parameters are optimized for the specific contrast agent. For fluorescent probes, this includes the correct excitation and emission wavelengths. For radiographic agents, appropriate energy settings are crucial.

Troubleshooting Steps:

  • Verify Injection Technique: Practice the injection technique to ensure consistent intradermal or subcutaneous administration. Consider using a dye co-injection to visually confirm lymphatic uptake.

  • Characterize Contrast Agent: Before in vivo experiments, confirm the size, charge, and stability of your nanoparticle suspension using techniques like dynamic light scattering (DLS).

  • Optimize Injection Volume and Dose: Higher doses may increase the number of visualized SLNs, but can also lead to artifacts. Titrate the injection volume and concentration to find the optimal balance.

  • Adjust Imaging Window: Lymphatic drainage is a dynamic process. Acquire images at multiple time points post-injection to capture the peak signal in the SLNs.

  • Consider Massaging the Injection Site: Gentle massage of the injection area can sometimes enhance lymphatic uptake, although this should be done consistently across all animals in a study.

Issue 2: High Background Signal or Non-Specific Staining

Question: We are observing a high background signal that obscures the lymphatic channels and lymph nodes. How can we reduce this?

Answer:

High background signal can arise from several sources, including leakage of the contrast agent into the bloodstream, accumulation in surrounding tissues, or autofluorescence.

  • Contrast Agent Size: Small nanoparticles (<10 nm) or molecules can be rapidly cleared by the kidneys, while very large particles (>100 nm) may remain trapped at the injection site. Both can contribute to a poor signal-to-noise ratio.

  • Injection Trauma: Excessive tissue damage during injection can lead to leakage of the contrast agent into the blood circulation.

  • Imaging System: For fluorescence imaging, ensure that appropriate spectral unmixing or background subtraction algorithms are used, especially when dealing with tissue autofluorescence.

  • Probe Stability: In vivo degradation of the contrast agent or detachment of targeting ligands can lead to non-specific accumulation.

Troubleshooting Steps:

  • Refine Contrast Agent Design: Optimize the size and surface properties of your nanoparticles to favor lymphatic uptake and retention.

  • Improve Injection Technique: Use a fine-gauge needle and inject slowly to minimize tissue trauma.

  • Optimize Imaging Parameters: For fluorescence imaging, use narrow-band filters and consider imaging in the near-infrared II (NIR-II) window (1000-1700 nm) to reduce tissue autofluorescence and improve penetration depth.

  • Perform Control Experiments: Inject a non-targeted or control contrast agent to assess the level of non-specific accumulation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection site for breast cancer lymphography in animal models?

A1: The optimal injection site depends on the specific research question and the location of the primary tumor. For mapping the lymphatic drainage of a mammary tumor, peritumoral or intratumoral injections are common. However, intradermal injections in the mammary region or footpad can also be used to assess general lymphatic function.

Q2: How long after injection should we wait before imaging?

A2: The optimal imaging time varies depending on the contrast agent, injection site, and animal model. It is recommended to perform a time-course study to determine the peak signal accumulation in the SLNs. For some nanoparticle-based agents, this can range from 1 to 24 hours post-injection.

Q3: Can I quantify the uptake of the contrast agent in the lymph nodes?

A3: Yes, quantitative analysis is possible. For fluorescent probes, the fluorescence intensity in the lymph nodes can be measured and correlated with the concentration of the agent. For radiographic or magnetic resonance imaging (MRI) agents, signal intensity changes can be quantified. It is important to have a calibration standard for accurate quantification.

Q4: What are the key differences between this compound and modern nanoparticle-based contrast agents?

A4: this compound is a small, water-soluble molecule that provides good initial opacification of lymphatic vessels but can be rapidly cleared, leading to a short imaging window and potential for blurred images due to diffusion into surrounding tissues. Modern nanoparticle-based agents can be engineered to have a longer retention time in the lymph nodes, and their surfaces can be modified for targeted delivery and multimodal imaging.

Q5: Are there any safety concerns with using nanoparticle-based contrast agents?

A5: As with any exogenous agent, the biocompatibility and potential toxicity of nanoparticles should be thoroughly evaluated. Key considerations include the composition of the nanoparticle core and shell, their biodegradability, and their long-term fate in the body. Preclinical toxicity studies are essential before considering clinical translation.

Data Presentation

Table 1: Comparison of Contrast Agents for Breast Cancer Lymphography

FeatureThis compoundQuantum DotsIron Oxide NanoparticlesNIR-II Dyes
Modality X-rayFluorescenceMRIFluorescence
Typical Size < 2 nm5-20 nm10-50 nm< 5 nm (molecule)
Advantages Water-soluble, good initial vessel visualizationBright, photostableHigh resolution, anatomical detailDeep tissue penetration, low autofluorescence
Challenges Rapid clearance, potential for diffusionPotential heavy metal toxicityLower sensitivity than nuclear imagingRequires specialized imaging equipment

Table 2: Typical Experimental Parameters for Nanoparticle-Based Lymphography in Rodent Models

ParameterValueReference
Animal Model Athymic nude mice with human breast cancer xenografts
Nanoparticle Size 20-50 nm
Injection Route Intradermal or subcutaneous, peritumoral
Injection Volume 20-50 µL
Imaging Time Window 1-6 hours post-injection

Experimental Protocols

Protocol 1: Preparation of ICG-Loaded Nanoparticles for NIR-II Imaging

This protocol is a representative example and may require optimization for specific nanoparticle formulations.

  • Nanoparticle Synthesis: Synthesize polymeric nanoparticles (e.g., PLGA) using an emulsion-evaporation method.

  • ICG Loading: Dissolve Indocyanine Green (ICG) and the polymer in an organic solvent. Emulsify this solution in an aqueous surfactant solution by sonication.

  • Solvent Evaporation: Evaporate the organic solvent under reduced pressure to form ICG-loaded nanoparticles.

  • Purification: Wash the nanoparticles by repeated centrifugation and resuspension in deionized water to remove free ICG and surfactant.

  • Characterization: Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). Determine the ICG loading efficiency using UV-Vis spectroscopy.

  • Sterilization: Sterilize the final nanoparticle suspension by filtration through a 0.22 µm filter before in vivo use.

Protocol 2: In Vivo Lymphography in a Murine Breast Cancer Model

  • Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., with isoflurane). Place the mouse on a heated stage to maintain body temperature.

  • Injection: Using a 30-gauge needle, inject 20-50 µL of the sterile nanoparticle suspension intradermally near the mammary tumor.

  • Image Acquisition: At predetermined time points (e.g., 30 min, 1h, 2h, 4h, 6h), acquire images using an appropriate imaging system (e.g., NIR-II fluorescence imager).

  • Data Analysis: Quantify the signal intensity in the tumor, lymphatic vessels, and axillary lymph nodes using image analysis software.

  • Histological Confirmation: After the final imaging session, euthanize the mouse and excise the lymph nodes for histological analysis (e.g., H&E staining, immunofluorescence) to confirm the presence of the nanoparticles and assess for metastases.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis np_synthesis Nanoparticle Synthesis & Characterization injection Intradermal Injection of Nanoparticles np_synthesis->injection animal_prep Animal Model Preparation (Tumor Implantation) animal_prep->injection imaging In Vivo Imaging (Time-Course) injection->imaging quant Image Quantification (Signal Intensity) imaging->quant histo Ex Vivo Histology & Validation imaging->histo

Caption: Experimental workflow for nanoparticle-based lymphography.

troubleshooting_lymphography cluster_causes Potential Causes cluster_solutions Solutions start Poor SLN Visualization cause1 Injection Technique start->cause1 cause2 Contrast Agent Properties start->cause2 cause3 Imaging Parameters start->cause3 sol1 Refine Injection (Depth, Volume) cause1->sol1 sol2 Characterize Agent (Size, Stability) cause2->sol2 sol3 Optimize Imaging (Time, Wavelength) cause3->sol3

Caption: Troubleshooting poor sentinel lymph node visualization.

lymphatic_metastasis_pathway tumor Primary Tumor vegf VEGF-C/D Secretion tumor->vegf invasion Tumor Cell Invasion into Lymphatics tumor->invasion lymphang Lymphangiogenesis vegf->lymphang lymphang->invasion sln Sentinel Lymph Node (SLN) invasion->sln distant Distant Metastasis sln->distant

Caption: Simplified pathway of lymphatic metastasis in breast cancer.

References

Iotasul-Enhanced Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Iotasul-enhanced imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing artifacts and optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a non-ionic, dimeric, water-soluble contrast agent designed for imaging the lymphatic system.[1] Its key properties include adequate radiopacity, very low diffusion through lymphatic vessel walls, and good local and systemic tolerance.[1] It is particularly well-suited for both direct and indirect lymphography.[1]

Q2: What are the common types of artifacts that can be encountered in this compound-enhanced imaging?

While this compound is designed for high-quality imaging, artifacts common to contrast-enhanced imaging can still occur. These can be broadly categorized as:

  • Patient-Related Artifacts: Motion artifacts from subject movement can cause blurring or ghosting.

  • Physics-Based Artifacts:

    • Streak Artifacts: These can appear as lines or streaks, often due to a non-uniform distribution of the contrast agent.

    • Beam Hardening: As the X-ray beam passes through the contrast agent, its energy spectrum changes, which can lead to artifacts, especially near dense concentrations of this compound.

  • System-Related Artifacts: These can arise from the imaging hardware itself and are not directly related to the contrast agent.

Q3: How can I minimize motion artifacts when using this compound?

Minimizing motion artifacts is crucial for sharp, clear images. Consider the following:

  • Subject Anesthesia and Restraint: Ensure adequate and stable anesthesia for the duration of the scan. Use appropriate holders or restraints to keep the subject still.

  • Fast Scanning Protocols: Utilize the fastest scanning parameters available on your imaging system without compromising image quality.

  • Gating Techniques: For physiological motion like breathing or heartbeat, use respiratory or cardiac gating if your system supports it.

Q4: I am observing streak artifacts in my images. What could be the cause and how can I prevent them?

Streak artifacts with contrast agents often result from a high concentration of the agent in a small area or from uneven distribution.

  • Injection Technique: Ensure a slow, steady, and controlled injection of this compound. For indirect lymphography, a careful subcutaneous or intradermal injection is key.

  • Dilution: Depending on the application, you might consider optimizing the concentration of this compound.

  • Post-Injection Massage: For indirect lymphography, gentle massage of the injection site can help promote uptake by the lymphatic capillaries and more uniform distribution.

Q5: Are there any known cellular effects or toxicity associated with this compound?

This compound is described as having good local and systemic tolerance.[1] However, studies on other non-ionic, dimeric iodinated contrast media have shown some potential for cytotoxic effects on renal tubular cells in vitro and can cause hemodynamic changes in animal models.[2] It is always advisable to use the lowest effective dose and ensure the subject is well-hydrated.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during this compound-enhanced imaging.

Problem Potential Cause Recommended Solution
Poor or no visualization of lymphatic vessels. Improper injection technique (e.g., injection too deep for indirect lymphography).Ensure a subcutaneous or intradermal injection to target the lymphatic capillaries.
Insufficient dose of this compound.Consult literature for recommended dosing for your specific application and subject size.
Delayed imaging time.Optimize the timing between this compound administration and image acquisition.
Image appears blurry or has "ghosting". Subject motion during the scan.Check anesthesia levels and ensure the subject is securely positioned. Use faster scan protocols or motion correction techniques.
Bright streaks or lines originating from the injection site. High concentration of this compound at the injection site.Use a slower injection rate. Consider a lower concentration of this compound if appropriate for the study.
Non-uniform distribution of the contrast agent.For indirect lymphography, gently massage the injection area after administration to aid dispersal.
Dark bands or areas of signal loss near regions of high this compound concentration. Beam hardening artifacts.Utilize scanner-specific metal artifact reduction (MAR) algorithms if available, as these can also be effective for high-contrast agents. If possible, adjust the X-ray tube voltage (kVp).

Experimental Protocols

Below are detailed methodologies for performing direct and indirect lymphography with this compound.

Protocol 1: Indirect Lymphography

This technique is minimally invasive and relies on the natural uptake of the contrast agent by the lymphatic capillaries.

  • Subject Preparation:

    • Anesthetize the subject according to your institution's approved protocol.

    • Shave the hair from the injection site (e.g., dorsal aspect of the paw, ear pinna).

    • Position the subject in the imaging system.

  • This compound Administration:

    • Draw the required volume of this compound into a sterile syringe (e.g., 0.1-0.5 mL for a small animal model).

    • Using a fine-gauge needle (e.g., 27-30G), perform a slow subcutaneous or intradermal injection at the prepared site.

    • Gently massage the injection site for 1-2 minutes to facilitate uptake.

  • Imaging:

    • Acquire a pre-contrast (native) scan of the region of interest.

    • Begin post-contrast scanning at time points determined by pilot studies (e.g., 5, 15, and 30 minutes post-injection) to visualize the lymphatic drainage pathway.

    • Use appropriate imaging parameters for your system to maximize contrast and spatial resolution.

Protocol 2: Direct Lymphography

This technique involves the direct injection of this compound into a surgically exposed lymphatic vessel.

  • Subject Preparation:

    • Anesthetize the subject.

    • Surgically expose a lymphatic vessel in the region of interest. This may require the use of a vital dye (e.g., Evans blue) injected subcutaneously distal to the surgical site to visualize the lymphatic channels.

  • This compound Administration:

    • Using a fine-gauge needle or cannula, carefully cannulate the exposed lymphatic vessel.

    • Infuse this compound at a slow, controlled rate (e.g., 0.1-0.2 mL/min). The volume will depend on the size of the lymphatic vessel and the region being imaged.

  • Imaging:

    • Perform real-time imaging (fluoroscopy) or sequential static scans as the contrast agent fills the lymphatic system.

    • Acquire images until the desired lymphatic structures (e.g., lymph nodes, thoracic duct) are visualized.

Visualizations

Logical Relationships and Workflows

cluster_0 Troubleshooting Workflow Start Image Artifact Observed Q1 Is the image blurry or show ghosting? Start->Q1 A1 Address subject motion: - Check anesthesia - Improve restraint - Use faster scan protocol Q1->A1 Yes Q2 Are there bright streaks or dark bands? Q1->Q2 No End Artifact Minimized A1->End A2 Address contrast agent artifacts: - Optimize injection rate/concentration - Use artifact reduction software Q2->A2 Yes Q3 Is there poor vessel visualization? Q2->Q3 No A2->End A3 Review experimental protocol: - Verify injection technique - Adjust dose and timing Q3->A3 Yes Q3->End No A3->End

Caption: A flowchart for troubleshooting common artifacts.

cluster_1 Experimental Workflow: Indirect Lymphography Prep Subject Preparation (Anesthesia, Shaving) Inject Subcutaneous/Intradermal This compound Injection Prep->Inject Massage Gentle Massage of Injection Site Inject->Massage PreScan Pre-Contrast Scan Massage->PreScan PostScan Post-Contrast Scan Series (e.g., 5, 15, 30 min) PreScan->PostScan Analysis Image Analysis PostScan->Analysis

Caption: Workflow for indirect lymphography.

Signaling Pathways

cluster_2 Simplified Inflammatory Signaling Pathway (NF-κB) Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Release & Nuclear Translocation IkB->NFkB Gene Gene Transcription (Pro-inflammatory Cytokines) NFkB->Gene Response Inflammatory Response Gene->Response

Caption: NF-κB inflammatory signaling pathway.

References

Iotasul Technical Support Center: Stability and Storage Guidelines for Research Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and proper storage conditions for Iotasul, a non-ionic, dimeric, water-soluble contrast agent, intended for research applications. The information provided is based on the general characteristics of similar iodinated contrast media due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

A1: For optimal stability, this compound solutions should be stored protected from light in a controlled environment. Based on general guidelines for other water-soluble iodinated contrast agents, storage at room temperature is often acceptable. However, for long-term stability, refrigeration (2-8°C) is a common practice for many research-grade solutions. Always refer to any specific instructions provided by the supplier.

Q2: How sensitive is this compound to light?

A2: Iodinated compounds can be sensitive to light, which may lead to degradation over time. It is crucial to store this compound solutions in amber vials or in a dark location to minimize exposure to light.[1]

Q3: Can this compound solutions be frozen?

A3: It is generally not recommended to freeze aqueous solutions of contrast agents unless specified by the manufacturer. Freezing and thawing can potentially affect the solubility and stability of the compound, leading to the formation of precipitates.

Q4: What is the expected shelf-life of this compound in solution?

Q5: Are there any known incompatibilities for this compound?

A5: Specific incompatibility data for this compound is not available. However, as a general precaution, avoid mixing this compound solutions with other compounds unless their compatibility has been established. Non-ionic contrast media are generally more inert than their ionic counterparts.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitate formation in the solution 1. Storage at improper temperature (e.g., freezing).2. Supersaturation of the solution.3. Interaction with contaminants.1. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. Do not use if the precipitate remains.2. Ensure the concentration is within the solubility limits.3. Prepare fresh solutions using high-purity solvents and clean labware.
Discoloration of the solution 1. Degradation due to light exposure.2. Oxidation.3. Contamination.1. Discard the solution. Ensure future solutions are stored in light-protected containers.2. Consider purging the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.3. Investigate potential sources of contamination in the preparation process.
Inconsistent experimental results 1. Degradation of the this compound stock solution.2. Improper dilution or handling.3. Interaction with other experimental components.1. Prepare a fresh stock solution of this compound.2. Review and standardize the dilution and handling procedures.3. Evaluate the compatibility of this compound with other reagents in your assay.

Storage Conditions Summary

The following table summarizes the general storage conditions for water-soluble iodinated contrast agents, which can be used as a guideline for this compound in the absence of specific data.

Parameter Recommended Condition Rationale
Temperature Room Temperature (under 30°C) or Refrigerated (2-8°C)Higher temperatures can accelerate chemical degradation.[1]
Light Protect from light (store in amber vials or in the dark)Minimizes photodegradation.[1]
Container Tightly sealed, inert container (e.g., glass)Prevents contamination and solvent evaporation.
Atmosphere Normal atmosphere (consider inert gas for long-term storage of sensitive solutions)Reduces the risk of oxidation.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound in Aqueous Solution

This protocol is a general method to assess the thermal stability of an aqueous this compound solution.

1. Materials:

  • This compound
  • High-purity water (e.g., HPLC-grade)
  • pH meter
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • Temperature-controlled oven or water bath
  • Amber glass vials with screw caps

2. Procedure:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).
  • Measure and record the initial pH and appearance (e.g., color, clarity) of the solution.
  • Perform an initial HPLC analysis of the stock solution to establish the baseline purity and peak area of this compound.
  • Aliquot the stock solution into several amber glass vials and seal them tightly.
  • Place the vials in a temperature-controlled oven or water bath set to an elevated temperature (e.g., 40°C or 60°C). A control vial should be stored at the recommended storage temperature (e.g., 4°C).
  • At specified time points (e.g., 24, 48, 72 hours, 1 week), remove one vial from the elevated temperature and one from the control condition.
  • Allow the vials to equilibrate to room temperature.
  • Visually inspect the solutions for any changes in appearance and measure the pH.
  • Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect the formation of any degradation products.
  • Compare the HPLC chromatograms of the stressed samples to the initial sample and the control sample to assess the extent of degradation.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_conclusion Conclusion prep Prepare this compound Stock Solution initial_analysis Initial Analysis (pH, Appearance, HPLC) prep->initial_analysis aliquot Aliquot into Amber Vials initial_analysis->aliquot stress Incubate at Elevated Temperature aliquot->stress control Store at Control Temperature aliquot->control sample Remove Samples at Time Points stress->sample control->sample final_analysis Final Analysis (pH, Appearance, HPLC) sample->final_analysis compare Compare Results final_analysis->compare conclusion Determine Degradation Rate compare->conclusion Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Is the this compound solution clear and colorless? start->check_solution check_age Is the solution freshly prepared? check_solution->check_age Yes prepare_fresh Prepare fresh This compound solution check_solution->prepare_fresh No check_storage Was the solution stored correctly? check_age->check_storage Yes check_age->prepare_fresh No check_storage->prepare_fresh No review_protocol Review experimental protocol and handling check_storage->review_protocol Yes re_run Re-run experiment prepare_fresh->re_run review_protocol->re_run

References

Validation & Comparative

Comparative analysis of Iotasul and Iohexol in lymphography

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Iotasul and Iohexol for Lymphography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and Iohexol, two contrast agents utilized in lymphography. While direct head-to-head clinical trials are not available in the reviewed literature, this document synthesizes preclinical data to offer an objective comparison of their physicochemical properties, imaging performance, and experimental protocols.

Iohexol is a well-established, non-ionic, water-soluble monomeric contrast agent widely used for various radiographic procedures, including lymphography.[1][2][3] Its low osmolality compared to ionic agents contributes to its favorable safety profile.[1][3] this compound is a non-ionic dimeric, water-soluble contrast agent developed specifically to address some limitations of conventional agents in lymphography. Its dimeric structure and higher molecular weight are designed to reduce diffusion out of lymphatic vessels, allowing for a longer retention time and better visualization.

The fundamental structural difference between the monomeric Iohexol and the dimeric this compound is a key factor influencing their physicochemical properties and performance in lymphography.

G Chemical Structures cluster_iohexol Iohexol (Monomer) cluster_this compound This compound (Dimer) Iohexol Single Tri-iodinated Benzene Ring Core Sidechains N,N'-Bis(2,3-dihydroxypropyl) -5-(N-(2,3-dihydroxypropyl)acetamido) -2,4,6-triiodoisophthalamide Iohexol->Sidechains Attached Side Chains Iotasul_Core1 Tri-iodinated Benzene Ring 1 Linker 4-thiaheptanedioyldiimino Linker Iotasul_Core1->Linker Iotasul_Core2 Tri-iodinated Benzene Ring 2 Iotasul_Core2->Linker G Generalized Experimental Workflow for Canine CT Lymphography A Animal Preparation (e.g., Beagle Dog) Anesthesia Administered B Locate Injection Site (e.g., Popliteal Lymph Node) A->B C Percutaneous Injection of Contrast Agent (Iohexol or this compound) B->C E Imaging Acquisition - Radiography/Fluoroscopy - Computed Tomography (CT) C->E D Set Infusion Parameters - Dose (e.g., 60 mgI/kg) - Rate (e.g., 2 mL/min) D->C F Image Analysis - Assess Vessel Opacification - Evaluate Spatial Resolution - Monitor for Adverse Events E->F G Pharmacokinetic Analysis (Optional) - Blood/Urine Collection - Measure Iodine Concentration F->G

References

A Comparative Guide to Lymphatic Imaging: Iotasul-based X-ray Lymphography versus Indocyanine Green (ICG) Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lymphatic system visualization, two prominent contrast agents, Iotasul and Indocyanine Green (ICG), offer distinct methodologies for researchers and clinicians. This guide provides an objective comparison of their respective imaging modalities—X-ray lymphography for this compound and near-infrared (NIR) fluorescence imaging for ICG—supported by experimental data to inform the selection of the most appropriate technique for specific research and drug development applications.

At a Glance: this compound vs. Indocyanine Green

FeatureThis compound with X-ray LymphographyIndocyanine Green (ICG) with NIR Fluorescence Imaging
Imaging Modality X-ray RadiographyNear-Infrared (NIR) Fluorescence Imaging
Mechanism of Action Attenuates X-rays due to its iodine content, providing a radiopaque map of lymphatic vessels and nodes.Absorbs NIR light (750-810 nm) and emits fluorescence (820-840 nm), which is detected by a specialized camera.[1]
Imaging Nature Static, anatomical mappingDynamic, real-time visualization of lymphatic flow.[2]
Temporal Resolution Low (images captured at discrete time points)High (real-time video-rate imaging possible).[3]
Spatial Resolution High, capable of resolving fine anatomical details of lymphatic vessels.Moderate, sufficient for visualizing superficial lymphatic vessels.
Penetration Depth Whole-body imaging is possible.Limited to a few centimeters, suitable for superficial lymphatic structures.[4]
Ionizing Radiation YesNo

Quantitative Performance Data

The performance of each imaging agent is intrinsically linked to its imaging modality. Below is a summary of key quantitative parameters derived from experimental and clinical studies.

This compound-based X-ray Lymphography

Quantitative data for this compound is primarily focused on its success in opacifying lymphatic structures for anatomical assessment.

ParameterReported Value/FindingCitation
Visualization Success Rate (Animal Studies) Passage of contrast into lymphatic vessels and storage in lymph nodes was observed in 10/10 rabbits.[5]
Visualization Success Rate (Human Studies) In a study of 29 patients, lymph vessels were visualized in 25, and lymph nodes in 20.
Optimal Contrast Timing Best contrast was achieved between 24 and 48 hours after injection in a rabbit model.
Clinical Application Success Rate In a study on breast cancer patients, axillary nodes were visualized in 78.6% of patients.
Indocyanine Green (ICG)-based NIR Fluorescence Imaging

ICG NIR imaging allows for dynamic and quantitative assessment of lymphatic function.

ParameterReported Value/FindingCitation
Signal-to-Background Ratio (SBR) SBR ≥ 2 is often considered a surrogate for successful target visualization.
Lymphatic Transit Time (Human) Mean transit time to the groin in healthy standing individuals was 357±289 seconds (right leg) and 653±564 seconds (left leg).
Lymphatic Pumping Frequency (Animal) In mice, the frequency of propagating contractions averaged 6.24/min.
Propagation Velocity (Animal) Observed propagation velocity in mouse lymphatic vessels was 8.13 ± 2.96 mm/s.
Detection Rate (Sentinel Lymph Nodes) Detection rates in breast cancer patients have been reported to be between 93% and 100%.
Penetration Depth Limited to approximately 2 cm from the skin surface.

Experimental Protocols and Methodologies

Detailed experimental design is crucial for reproducible and reliable results in lymphatic imaging. The following sections outline typical protocols for both this compound and ICG-based imaging.

This compound X-ray Lymphography Workflow

This compound is a water-soluble, non-ionic, dimeric contrast agent designed for radiological investigations. It offers better tolerance compared to traditional oily contrast media. The primary methods of administration are direct and indirect lymphography.

Indirect Lymphography Protocol (Animal Model - Rabbit):

  • Contrast Medium Preparation: An oil/water emulsion of an iodine-based contrast medium is prepared, with a particle size of approximately 1.7 ± 0.1 μm.

  • Administration: Rabbits receive a rectal submucosal injection of the contrast medium.

  • Imaging: Repeated projection radiography is performed at various time points, with optimal contrast typically observed between 24 and 48 hours post-injection.

Indirect Lymphography Protocol (Human):

  • Contrast Medium: An aqueous formulation of this compound with an iodine content of 275 or 300 mg/ml is used.

  • Administration: A careful sub-epidermal injection of approximately 12 ml of the contrast medium is performed. For head and neck imaging, injection sites can be lateral to the eye or in the chin region.

  • Imaging: Conventional radiography or xeroradiography is used to visualize the lymphatic vessels and nodes.

G This compound X-ray Lymphography Workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis A Prepare this compound (Aqueous Solution) B Indirect Injection (Sub-epidermal/Submucosal) A->B Indirect Method C Direct Injection (Cannulation of Lymphatic Vessel) A->C Direct Method D X-ray Radiography B->D C->D E Anatomical Mapping of Lymphatic Structures D->E

This compound X-ray Lymphography Workflow Diagram
Indocyanine Green (ICG) NIR Fluorescence Imaging Workflow

ICG is a fluorescent dye that, upon injection, binds to plasma proteins and is taken up by the lymphatic system. Its fluorescence in the NIR spectrum allows for real-time visualization of lymphatic drainage.

ICG Lymphography Protocol (Human - Breast Cancer):

  • Dye Preparation: Indocyanine Green (e.g., Verdye 25 mg) is mixed with 5 ml of saline.

  • Administration: Four intradermal injections of 0.05-0.1 ml (0.25-0.5 mg) of the ICG solution are performed. A cryogenic numbing device can be used to reduce discomfort.

  • Imaging: A near-infrared camera system is used for continuous imaging for approximately one hour. The imaging process can be divided into phases:

    • Phase 1 (Observation): Spontaneous movement of ICG is observed for about 10 minutes. The patient may be asked to perform movements (e.g., clenching and unclenching the hand) to facilitate uptake.

    • Phase 2 (Facilitation): Manual lymphatic drainage massage may be applied to promote ICG transit.

    • Phase 3 (Data Collection): Still and video images are captured to map lymphatic pathways and identify areas of dermal backflow.

ICG Lymphography Protocol (Animal Model - Mouse):

  • Dye Administration: ICG is injected intradermally into the footpad.

  • Illumination: The limb is illuminated with an 806 nm NIR laser.

  • Detection: The movement of ICG is recorded with a CCD camera.

  • Analysis: Image analysis is performed to quantify lymphatic function, including signal intensity, transit time, and pulse frequency.

G ICG NIR Fluorescence Lymphatic Imaging Workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis A Prepare ICG Solution (e.g., in Saline) B Intradermal/Subcutaneous Injection A->B C NIR Light Excitation (~780 nm) B->C D Fluorescence Detection (~830 nm) with NIR Camera C->D E Real-time Visualization of Lymphatic Flow D->E F Quantitative Analysis (Transit Time, Velocity, etc.) E->F

ICG NIR Fluorescence Imaging Workflow Diagram

Comparative Analysis: this compound/X-ray vs. ICG/NIRF

The choice between this compound-based X-ray lymphography and ICG-based NIR fluorescence imaging depends on the specific research question and experimental constraints.

G Comparison of Lymphatic Imaging Modalities cluster_advantages_this compound Advantages cluster_disadvantages_this compound Disadvantages cluster_advantages_icg Advantages cluster_disadvantages_icg Disadvantages This compound This compound with X-ray Lymphography Adv_this compound High Spatial Resolution Whole-Body Imaging Established Anatomical Detail This compound->Adv_this compound Disadv_this compound Ionizing Radiation Static Imaging (No Flow Dynamics) Potentially Lengthy Procedure This compound->Disadv_this compound ICG ICG with NIR Fluorescence Imaging Adv_ICG Real-time, Dynamic Imaging No Ionizing Radiation High Temporal Resolution Safe and Minimally Invasive ICG->Adv_ICG Disadv_ICG Limited Penetration Depth Lower Spatial Resolution than X-ray Potential for Signal Quenching ICG->Disadv_ICG

References

A Comparative Analysis of Iotasul and Modern Nanoparticle Contrast Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of medical imaging, contrast agents play a pivotal role in enhancing the visualization of anatomical structures and physiological processes. This guide provides a detailed comparison of Iotasul, a conventional water-soluble contrast agent, with modern nanoparticle-based contrast agents, offering insights into their respective efficacies, mechanisms of action, and experimental foundations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these diagnostic tools.

Executive Summary

This compound, a non-ionic, dimeric, water-soluble contrast agent developed for lymphography, represented an advancement over the oily contrast media of its time, offering improved tolerance and water solubility. However, the advent of nanotechnology has ushered in a new era of contrast agents with significantly enhanced capabilities. Modern nanoparticle contrast agents, engineered for modalities such as Computed Tomography (CT), Magnetic Resonance Imaging (MRI), and ultrasound, demonstrate superior contrast enhancement, longer circulation times, and the potential for targeted delivery, marking a paradigm shift in diagnostic imaging.

Data Presentation: A Comparative Overview

The following tables summarize the key efficacy parameters of this compound and various modern nanoparticle contrast agents. It is important to note that direct comparative studies are unavailable due to the different eras of their development. The data for this compound is derived from preclinical studies conducted in the early 1980s, while the data for nanoparticle agents is from more recent research.

Table 1: Efficacy and Safety Profile of this compound

ParameterValueSpeciesAdministration RouteSource
Efficacy
Biological Half-life~1 hourDogIntralymphatic[1]
Opacification Duration~45 minutes (lymphatics and regional lymph nodes)Not SpecifiedIntratissue[2]
Safety (LD50)
Intraperitoneal> 11 g iodine/kgRatIntraperitoneal[2]
> 14 g iodine/kgMouseIntraperitoneal[2]
Subcutaneous> 11 g iodine/kgRatSubcutaneous[2]
> 14 g iodine/kgMouseSubcutaneous
Intragastric> 11 g iodine/kgRatIntragastric
> 14 g iodine/kgMouseIntragastric

Table 2: Efficacy of Modern Nanoparticle Contrast Agents (Examples)

Nanoparticle TypeImaging ModalityKey Efficacy ParameterValueAnimal ModelSource
Gold Nanoparticles (AuNPs) CTContrast Enhancement1.6 to 22-fold higher than surrounding muscle in tumorsMouse
CTCirculation TimeLong-lasting enhancement up to 8 hoursMouse
Superparamagnetic Iron Oxide Nanoparticles (SPIONs) MRILongitudinal Relaxivity (r1)Up to 12.1 l/(mmol·s) (for 5-8 nm particles)In vitro
MRITransverse Relaxivity (r2)Up to 35 l/(mmol·s) (for 30-50 nm particles)In vitro
Perfluorocarbon (PFC) Nanoparticles UltrasoundSignal PersistenceUp to 1 hourIn vitro/Ex vivo
UltrasoundStabilityStable over 48 hours in vivoMouse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to evaluate this compound and modern nanoparticle contrast agents.

This compound: Preclinical Lymphography Protocol (Canine Model)
  • Objective: To assess the suitability of this compound for direct and indirect lymphography.

  • Animal Model: Anesthetized dogs.

  • Contrast Agent and Administration:

    • An aqueous formulation of this compound with an iodine content of 275 or 300 mg/ml was used.

    • Direct Lymphography: Injected into a superficial lymph vessel of a hind limb at a rate of 0.08 ml/min.

    • Indirect Lymphography: Injected at various intracutaneous, submucosal, or intraparenchymal sites at a rate of 0.02 to 0.08 ml/min.

  • Imaging: X-ray studies were performed to visualize the lymphatic system.

  • Pharmacokinetics: Blood, urine, and feces were collected over four days to measure iodine concentration using X-ray fluorescence analysis. The biological half-life was determined from the decrease in blood iodine concentration over time.

  • Toxicity Assessment: Systemic toxicity was evaluated by determining the LD50 values after intraperitoneal, subcutaneous, and intragastric administration in mice and rats. Local toxicity was assessed by light and electron microscopy of lymphatic and other tissues in dogs following intralymphatic or intratissue administration.

Gold Nanoparticles (AuNPs): In Vivo Micro-CT Protocol (Murine Model)
  • Objective: To evaluate the in vivo contrast enhancement and biodistribution of gold nanoparticles.

  • Animal Model: Healthy female C57BL/6 mice.

  • Contrast Agent and Administration:

    • MVivo gold nanoparticle blood-pool contrast agent was used.

    • Administered via a single bolus injection.

  • Imaging:

    • Micro-CT scans were performed at multiple time points post-injection (e.g., 0, 0.25, 0.5, 0.75, 1, 2, 4, 8, 24, 48, and 72 hours).

    • For cardiac imaging, cardiac-gated 4D micro-CT scans were acquired.

  • Data Analysis: The mean CT number in Hounsfield Units (HU) was measured for various organs to quantify contrast enhancement over time. For targeted nanoparticles, micro-CT can be calibrated to determine gold concentrations in different tumor regions.

Superparamagnetic Iron Oxide Nanoparticles (SPIONs): In Vitro MRI Relaxivity Measurement
  • Objective: To determine the longitudinal (r1) and transverse (r2) relaxivity of SPIONs.

  • Sample Preparation: SPIONs of varying sizes (e.g., 5-8 nm and 30-50 nm) stabilized with sodium citrate were suspended in an aqueous solution at various concentrations.

  • Instrumentation: A proton relaxometer (e.g., Brooker PC-120) was used to measure the spin-spin (T2) and spin-lattice (T1) relaxation times.

  • Measurement:

    • T2 relaxation times were measured using a pulse sequence with a time range of 0.3-30 ms.

    • T1 relaxation times were calculated using a (180° - τ - 90°) pulse sequence.

  • Data Analysis: The relaxation rates (1/T1 and 1/T2) were plotted against the iron concentration. The slopes of the resulting linear fits represent the r1 and r2 relaxivities, respectively, typically expressed in units of l/(mmol·s).

Perfluorocarbon (PFC) Nanoparticles: In Vivo Ultrasound Imaging Protocol (Murine Model)
  • Objective: To assess the in vivo stability and contrast enhancement of PFC-loaded nanoparticles.

  • Animal Model: Mice.

  • Contrast Agent and Administration:

    • Polymeric nanoparticles (e.g., PLGA) loaded with a liquid perfluorocarbon (e.g., perfluoro-15-crown-5-ether) were used.

    • Administered via intranodal injections under microscopic guidance.

  • Imaging:

    • A high-resolution preclinical ultrasound scanner (e.g., VisualSonics Vevo 2100 system with a high-frequency probe) was used.

    • Imaging was performed at various time points post-injection (e.g., 0 and 80 minutes, and 48 hours).

  • Data Analysis: The signal-to-noise ratio (SNR) was measured to quantify the contrast enhancement. The stability of the contrast was evaluated by observing the change in SNR over time, even after exposure to high-pressure ultrasound.

Signaling Pathways and Mechanisms of Action

The mechanisms by which contrast agents accumulate in target tissues are fundamental to their efficacy.

This compound: Passive Diffusion into the Lymphatic System

This compound is a water-soluble small molecule. Its mechanism of action for indirect lymphography relies on its ability to pass from the interstitial space into the lymphatic capillaries. This process is primarily a passive diffusion mechanism, driven by concentration gradients and the unique anatomical structure of the lymphatic capillaries, which allows for the uptake of interstitial fluid and solutes.

G cluster_0 Interstitial Space cluster_1 Lymphatic Capillary Iotasul_Injected This compound (Injected) Iotasul_Uptake This compound (Uptake) Iotasul_Injected->Iotasul_Uptake Passive Diffusion G Nanoparticle Targeted Nanoparticle Binding Ligand-Receptor Binding Nanoparticle->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Internalization Nanoparticle Internalization Endocytosis->Internalization

References

Correlating Iotasul Imaging with Functional Lymphatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive evaluation of the lymphatic system is crucial for advancing research in fields ranging from oncology to immunology and for the development of novel therapeutics. This guide provides a detailed comparison of Iotasul-based lymphatic imaging with established functional lymphatic assays. While this compound imaging excels in providing high-resolution anatomical detail of the lymphatic vasculature, functional assays are essential for quantifying the dynamic aspects of lymphatic flow. Understanding the correlation between the structural information from this compound and the functional data from other assays is key to a holistic assessment of lymphatic health and disease.

Overview of Lymphatic Imaging Techniques

Lymphatic imaging techniques can be broadly categorized into those that provide anatomical detail and those that measure function. This compound, a water-soluble contrast agent, is primarily used for anatomical visualization of lymphatic vessels and nodes with high resolution.[1] In contrast, functional assays, such as lymphoscintigraphy and Indocyanine Green (ICG) lymphography, utilize tracers to quantify the efficiency of lymphatic transport.

This compound Imaging: A Closer Look

This compound is a non-ionic, dimeric, water-soluble contrast agent designed for lymphography.[1] Its physicochemical properties offer significant advantages over traditional oily contrast media, including better tolerance, improved detail of the lymphatic system, and renal elimination within 24 hours.[1] this compound can be used for both direct lymphography (injection into a cannulated lymphatic vessel) and indirect lymphography (interstitial or intradermal injection).[1]

Key Features of this compound Imaging:
  • High Spatial Resolution: Provides excellent visualization of the morphology of lymphatic vessels and the internal structure of lymph nodes.[1]

  • Anatomical Detail: Superior to oily contrast media in delineating fine lymphatic channels.

  • Safety Profile: Better tolerated than oily contrast agents, with no risk of microembolism.

While this compound imaging provides exceptional anatomical information, it does not directly measure functional parameters like lymph flow velocity or tracer clearance. However, the anatomical findings can infer function. For instance, images showing dilated, tortuous vessels or contrast agent extravasation can suggest lymphatic insufficiency.

Functional Lymphatic Assays: Quantifying Lymphatic Dynamics

Functional assays are vital for assessing the physiological performance of the lymphatic system. The two most common methods are lymphoscintigraphy and Indocyanine Green (ICG) lymphography.

Lymphoscintigraphy

This nuclear medicine technique is considered a gold standard for the functional assessment of the lymphatic system. It involves the interstitial injection of a radiolabeled colloid, typically Technetium-99m sulfur colloid, and subsequent imaging with a gamma camera.

Indocyanine Green (ICG) Lymphography

ICG lymphography is a newer, near-infrared fluorescence imaging technique. It involves the intradermal injection of ICG, a fluorescent dye that binds to plasma proteins and is taken up by the lymphatic system. A specialized camera is used to visualize the fluorescent lymphatic channels in real-time.

Comparative Data of Lymphatic Imaging Modalities

The following table summarizes the key performance characteristics of this compound imaging compared to leading functional lymphatic assays. Direct quantitative comparisons between this compound and functional assays are limited in historical literature; therefore, this table highlights the primary output and strengths of each technique.

FeatureThis compound LymphographyLymphoscintigraphyIndocyanine Green (ICG) Lymphography
Primary Output High-resolution anatomical imagesQuantitative functional data (tracer uptake, clearance)Real-time visualization of lymphatic flow, semi-quantitative functional data
Spatial Resolution HighLowHigh (superficial)
Temporal Resolution Low (static images)Low (dynamic or static images over hours)High (real-time video)
Quantitative Parameters Vessel diameter, node size (indirect functional inference)Tracer clearance rate, transit time, nodal uptake (%)Lymphatic vessel contractility, lymph velocity, transit time
Invasiveness Minimally invasive (indirect) to invasive (direct)Minimally invasive (intradermal injection)Minimally invasive (intradermal injection)
Ionizing Radiation Yes (X-rays)Yes (gamma rays)No

Sensitivity and Specificity in Lymphedema Diagnosis

While direct comparisons with this compound are scarce, studies have compared the diagnostic accuracy of different functional assays for conditions like lymphedema.

ModalitySensitivitySpecificityReference
ICG Lymphography 100%100%
Lymphoscintigraphy 62%100%
CT 33%100%
MRI 100%100%

Note: This data is from a study on early-stage upper limb lymphedema and highlights the high sensitivity of ICG lymphography in detecting early lymphatic dysfunction. In another study comparing ICG lymphography to lymphoscintigraphy for extremity lymphedema, the sensitivity and specificity of ICG lymphography were 97.8% and 92.5%, respectively, when lymphoscintigraphy was used as the standard.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for this compound imaging and key functional lymphatic assays.

This compound Indirect Lymphography Protocol
  • Contrast Agent Preparation: An aqueous solution of this compound with an iodine content of 275 or 300 mg/ml is used.

  • Injection: For indirect lymphography in the head and neck region, approximately 12 ml of this compound is injected sub-epidermally. In preclinical studies, manual or automatic injection at a rate of 0.02 to 0.08 ml/min has been described.

  • Imaging: Radiographs are taken to visualize the opacification of lymphatic vessels and regional lymph nodes. Opacification can be observed for about 45 minutes.

Lymphoscintigraphy Protocol (Genoa Protocol Example)
  • Radiopharmaceutical: 99mTc-nanocolloid human serum albumin is commonly used in Europe.

  • Injection: Intradermal injection in the first interdigital space of the limb being assessed.

  • Imaging: A dual-head gamma camera with low-energy high-resolution collimators is used. Whole-body imaging is performed starting at the extremities and progressing to the chest at 10 to 13 cm/min. Images are acquired at 1 and 3 hours post-injection.

  • Quantitative Analysis: Regions of interest (ROIs) are drawn around the injection site and the ilioinguinal nodes on static images to calculate the percentage of ilioinguinal node uptake.

Indocyanine Green (ICG) Lymphography Protocol
  • Contrast Agent Preparation: A 0.5% solution of ICG is prepared.

  • Injection: 0.3 ml of the ICG solution is injected subcutaneously at the dorsum of the foot or hand.

  • Imaging: An infrared camera system is used to visualize the fluorescence of ICG as it travels through the lymphatic vessels. The movement of the dye is traced from the injection site towards the axilla or groin.

  • Functional Assessment: The time for the dye to reach specific points (e.g., knee and groin) is measured as transit time. Real-time imaging also allows for the observation of lymphatic vessel contractility.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows for this compound lymphography and functional lymphatic assays, as well as a conceptual diagram of how anatomical and functional assessments are correlated.

G Experimental Workflow for this compound Indirect Lymphography cluster_prep Preparation cluster_admin Administration cluster_acq Image Acquisition cluster_analysis Analysis prep_agent Prepare this compound (275-300 mg/ml iodine) injection Sub-epidermal Injection (e.g., 12 ml in head/neck) prep_agent->injection Contrast Agent imaging Radiographic Imaging (X-ray) injection->imaging Patient analysis Qualitative Assessment of Anatomy and Morphology imaging->analysis Images

This compound Indirect Lymphography Workflow

G Experimental Workflow for Functional Lymphatic Assays cluster_prep Tracer Preparation cluster_admin Tracer Administration cluster_acq Data Acquisition cluster_analysis Functional Analysis prep_lsg Prepare Radiotracer (e.g., 99mTc-colloid) injection_lsg Intradermal Injection prep_lsg->injection_lsg prep_icg Prepare ICG Solution (e.g., 0.5%) injection_icg Subcutaneous/Intradermal Injection prep_icg->injection_icg imaging_lsg Gamma Camera Imaging (1 and 3 hours) injection_lsg->imaging_lsg imaging_icg Near-Infrared Camera Imaging (Real-time) injection_icg->imaging_icg analysis_lsg Quantitative Analysis: - Tracer Clearance - Nodal Uptake (%) imaging_lsg->analysis_lsg analysis_icg Semi-Quantitative Analysis: - Transit Time - Vessel Contractility imaging_icg->analysis_icg

Functional Lymphatic Assays Workflow

G Correlating Anatomical Imaging with Functional Assays cluster_findings Imaging Findings This compound This compound Imaging (Anatomical Assessment) anatomy Vessel Morphology (Dilation, Obstruction) Lymph Node Structure This compound->anatomy functional Functional Assays (e.g., Lymphoscintigraphy, ICG) func_data Lymph Flow Dynamics (Clearance, Transit Time) Nodal Uptake functional->func_data correlation Clinical Correlation & Interpretation anatomy->correlation func_data->correlation diagnosis Comprehensive Diagnosis of Lymphatic Dysfunction correlation->diagnosis

Conceptual Correlation of Techniques

Conclusion

This compound lymphography remains a valuable tool for high-resolution anatomical imaging of the lymphatic system, offering detailed insights into the morphology of lymphatic vessels and nodes. While it does not directly provide quantitative functional data, its anatomical findings are critical for inferring lymphatic function. For a comprehensive assessment, particularly in a research or drug development context, correlating the anatomical details from this compound imaging with quantitative data from functional assays like lymphoscintigraphy and ICG lymphography is paramount. This integrated approach, combining structural and functional assessments, represents the new frontier in the evaluation of lymphatic disorders and the development of targeted therapies.

References

A Comparative Analysis of Water-Soluble Contrast Agents for Lymphography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used water-soluble contrast agents for lymphography, a critical imaging technique for visualizing the lymphatic system. The following sections detail the performance, experimental protocols, and mechanisms of action of key agents, supported by experimental data to aid in the selection of the most appropriate contrast medium for specific research and clinical applications.

Introduction to Lymphography and Contrast Agents

Lymphography is an imaging procedure that provides detailed visualization of lymphatic vessels and lymph nodes. It is instrumental in the diagnosis and management of lymphatic diseases, including lymphedema and lymphatic metastasis of cancer. Water-soluble contrast agents, typically iodinated compounds, are administered to render the lymphatic system visible on imaging modalities such as computed tomography (CT). The ideal contrast agent for lymphography should provide high-quality imaging, have a long enhancement duration, and exhibit a favorable safety profile with minimal adverse effects. This guide focuses on a comparative analysis of four prominent water-soluble contrast agents: Iohexol, Iopamidol, Iodixanol, and Diatrizoate.

Performance Comparison of Water-Soluble Contrast Agents

The selection of a contrast agent is often a balance between imaging efficacy and patient safety. While direct comparative studies in lymphography are limited, data from other radiological applications provide valuable insights into their relative performance.

Table 1: General Properties of Water-Soluble Contrast Agents

PropertyIohexolIopamidolIodixanolDiatrizoate
Class Non-ionic monomerNon-ionic monomerNon-ionic dimerIonic monomer
Osmolality LowLowIso-osmolarHigh
Iodine Concentration (mg/mL) 140-350200-370270-320292-370
Viscosity (at 37°C, mPa·s) 4.5-10.44.7-9.36.1-11.8~4.1
Common Brand Names Omnipaque, OraltagIsovue, IopamironVisipaqueGastrografin, Hypaque

Table 2: Comparative Performance and Safety Profile

ParameterIohexolIopamidolIodixanolDiatrizoate
Imaging Quality Good radiographic quality, comparable to iopamidol in myelography. In cerebral angiography, image quality was not significantly different from iopamidol and iodixanol.Good radiographic quality, comparable to iohexol in myelography. In cerebral angiography, image quality was not significantly different from iohexol and iodixanol.In arthrography, iodixanol showed a longer lasting contrast effect compared to iopamidol. In cardiac CT, it provided similar vascular enhancement to iohexol.Provides good visualization of the gastrointestinal and urinary tracts.
Enhancement Duration Provides a detailed view of the thoracic duct between 130 and 800 seconds after injection in dogs.Visualization of the thoracic duct ranged from 2 to 27 minutes after intranodal injection in humans.Longer contrast effect in the knee joint compared to iopamidol. In cardiac CT, it showed significantly higher delayed enhancement in the myocardium than iohexol.Information on enhancement duration in lymphography is limited.
Adverse Effects Incidence of side effects was slightly but significantly greater than iopamidol in one myelography study, while another found it to have slightly fewer side effects. A higher incidence of delayed side effects (headache, nausea, dizziness) was noted compared to iopamidol in a lumbar radiculography study.Slightly better tolerated than iohexol in one myelography study.In a study comparing safety of seven iodinated contrast media, iodixanol was more frequently reported for renal adverse events.As a high-osmolality agent, it is associated with a higher incidence of adverse reactions, including nausea, vomiting, and allergic-like reactions.

Mechanism of Lymphatic Uptake and Transport

Water-soluble iodinated contrast agents are utilized in lymphography based on their ability to be absorbed by the lymphatic system following interstitial or intranodal injection. The mechanism involves the passive diffusion of these small molecules into the initial lymphatic capillaries.

After injection into the subcutaneous or submucosal tissue, the contrast agent disperses in the interstitial fluid. The lymphatic capillaries, which are blind-ended vessels with overlapping endothelial cells, readily absorb interstitial fluid, macromolecules, and small particles. The small molecular size of water-soluble contrast agents allows them to easily pass through the junctions between endothelial cells and enter the lymphatic circulation. Once inside the lymphatic vessels, the contrast agent is transported along with the lymph fluid through the lymphatic network, eventually reaching the lymph nodes and the thoracic duct. This process allows for the visualization of lymphatic drainage pathways.

G cluster_0 Interstitial Space cluster_1 Lymphatic Capillary cluster_2 Lymphatic Circulation A Interstitial Injection of Water-Soluble Contrast Agent B Contrast Agent in Interstitial Fluid A->B Dispersion C Uptake into Lymphatic Capillary B->C Passive Diffusion D Transport with Lymph Fluid C->D E Visualization of Lymphatic Vessels D->E F Arrival at Lymph Nodes D->F G Visualization of Lymph Nodes F->G H Progression to Thoracic Duct F->H

Caption: Mechanism of lymphatic uptake and transport of water-soluble contrast agents.

Experimental Protocols

The following are generalized protocols for interstitial and intranodal CT lymphography using water-soluble contrast agents. Specific parameters may need to be optimized based on the animal model or clinical scenario.

Interstitial CT Lymphography

This technique involves the injection of the contrast agent directly into the tissue interstitium, allowing for the visualization of the initial lymphatic drainage pathways.

G A 1. Patient/Subject Preparation - Position for injection site access - Aseptic preparation of the skin B 2. Interstitial Injection - Subcutaneous or submucosal injection - e.g., 1-2 mL of contrast agent per limb - Use of a fine-gauge needle (e.g., 25-30G) A->B C 3. Imaging Acquisition - Immediate post-injection CT scan - Delayed scans at intervals (e.g., 5, 15, 30 min) - Monitor contrast progression B->C D 4. Image Analysis - 3D reconstruction of lymphatic vessels - Identification of sentinel lymph nodes - Assessment of lymphatic flow dynamics C->D

Caption: Experimental workflow for interstitial CT lymphography.

Detailed Steps:

  • Subject Preparation: The subject is positioned to allow for easy access to the desired injection site (e.g., foot, hand, or peritumoral area). The skin is then prepped using a standard aseptic technique.

  • Contrast Injection: A small volume (typically 1-5 mL) of a water-soluble contrast agent is injected into the subcutaneous or submucosal tissue using a fine-gauge needle. The injection should be performed slowly to avoid excessive pressure and backflow.

  • Imaging: CT scanning is initiated immediately after the injection to capture the early phase of lymphatic uptake. Subsequent scans are performed at various time points to track the progression of the contrast agent through the lymphatic vessels and into the lymph nodes. The exact timing of these scans will depend on the specific agent used and the anatomical region being imaged.

  • Image Analysis: The acquired CT data can be post-processed to create three-dimensional reconstructions of the lymphatic system, allowing for detailed anatomical and functional assessment.

Intranodal CT Lymphography

This technique involves the direct injection of the contrast agent into a lymph node, which allows for the opacification of the downstream lymphatic vessels and nodes.

G A 1. Lymph Node Identification - Ultrasound guidance to locate  a suitable inguinal or axillary node B 2. Intranodal Injection - Ultrasound-guided needle placement  into the cortex of the lymph node - Slow injection of 1-3 mL of contrast A->B C 3. Imaging Acquisition - CT fluoroscopy to monitor initial spread - Helical CT of the region of interest  (e.g., abdomen, chest) once contrast  reaches the desired level B->C D 4. Image Analysis - Visualization of central lymphatic anatomy  (e.g., thoracic duct) - Identification of lymphatic leaks or  abnormalities C->D

Caption: Experimental workflow for intranodal CT lymphography.

Detailed Steps:

  • Lymph Node Identification: A superficial lymph node (commonly in the inguinal region) is identified using ultrasound.

  • Intranodal Injection: Under ultrasound guidance, a fine needle is inserted into the cortex of the identified lymph node. A small amount of contrast agent (typically 1-3 mL) is then slowly injected.

  • Imaging: The progression of the contrast agent is monitored using intermittent CT fluoroscopy. Once the contrast is observed to have reached the area of interest (e.g., the cisterna chyli for thoracic duct imaging), a helical CT scan of the abdomen and/or chest is performed.

  • Image Analysis: The resulting images provide detailed visualization of the central lymphatic system, which is particularly useful for identifying the thoracic duct and detecting lymphatic leaks.

Conclusion

The choice of a water-soluble contrast agent for lymphography depends on the specific requirements of the study. Non-ionic, low-osmolality agents such as Iohexol and Iopamidol, along with the iso-osmolar agent Iodixanol, generally offer a better safety profile compared to the high-osmolality ionic agent Diatrizoate. While imaging quality appears to be comparable among the non-ionic agents for various applications, Iodixanol may offer a longer duration of enhancement. The detailed experimental protocols provided in this guide can serve as a foundation for developing specific imaging studies, with the understanding that optimization is often necessary. Further direct comparative studies of these agents specifically for lymphography are warranted to provide more definitive guidance on their relative performance.

A Comparative Guide to Iotasul Imaging for Lymphatic System Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of Iotasul, a water-soluble contrast agent, with traditional oily contrast media for lymphography. It is intended for researchers, scientists, and professionals in drug development seeking to understand the diagnostic performance and procedural nuances of these imaging agents. The information is based on available preclinical and early clinical findings.

Comparative Analysis of this compound and Oily Contrast Media

The selection of a contrast agent for lymphography depends on various factors, including the clinical indication, desired detail of visualization, and patient safety considerations. While oily contrast media have been the standard for a considerable time, this compound presents a water-soluble alternative with a different profile of advantages and disadvantages.

FeatureThis compound (Water-Soluble)Oily Contrast Media (e.g., Lipiodol)
Diagnostic Accuracy Limited quantitative data available. In a study on breast cancer with a small sample size, this compound lymphography detected 2 out of 4 histologically confirmed metastases.[1]Robust, direct comparative data on diagnostic accuracy (sensitivity, specificity) is not readily available in the provided search results.
Visualization Success In a study of 29 patients with head and neck tumors, lymph vessels were visualized in 25 patients and lymph nodes in 20.[2]Considered the traditional standard for visualization of lymphatic vessels and nodes.
Image Quality The quality of contrast and detail of the lymphatic system is reported to be as good as that obtained with oily contrast media.Provides good imaging quality, but the medium's viscosity can be a factor.
Tolerance & Safety Generally better tolerated than oily contrast media, with no risk of microembolism in the lungs.[3]Carries a risk of complications such as oil embolism in the lungs.
Retention Time Shorter retention time, sufficient for radiological investigation. Opacification of lymphatics and regional lymph nodes can be demonstrated for about 45 minutes.Longer retention time, allowing for imaging months or even years later to evaluate treatment effects or disease progression.
Administration Route Well-suited for indirect lymphography (subcutaneous or intradermal injection), which is less invasive.Typically administered via direct lymphography (intralymphatic injection) or intranodal injection, which are more invasive procedures.
Elimination Eliminated from the body relatively quickly, primarily via the renal route within 24 hours.Slow absorption and excretion from the body.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are generalized experimental protocols for lymphography using this compound and oily contrast media based on preclinical and clinical studies.

This compound Indirect Lymphography Protocol (Preclinical)

  • Animal Model: The preclinical investigations of this compound were performed in dogs.

  • Contrast Agent: An aqueous formulation of this compound with an iodine content of 275 or 300 mg/ml is used.

  • Administration: For indirect lymphography, the contrast medium is injected at various sites, such as intracutaneously in the paw. The administration can be performed manually or with an automatic injection pump at a rate of 0.02 to 0.08 ml/min.

  • Imaging: Radiographic images (X-rays) are acquired to visualize the opacification of the lymphatic vessels and regional lymph nodes. Visualization can be expected for approximately 45 minutes post-injection.

Oily Contrast Medium (Lipiodol) Direct/Intranodal Lymphography Protocol

  • Patient Preparation: The procedure is typically performed under local anesthesia.

  • Contrast Agent: An oil-based radiopaque contrast agent like Lipiodol (Ethiodized Oil) is used.

  • Administration:

    • Translymphatic (Direct): This involves the surgical exposure of a lymphatic vessel, typically on the dorsal side of the foot, followed by the insertion of a small needle for the injection of the contrast medium.

    • Intranodal: The contrast agent is injected directly into a lymph node, often under ultrasound guidance.

  • Injection Rate: The injection is performed slowly to avoid extravasation and damage to the lymphatic vessels.

  • Imaging: Radiographic images are taken during and after the injection to monitor the flow of the contrast medium through the lymphatic system. Follow-up imaging can be performed days, months, or even years later.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in assessing diagnostic accuracy and performing lymphography, the following diagrams are provided.

G cluster_0 Study Design and Population cluster_1 Imaging and Interpretation cluster_2 Data Analysis A Define Research Question B Select Patient Population A->B C Determine Reference Standard B->C E Perform Reference Standard (e.g., Histopathology) C->E D Perform Index Test (e.g., this compound Imaging) F Blinded Image Interpretation D->F E->F G Create 2x2 Contingency Table F->G H Calculate Sensitivity, Specificity, PPV, NPV G->H I Statistical Analysis (e.g., ROC Curve) H->I

Generalized workflow for a diagnostic accuracy study.

G cluster_0 Indirect Lymphography (e.g., this compound) cluster_1 Direct Lymphography (e.g., Oily Contrast) cluster_2 Intranodal Lymphography (e.g., Oily Contrast) A Subcutaneous/Intradermal Injection of Contrast B Uptake by Lymphatic Capillaries A->B C Imaging of Lymph Vessels and Nodes B->C D Surgical Exposure of Lymphatic Vessel E Catheterization and Injection of Contrast D->E F Imaging of Opacified Lymphatic System E->F G Ultrasound-guided Localization of Lymph Node H Direct Injection of Contrast into Node G->H I Imaging of Efferent Vessels and Downstream Nodes H->I

Comparison of lymphography administration techniques.

References

Benchmarking Iotasul Performance Against New Lymphatic Imaging Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of the lymphatic system, crucial for immune response and fluid homeostasis, has been revolutionized by advancements in imaging technologies. For decades, conventional contrast agents like Iotasul played a pivotal role in X-ray-based lymphangiography. However, the emergence of novel techniques offering higher resolution, greater sensitivity, and dynamic functional information has expanded the toolkit for researchers and clinicians. This guide provides an objective comparison of this compound-based lymphangiography with new lymphatic imaging techniques, supported by available performance data and detailed experimental methodologies.

I. Overview of Lymphatic Imaging Modalities

The choice of an appropriate lymphatic imaging technique is contingent on the specific research or clinical question, with considerations for resolution, penetration depth, safety, and the ability to assess lymphatic function dynamically. This guide focuses on a comparative analysis of traditional contrast-enhanced X-ray lymphangiography using agents like this compound against three prominent newer techniques: Near-Infrared Fluorescence (NIRF) Imaging, Magnetic Resonance Lymphangiography (MRL), and Photoacoustic (PA) Imaging.

II. Quantitative Performance Comparison

The following table summarizes the key performance metrics for this compound-based lymphangiography and its modern counterparts. Data has been compiled from various preclinical and clinical studies to provide a structured overview for easy comparison.

Parameter This compound (X-ray Lymphangiography) Near-Infrared Fluorescence (NIRF) Imaging Magnetic Resonance Lymphangiography (MRL) Photoacoustic (PA) Imaging
Imaging Principle X-ray attenuation by iodinated contrast agentDetection of fluorescence from a NIR dye (e.g., ICG)T1 or T2-weighted imaging of lymphatic fluid or contrast agentDetection of ultrasound waves generated by laser-excited contrast agents
Spatial Resolution Moderate (dependent on X-ray system)High for superficial vessels, deteriorates with depth[1][2]High (sub-millimeter)[3][4][5]Very High (micrometer scale)
Penetration Depth Deep (whole-body imaging possible)Superficial (typically < 3-6 mm for high resolution)Deep (whole-body imaging possible)Limited (typically < 1-3 mm for high resolution)
Temporal Resolution Low (static or slow dynamic imaging)High (real-time video capture possible)Moderate to High (dynamic contrast-enhanced sequences available)High (real-time imaging of flow dynamics)
Functional Assessment Limited (primarily anatomical)Excellent (lymphatic flow, vessel contractility)Good (lymphatic flow dynamics)Excellent (real-time flow dynamics)
Contrast Agent This compound (water-soluble, non-ionic)Indocyanine Green (ICG), other NIR dyesGadolinium-based contrast agents (optional for some techniques)Indocyanine Green (ICG), Methylene Blue, Nanoparticles
Ionizing Radiation YesNoNoNo
Invasiveness Minimally invasive (interstitial or direct injection)Minimally invasive (intradermal injection)Minimally invasive (interstitial or intranodal injection)Minimally invasive (intradermal injection)

III. Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and comparable results. Below are representative methodologies for each of the discussed imaging techniques.

This compound-Based Indirect Lymphangiography

This compound is a water-soluble, non-ionic contrast medium designed for lymphography. Indirect lymphangiography with this compound involves the interstitial injection of the contrast agent, which is then taken up by the initial lymphatics.

  • Contrast Agent Preparation: An aqueous solution of this compound with an iodine content of 275 or 300 mg/ml is used.

  • Injection Procedure: A careful sub-epidermal or intradermal injection of approximately 1-2 ml of this compound is performed in the region of interest (e.g., interdigital web spaces of the hand or foot). The injection can be done manually or with an automatic injection pump at a slow rate (e.g., 0.02 to 0.08 ml/min) to avoid tissue damage and ensure lymphatic uptake.

  • Imaging: Radiographic images are acquired at specific time points post-injection (e.g., immediately, and at delayed intervals) to visualize the lymphatic vessels and draining lymph nodes.

Near-Infrared Fluorescence (NIRF) Lymphatic Imaging

NIRF imaging utilizes a fluorescent dye, most commonly Indocyanine Green (ICG), which upon excitation with near-infrared light, emits fluorescence that can be captured by a specialized camera.

  • Contrast Agent Preparation: A sterile solution of ICG is prepared, often at a concentration of 100-150 µg/mL. For enhanced fluorescence, ICG can be pre-mixed with human serum albumin.

  • Injection Procedure: Small volumes (e.g., 0.1 ml) of the ICG solution are injected intradermally at one or more points in the area of interest using a fine-gauge needle.

  • Imaging: A NIR fluorescence imaging system, consisting of a laser diode for excitation (around 808 nm) and a CCD camera with appropriate filters to detect the emitted fluorescence (around 840 nm), is used. Real-time video or still images are captured to visualize lymphatic vessel architecture and quantify lymphatic flow dynamics.

Magnetic Resonance Lymphangiography (MRL)

MRL provides high-resolution anatomical and functional images of the lymphatic system without the use of ionizing radiation. It can be performed with or without a contrast agent.

  • Patient Positioning: The patient is positioned in the MRI scanner, and a phased-array coil is placed over the region of interest to enhance the signal-to-noise ratio.

  • Contrast-Enhanced MRL Protocol:

    • Contrast Agent: A mixture of a gadolinium-based contrast agent (e.g., 0.1 mmol/kg body weight) and a local anesthetic (e.g., 1% lidocaine) is prepared.

    • Injection: The contrast mixture is injected subcutaneously or intradermally in the region of interest (e.g., interdigital web spaces).

    • Imaging Sequences: A 3D fast spoiled gradient-echo T1-weighted sequence with fat saturation is typically used to acquire images at multiple time points post-injection to visualize the contrast-filled lymphatic vessels.

  • Non-Contrast MRL Protocol: This technique relies on heavily T2-weighted sequences to visualize static lymphatic fluid within the vessels.

Photoacoustic (PA) Lymphatic Imaging

PA imaging is a hybrid modality that combines optical excitation with ultrasonic detection, offering high resolution and the ability to visualize both anatomical structures and functional information.

  • Contrast Agent: Indocyanine Green (ICG) is commonly used as the contrast agent.

  • Injection Procedure: A subcutaneous or intradermal injection of ICG is administered in the area of interest.

  • Imaging System Setup: A photoacoustic imaging system with a tunable pulsed laser for excitation and an ultrasound transducer for detection is used.

  • Imaging Procedure: The laser is tuned to the absorption peak of ICG (around 800 nm). The laser pulses induce a thermoelastic expansion in the ICG-containing lymphatic vessels, generating ultrasound waves that are detected by the transducer to form an image. This allows for high-resolution, real-time visualization of lymphatic vessels and blood vessels simultaneously.

IV. Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Iotasul_Lymphangiography cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis A Prepare this compound Solution (275-300 mg/ml Iodine) B Sub-epidermal/Intradermal Injection (e.g., 1-2 ml) A->B C Slow Infusion Rate (0.02-0.08 ml/min) B->C D X-ray Imaging Acquisition (Immediate & Delayed) C->D E Anatomical Visualization of Lymphatics and Nodes D->E

Caption: Workflow for this compound-Based Indirect Lymphangiography.

Experimental_Workflow_NIRF_Imaging cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis A Prepare ICG Solution (e.g., 100-150 µg/ml) B Intradermal Injection (e.g., 0.1 ml) A->B C NIR Laser Excitation (~808 nm) B->C D CCD Camera Detection of Emission (~840 nm) C->D E Real-time Visualization of Lymphatic Flow and Function D->E

Caption: Workflow for Near-Infrared Fluorescence (NIRF) Lymphatic Imaging.

Experimental_Workflow_MRL cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Analysis A Patient Positioning & Coil Placement C Intradermal/Subcutaneous Injection of Contrast A->C B Prepare Gadolinium-based Contrast Agent (Optional) B->C D Acquisition of T1-weighted or T2-weighted Sequences C->D E 3D Reconstruction of Lymphatic Anatomy D->E F Dynamic Assessment of Lymphatic Flow D->F

Caption: Workflow for Magnetic Resonance Lymphangiography (MRL).

Logical_Relationship_PA_Imaging cluster_excitation Optical Excitation cluster_signal_generation Signal Generation cluster_detection Acoustic Detection A Pulsed Laser Light (e.g., ~800 nm) B Absorption by Contrast Agent (ICG) in Lymphatic Vessel A->B C Thermoelastic Expansion B->C D Generation of Ultrasound Waves C->D E Ultrasound Transducer Detection D->E F Image Reconstruction E->F

Caption: Principle of Photoacoustic (PA) Lymphatic Imaging.

V. Conclusion

While this compound-based lymphangiography has historically been a valuable tool for anatomical depiction of the lymphatic system, its utility is limited by the use of ionizing radiation and its primarily static nature. Newer techniques such as NIRF, MRL, and PA imaging offer significant advantages in terms of safety, spatial and temporal resolution, and the ability to provide crucial functional data. NIRF imaging excels in real-time visualization of superficial lymphatic function, MRL provides excellent anatomical detail of deep lymphatic structures, and PA imaging offers unparalleled resolution for preclinical and superficial clinical applications. The selection of the optimal imaging modality will depend on the specific research or clinical objectives, with these newer techniques providing powerful alternatives and complementary information to traditional methods.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.